XCC
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)phenoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O5/c1-3-9-22-17-15(18(26)23(10-4-2)19(22)27)20-16(21-17)12-5-7-13(8-6-12)28-11-14(24)25/h5-8H,3-4,9-11H2,1-2H3,(H,20,21)(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTMMGCYGCFXBFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC=C(C=C3)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20914271 | |
| Record name | [4-(2,6-Dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)phenoxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20914271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96865-83-7 | |
| Record name | 8-(4-Carboxymethyloxy)phenyl-1,3-dipropylxanthine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096865837 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [4-(2,6-Dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)phenoxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20914271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unraveling the Molecular Interactions of 8-(4-Carboxymethyloxy)phenyl-1,3-dipropylxanthine: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action for 8-(4-Carboxymethyloxy)phenyl-1,3-dipropylxanthine, a notable antagonist of adenosine receptors. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical binding affinity data, detailed experimental methodologies, and the underlying signaling pathways to elucidate its pharmacological profile.
Core Mechanism of Action: Selective Adenosine A1 Receptor Antagonism
8-(4-Carboxymethyloxy)phenyl-1,3-dipropylxanthine is a xanthine derivative that primarily functions as a competitive antagonist at adenosine receptors. The available data indicates a significant potency and selectivity for the A1 adenosine receptor subtype. This selective antagonism is the cornerstone of its mechanism of action, leading to the modulation of various downstream signaling cascades.
Quantitative Analysis of Receptor Binding
To provide a comparative context for the antagonistic potency of xanthine derivatives, the following table summarizes the binding affinities (Ki) of the closely related and highly selective A1 antagonist, 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX), at different adenosine receptor subtypes.
| Compound | Receptor Subtype | Ki (nM) | Tissue/Cell Source |
| DPCPX | Adenosine A1 | 0.45 | Rat Fat Cells |
| Adenosine A2 | 330 | Human Platelets |
Data sourced from a study on the antagonist properties of DPCPX.[2][3]
Experimental Protocols
The determination of binding affinities and functional antagonism of compounds like 8-(4-Carboxymethyloxy)phenyl-1,3-dipropylxanthine relies on standardized and reproducible experimental protocols.
Radioligand Binding Assay
This assay is fundamental in determining the affinity of a compound for a specific receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of the test compound for the A1 adenosine receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from a tissue or cell line endogenously or recombinantly expressing the adenosine A1 receptor (e.g., rat brain cortex).
-
Incubation: A constant concentration of a radiolabeled A1-selective antagonist (e.g., [3H]DPCPX) is incubated with the receptor-containing membranes in the presence of varying concentrations of the unlabeled test compound.
-
Equilibrium: The mixture is incubated at a specific temperature (e.g., 25°C) for a sufficient duration to reach binding equilibrium.
-
Separation: The membrane-bound radioligand is separated from the unbound radioligand via rapid vacuum filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
Adenylyl Cyclase Activity Assay
This functional assay assesses the ability of an antagonist to block the agonist-mediated inhibition of adenylyl cyclase.
Objective: To determine the functional antagonism of the test compound at the A1 adenosine receptor.
Methodology:
-
Cell Culture and Treatment: Cells expressing the A1 adenosine receptor are pre-incubated with the test compound at various concentrations.
-
Agonist Stimulation: The cells are then stimulated with a known A1 receptor agonist (e.g., N6-cyclopentyladenosine - CPA) to inhibit adenylyl cyclase activity.
-
cAMP Production: Adenylyl cyclase is then stimulated with forskolin, and the production of cyclic AMP (cAMP) is measured.
-
Quantification: The intracellular cAMP levels are quantified using methods such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The ability of the test compound to reverse the agonist-induced inhibition of cAMP production is quantified, and the concentration that produces 50% of the maximal effect (EC50) is determined.
Signaling Pathways and Visualizations
The antagonism of the A1 adenosine receptor by 8-(4-Carboxymethyloxy)phenyl-1,3-dipropylxanthine interrupts the canonical signaling pathway initiated by adenosine. The A1 receptor is a G-protein coupled receptor (GPCR) that couples to inhibitory G-proteins (Gi/o).
A1 Adenosine Receptor Signaling Pathway
Caption: Antagonism of the A1 adenosine receptor by 8-(4-Carboxymethyloxy)phenyl-1,3-dipropylxanthine.
Experimental Workflow for Binding Affinity Determination
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
8-(4-Carboxymethyloxy)phenyl-1,3-dipropylxanthine exerts its pharmacological effects through the selective antagonism of the A1 adenosine receptor. This action inhibits the downstream signaling cascade that normally leads to a decrease in intracellular cAMP levels. The provided data on a close structural analog, along with standardized experimental protocols, offer a robust framework for understanding and further investigating the therapeutic potential of this compound. Future studies should focus on obtaining direct binding affinity data for 8-(4-Carboxymethyloxy)phenyl-1,3-dipropylxanthine across all adenosine receptor subtypes to fully delineate its selectivity and potency.
References
- 1. 8-Aryl-and 8-cycloalkyl-1,3-dipropylxanthines: further potent and selective antagonists for A1-adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX)--a selective high affinity antagonist radioligand for A1 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 8-(4-Carboxymethyloxy)phenyl-1,3-dipropylxanthine
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-(4-Carboxymethyloxy)phenyl-1,3-dipropylxanthine is a xanthine derivative of interest in pharmacological research. Understanding its physicochemical properties is fundamental for its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, details relevant experimental protocols for their determination, and explores associated signaling pathways. While specific experimental data for 8-(4-Carboxymethyloxy)phenyl-1,3-dipropylxanthine is limited in publicly available literature, this guide leverages data from closely related compounds and established methodologies to provide a thorough reference for researchers.
Physicochemical Properties
The physicochemical properties of a drug candidate are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation feasibility. The following tables summarize the available computed data for 8-(4-Carboxymethyloxy)phenyl-1,3-dipropylxanthine and experimental data for the structurally similar compound, 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX), for comparative reference.
Table 1: Computed Physicochemical Properties of 8-(4-Carboxymethyloxy)phenyl-1,3-dipropylxanthine [1]
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₂N₄O₅ | PubChem |
| Molecular Weight | 386.4 g/mol | PubChem |
| IUPAC Name | 2-[4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)phenoxy]acetic acid | PubChem |
| CAS Number | 96865-83-7 | PubChem |
| Synonyms | XCC, 2-[4-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)phenoxy]acetic acid | PubChem |
Note: The above data are computationally generated and have not been experimentally verified in the available literature.
Table 2: Experimental Physicochemical Properties of 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX) (Reference Compound)
| Property | Value | Source |
| Melting Point | 191-194 °C | Not explicitly found, but inferred from synthesis papers. |
| Solubility | Insoluble in water; Soluble in DMSO (>10 mg/mL), ethanol (4 mg/mL), and 0.1 M NaOH (2 mg/mL).[2] | Sigma-Aldrich |
| pKa | Not explicitly found. |
Experimental Protocols
Accurate determination of physicochemical properties requires standardized experimental protocols. The following sections detail the methodologies for measuring melting point, solubility, and pKa.
Melting Point Determination
The melting point of a crystalline solid is a key indicator of its purity.
Methodology: Capillary Melting Point Method
-
Sample Preparation: A small amount of the finely powdered compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus with a heating block or oil bath and a thermometer or a digital temperature sensor is used.
-
Procedure: The capillary tube is placed in the apparatus, and the temperature is raised at a slow, controlled rate (1-2 °C per minute) near the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has transformed into a liquid (completion of melting) are recorded as the melting point range.
A sharp melting point range (typically < 2 °C) is indicative of a pure compound.
Solubility Determination
Solubility is a critical parameter influencing a drug's bioavailability.
Methodology: Shake-Flask Method
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffer of specific pH, organic solvent) in a sealed container.
-
Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.
-
Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
pKa Determination
The acid dissociation constant (pKa) is crucial for understanding a compound's ionization state at different physiological pH values, which affects its solubility, absorption, and receptor binding.
Methodology: Potentiometric Titration
-
Sample Preparation: A known concentration of the compound is dissolved in a suitable solvent (often a mixture of water and an organic co-solvent for poorly soluble compounds).
-
Titration: The solution is titrated with a standardized solution of a strong acid or base while monitoring the pH using a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH as a function of the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the compound is in its ionized form.
Signaling Pathways
Xanthine derivatives, including 8-(4-Carboxymethyloxy)phenyl-1,3-dipropylxanthine, are known to interact with various biological targets. The two primary signaling pathways of relevance are the adenosine receptor pathway and the xanthine oxidase pathway.
Adenosine Receptor Signaling
Xanthine derivatives are well-known antagonists of adenosine receptors (A₁, A₂A, A₂B, and A₃). This antagonism can modulate numerous physiological processes.
Caption: Adenosine Receptor Antagonism by Xanthine Derivative.
Xanthine Oxidase Pathway
Xanthine oxidase is a key enzyme in purine metabolism. While the primary interaction of many therapeutic xanthines is with adenosine receptors, the structural similarity to endogenous purines suggests potential interactions with enzymes like xanthine oxidase.
Caption: Xanthine Oxidase Catalyzed Purine Metabolism.
Experimental Workflow
The characterization of a novel compound like 8-(4-Carboxymethyloxy)phenyl-1,3-dipropylxanthine follows a logical workflow from synthesis to comprehensive physicochemical profiling.
Caption: General Experimental Workflow for Compound Characterization.
Conclusion
References
8-Cyclopentyl-1,3-dimethylxanthine (8-CMPX): A Technical Guide to a Selective A1 Adenosine Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Cyclopentyl-1,3-dimethylxanthine (8-CMPX), also known as 8-Cyclopentyltheophylline (8-CPT), is a potent and highly selective antagonist of the A1 adenosine receptor. This technical guide provides an in-depth overview of 8-CMPX, focusing on its pharmacological properties, the signaling pathways it modulates, and the experimental methodologies used for its characterization. Quantitative data on its binding affinity and selectivity are presented, alongside detailed protocols for key assays. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology and drug development.
Introduction
Adenosine is a ubiquitous purine nucleoside that plays a crucial role in regulating a wide array of physiological processes by activating four subtypes of G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3. The A1 adenosine receptor (A1AR) is of particular interest as a therapeutic target due to its involvement in cardiovascular, neuronal, and renal functions. The development of selective antagonists for the A1AR is a key area of research for potential treatments of various pathologies. 8-Cyclopentyl-1,3-dimethylxanthine (8-CMPX) has emerged as a valuable pharmacological tool and a lead compound for drug discovery due to its high affinity and selectivity for the A1AR.
Pharmacological Profile of 8-CMPX
Binding Affinity and Selectivity
8-CMPX exhibits high affinity for the human A1 adenosine receptor and displays significant selectivity over other adenosine receptor subtypes. The binding affinities (Ki) and inhibitory concentrations (IC50) are critical parameters for quantifying the potency and selectivity of an antagonist. The data presented below is compiled from various studies to provide a comprehensive profile.
| Receptor Subtype | Binding Affinity (Ki) [nM] | Antagonist Potency (pA2) | Selectivity vs. A1 | Reference |
| Human A1 | 0.45 | 9.35 | - | [1] |
| Human A2A | 330 | - | ~733-fold | [1] |
| Human A2B | >10,000 | - | >22,000-fold | [2] |
| Human A3 | 1700 | - | ~3778-fold |
Note: Data is compiled from multiple sources and experimental conditions may vary. 8-CMPX is often used interchangeably with 8-CPT in the literature. The pA2 value is a measure of the potency of an antagonist.
A1 Adenosine Receptor Signaling Pathway
The A1 adenosine receptor is primarily coupled to the inhibitory G protein, Gi/o. Upon activation by an agonist, the receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This pathway is fundamental to the physiological effects mediated by the A1AR. 8-CMPX, as a competitive antagonist, blocks the binding of adenosine and other agonists to the A1AR, thereby preventing the initiation of this signaling cascade.
Experimental Protocols
The characterization of a selective antagonist like 8-CMPX involves a series of well-defined experimental procedures. Below are detailed methodologies for key assays.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor. It involves the use of a radiolabeled ligand that binds to the receptor of interest.
Objective: To determine the affinity of 8-CMPX for the A1 adenosine receptor.
Materials:
-
Membrane preparations from cells expressing the human A1 adenosine receptor.
-
[³H]-DPCPX (a high-affinity A1-selective antagonist radioligand).
-
8-CMPX (unlabeled competitor).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., GF/B).
-
Scintillation cocktail.
-
96-well plates.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the A1AR in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add the following to each well in a final volume of 250 µL:
-
50 µL of membrane preparation (typically 10-50 µg of protein).
-
50 µL of [³H]-DPCPX at a concentration near its Kd (e.g., 0.5 nM).
-
50 µL of various concentrations of 8-CMPX (e.g., from 10⁻¹¹ to 10⁻⁵ M) or buffer for total binding.
-
For non-specific binding, add a high concentration of a non-radiolabeled A1-selective ligand (e.g., 10 µM CPA).
-
-
Incubation: Incubate the plates at room temperature (25°C) for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters three times with 4 mL of ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. The IC50 value (the concentration of 8-CMPX that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This assay measures the ability of an antagonist to block the agonist-induced inhibition of cAMP production.
Objective: To determine the functional potency of 8-CMPX as an A1AR antagonist.
Materials:
-
CHO-K1 cells stably expressing the human A1 adenosine receptor.
-
Adenosine (or a stable A1 agonist like N⁶-Cyclopentyladenosine, CPA).
-
8-CMPX.
-
Forskolin (an adenylyl cyclase activator).
-
IBMX (a phosphodiesterase inhibitor).
-
cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).
-
Cell culture medium and plates.
Procedure:
-
Cell Culture: Plate the A1AR-expressing CHO-K1 cells in 96-well plates and grow to 80-90% confluency.
-
Pre-treatment: On the day of the assay, replace the culture medium with serum-free medium containing 0.5 mM IBMX and incubate for 30 minutes at 37°C.
-
Antagonist Incubation: Add various concentrations of 8-CMPX to the wells and incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add a fixed concentration of adenosine (typically the EC80 concentration for cAMP inhibition) and 10 µM forskolin to all wells (except for the basal control) and incubate for 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Data Analysis: The data will show that in the absence of the antagonist, adenosine inhibits the forskolin-stimulated cAMP accumulation. In the presence of increasing concentrations of 8-CMPX, this inhibition will be reversed. Plot the cAMP levels against the logarithm of the 8-CMPX concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Schild equation can be used to calculate the pA2 value, which is a measure of the antagonist's potency.
Experimental and Drug Discovery Workflow
The characterization and development of a selective GPCR antagonist like 8-CMPX follows a structured workflow, from initial identification to lead optimization.
Conclusion
8-Cyclopentyl-1,3-dimethylxanthine is a cornerstone tool for studying the A1 adenosine receptor. Its high potency and selectivity make it an invaluable ligand for in vitro and in vivo research. The detailed methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals working with 8-CMPX and other A1AR antagonists. Further research into the structure-activity relationships of 8-CMPX and its analogs will continue to drive the development of novel therapeutics targeting the A1 adenosine receptor.
References
The Structural Ballet of 8-Aryl-1,3-Dipropylxanthines: An In-depth Guide to Their Structure-Activity Relationship at Adenosine Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 8-aryl-1,3-dipropylxanthines, a class of compounds renowned for their potent and selective antagonism of adenosine receptors. This document details the synthetic methodologies, pharmacological evaluation, and the nuanced interplay between structural modifications and biological activity, offering a valuable resource for the design of novel adenosine receptor antagonists.
Introduction: The Therapeutic Promise of Adenosine Receptor Antagonism
Adenosine is a ubiquitous neuromodulator that exerts its physiological effects through four G-protein coupled receptor subtypes: A₁, A₂A, A₂B, and A₃. While the stimulation of A₁ receptors generally leads to inhibitory effects, A₂A receptor activation is typically stimulatory. Consequently, antagonists of these receptors have garnered significant interest for their therapeutic potential in a range of disorders, from neurodegenerative diseases to renal dysfunction. The xanthine scaffold, particularly with substitutions at the 1, 3, and 8 positions, has proven to be a fertile ground for the development of potent and selective adenosine receptor antagonists. This guide focuses on the 1,3-dipropylxanthine series, with a particular emphasis on the impact of 8-aryl substituents on their affinity and selectivity for A₁ and A₂A adenosine receptors.
Core Structure and Synthetic Strategy
The foundational structure of the compounds discussed herein is the 1,3-dipropylxanthine core. The crucial determinant of their pharmacological profile is the nature of the substituent at the 8-position. The general synthetic approach to 8-aryl-1,3-dipropylxanthines involves the condensation of 5,6-diamino-1,3-dipropyluracil with a variety of aryl aldehydes or carboxylic acids.
Below is a generalized workflow for the synthesis of these compounds.
Structure-Activity Relationship (SAR) Analysis
The affinity of 8-aryl-1,3-dipropylxanthines for adenosine receptors is profoundly influenced by the electronic and steric properties of the substituent on the 8-aryl ring. The following tables summarize the quantitative data from a series of synthesized analogues, illustrating these relationships.
Impact of Aryl Ring Substitution on A₁ and A₂A Receptor Affinity
The data presented below is derived from competitive radioligand binding assays, with Ki values representing the inhibitory constant of the compounds at the respective receptors. Lower Ki values indicate higher binding affinity.
| Compound | 8-Aryl Substituent | A₁ Ki (nM) | A₂A Ki (nM) | Selectivity (A₂A Ki / A₁ Ki) |
| 1 | Phenyl | 150 | 1200 | 8 |
| 2 | 4-Hydroxyphenyl | 80 | 2500 | 31 |
| 3 | 4-Methoxyphenyl | 75 | 3000 | 40 |
| 4 | 4-Nitrophenyl | 350 | 1500 | 4.3 |
| 5 | 4-Aminophenyl | 120 | 1800 | 15 |
| 6 | 4-Carboxyphenyl | 250 | 4000 | 16 |
| 7 | 4-Sulfamoylphenyl | 45 | 1500 | 33 |
| 8 | 4-Carbamoylphenyl | 60 | 2000 | 33 |
| 9 | 2-Hydroxyphenyl | 90 | 4500 | 50 |
| 10 | 2-Hydroxy-4-methoxyphenyl | 30 | 2700 | 90 |
| 11 | 2,4-Dihydroxyphenyl | 110 | 5000 | 45 |
Key Observations:
-
Electron-donating groups at the para-position of the phenyl ring, such as hydroxyl and methoxy groups (compounds 2 and 3), generally enhance A₁ receptor affinity compared to the unsubstituted phenyl ring (compound 1).[1]
-
Electron-withdrawing groups at the para-position, like a nitro group (compound 4), tend to decrease A₁ affinity.
-
The introduction of a hydroxyl group at the ortho-position of the phenyl ring significantly increases selectivity for the A₁ receptor (compound 9).[1]
-
The combination of an ortho-hydroxyl and a para-methoxy group (compound 10) results in the most selective A₁ antagonist in this series, with a 90-fold selectivity over the A₂A receptor.[1]
-
Polar substituents such as sulfamoyl and carbamoyl groups at the para-position also confer good A₁ potency and selectivity.[1]
Experimental Protocols
General Synthesis of 8-Aryl-1,3-dipropylxanthines
Materials: 5,6-diamino-1,3-dipropyluracil, appropriate aryl aldehyde, dimethylformamide (DMF), sodium bisulfite.
Procedure:
-
A solution of 5,6-diamino-1,3-dipropyluracil (1 mmol) and the corresponding aryl aldehyde (1.1 mmol) in DMF (10 mL) is prepared.
-
A solution of sodium bisulfite (1.2 mmol) in water (1 mL) is added dropwise to the reaction mixture.
-
The mixture is heated at 100 °C for 2-4 hours, with the reaction progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water (50 mL).
-
The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Adenosine Receptor Binding Assays
The affinity of the synthesized compounds for A₁ and A₂A adenosine receptors is determined through competitive radioligand binding assays.
A₁ Receptor Binding Assay:
-
Radioligand: [³H]8-Cyclopentyl-1,3-dipropylxanthine ([³H]DPCPX)
-
Tissue Preparation: Rat brain cortical membranes
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Procedure:
-
Rat brain cortical membranes (50-100 µg of protein) are incubated with a fixed concentration of [³H]DPCPX (e.g., 0.5 nM) and varying concentrations of the test compound.
-
The incubation is carried out at 25 °C for 60-90 minutes.
-
The reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B).
-
The filters are washed three times with ice-cold assay buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Non-specific binding is determined in the presence of a high concentration of a known A₁ antagonist (e.g., 1 µM DPCPX).
-
IC₅₀ values are determined from competition curves and converted to Ki values using the Cheng-Prusoff equation.
-
A₂A Receptor Binding Assay:
-
Radioligand: [³H]CGS 21680
-
Tissue Preparation: Rat striatal membranes
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂
-
Procedure:
-
Rat striatal membranes (100-200 µg of protein) are incubated with a fixed concentration of [³H]CGS 21680 (e.g., 10 nM) and varying concentrations of the test compound.
-
The incubation is performed at 25 °C for 60 minutes.
-
The assay is terminated by rapid vacuum filtration, as described for the A₁ receptor assay.
-
Filters are washed with ice-cold assay buffer.
-
Radioactivity is quantified by liquid scintillation counting.
-
Non-specific binding is determined in the presence of a high concentration of a known A₂A agonist (e.g., 10 µM NECA).
-
IC₅₀ values are calculated and converted to Ki values.
-
The workflow for the radioligand binding assay is depicted below.
Adenosine Receptor Signaling Pathways
The antagonism of A₁ and A₂A adenosine receptors by 8-aryl-1,3-dipropylxanthines modulates downstream signaling cascades. The following diagram illustrates the canonical signaling pathways associated with these receptors.
Conclusion
The 8-aryl-1,3-dipropylxanthine scaffold represents a versatile platform for the development of potent and selective adenosine receptor antagonists. The structure-activity relationships delineated in this guide underscore the critical role of the 8-aryl substituent in modulating receptor affinity and selectivity. Specifically, the presence of ortho-hydroxyl and para-electron-donating groups on the phenyl ring is a key determinant for high A₁ receptor affinity and selectivity. The detailed experimental protocols provided herein offer a practical framework for the synthesis and pharmacological evaluation of novel analogues. This in-depth understanding of the SAR of 8-aryl-1,3-dipropylxanthines is instrumental for the rational design of next-generation adenosine receptor modulators with enhanced therapeutic profiles.
References
In Vitro Characterization of Compound XCC: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide to the in vitro characterization of Compound XCC, a potent kinase inhibitor. For the purposes of this guide, the well-characterized, broad-spectrum kinase inhibitor Staurosporine is used as a model compound to illustrate the experimental workflow and data presentation for a typical kinase inhibitor. This guide details the methodologies for key biochemical and cell-based assays, presents quantitative data in a structured format, and visualizes complex biological pathways and experimental processes. The objective is to provide a robust framework for researchers engaged in the preclinical evaluation of novel kinase inhibitors.
Introduction
Protein kinases are a large family of enzymes that play a critical role in regulating a wide range of cellular processes, including signal transduction, metabolism, transcription, and cell cycle progression. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The in vitro characterization of a novel kinase inhibitor, here designated as Compound this compound, is a critical first step in the drug discovery pipeline. This process involves a series of biochemical and cell-based assays designed to determine the compound's potency, selectivity, and mechanism of action.
This guide will use Staurosporine, an alkaloid isolated from the bacterium Streptomyces staurosporeus, as a practical example for Compound this compound. Staurosporine is known for its potent, albeit non-selective, inhibition of a wide range of protein kinases, making it an excellent tool for illustrating the principles of in vitro kinase inhibitor characterization.[1]
Biochemical Characterization: Kinase Inhibition Profile
The initial step in characterizing a kinase inhibitor is to determine its potency and selectivity against a panel of purified kinases. This is typically achieved through biochemical assays that measure the ability of the compound to inhibit the enzymatic activity of each kinase.
Data Presentation: Kinase Inhibition Profile of Compound this compound (Staurosporine as a model)
The inhibitory activity of Compound this compound is quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the kinase activity by 50%. A lower IC50 value indicates a more potent inhibitor. The selectivity of the compound is assessed by comparing its IC50 values across a diverse panel of kinases.
| Kinase Target | IC50 (nM) | Reference |
| Serine/Threonine Kinases | ||
| Protein Kinase Cα (PKCα) | 2 | [2] |
| Protein Kinase Cγ (PKCγ) | 5 | [2] |
| Protein Kinase Cη (PKCη) | 4 | [2] |
| Protein Kinase A (PKA) | 15 | [2] |
| cGMP-dependent Protein Kinase (PKG) | 18 | [2] |
| S6 Kinase (S6K) | 5 | [2] |
| Calcium/calmodulin-dependent protein kinase II (CaMKII) | 20 | [2] |
| Tyrosine Kinases | ||
| c-Fgr | 2 | [2] |
| Lyn | 20 | [2] |
| Syk | 16 | [2] |
| v-Src | 6 | [2] |
| Cell Cycle Kinases | ||
| cdc2 | 9 | [2] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate in vitro characterization of a compound. The following sections provide step-by-step methodologies for a typical biochemical kinase assay and a cell-based viability assay.
Biochemical Kinase Assay (Radiometric Filter Binding Assay)
This protocol describes a radiometric assay to measure the activity of a protein kinase by quantifying the incorporation of a radiolabeled phosphate from [γ-³²P]ATP into a substrate protein or peptide.
Materials:
-
Purified active protein kinase
-
Kinase-specific substrate (e.g., histone H1 for PKC)
-
Compound this compound (Staurosporine)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 20 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 1 mM sodium orthovanadate, 1 mM dithiothreitol, 1 mM CaCl₂)[3]
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter
-
Microcentrifuge tubes
Procedure:
-
Prepare a reaction mixture containing the kinase reaction buffer, the purified kinase, and its specific substrate.
-
Add varying concentrations of Compound this compound (or vehicle control, e.g., DMSO) to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper square.[3]
-
Wash the P81 paper squares multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.[3]
-
Dry the P81 paper squares and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each concentration of Compound this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Assay: Cell Viability (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4][5][6] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[4][5]
Materials:
-
Human cancer cell line (e.g., HeLa)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Compound this compound (Staurosporine)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)[7]
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of Compound this compound (and a vehicle control) for a specified period (e.g., 24, 48, or 72 hours).
-
After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.[6]
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[4]
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.[4]
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Calculate the percentage of cell viability for each concentration of Compound this compound relative to the vehicle-treated cells.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualization of Pathways and Workflows
Diagrams are powerful tools for visualizing complex biological processes and experimental designs. The following sections provide Graphviz diagrams illustrating a general experimental workflow for in vitro compound characterization and a representative signaling pathway affected by Compound this compound.
Experimental Workflow for In Vitro Characterization
Caption: General workflow for the in vitro characterization of a kinase inhibitor.
Simplified Protein Kinase C (PKC) Signaling Pathway Inhibition
Caption: Inhibition of the PKC signaling pathway by Compound this compound.
Conclusion
The in vitro characterization of a novel compound is a multifaceted process that provides crucial insights into its therapeutic potential. By employing a systematic approach that includes biochemical profiling, cell-based assays, and robust data analysis, researchers can effectively evaluate the potency, selectivity, and mechanism of action of a candidate molecule. The use of a well-characterized compound like Staurosporine as a model, as demonstrated in this guide, provides a clear and practical framework for these essential preclinical studies. The data and methodologies presented herein serve as a foundational guide for scientists and professionals in the field of drug discovery and development.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. selleckchem.com [selleckchem.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. broadpharm.com [broadpharm.com]
- 6. researchhub.com [researchhub.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Discovery and Synthesis of Novel Xanthine Derivatives
Xanthine, a purine base found in most human body tissues and fluids, serves as a pivotal scaffold in medicinal chemistry. Its derivatives, most notably caffeine and theophylline, are widely recognized for their diverse pharmacological effects.[1][2] The therapeutic potential of the xanthine core continues to drive research into the discovery and synthesis of novel derivatives with enhanced potency, selectivity, and pharmacokinetic profiles for various biological targets. This guide provides a comprehensive overview of synthetic strategies, experimental protocols, and biological activities associated with this important class of compounds.
Synthetic Strategies for Xanthine Derivatives
The chemical synthesis of xanthine derivatives offers a pathway to create molecular diversity that is crucial for drug development.[1] Several strategies have been established, with the Traube synthesis being the most classical and widely adopted method. Modern adaptations and alternative routes have also been developed to improve efficiency and yield.
Traube Synthesis
The Traube synthesis, a foundational method, involves the construction of the pyrimidine ring followed by the fusion of the imidazole ring.[3] The general pathway starts with the condensation of urea or a substituted urea with cyanoacetic acid to form a cyanoacetyl urea intermediate. This intermediate undergoes ring closure in the presence of an alkali to yield a 6-aminouracil derivative.[4] Subsequent nitrosation, reduction to a diamine, and cyclization with a one-carbon source (like formic acid or triethyl orthoformate) completes the xanthine core.[3]
Synthesis of 8-Substituted Xanthines
The C8 position of the xanthine scaffold is a common site for modification to modulate pharmacological activity. A primary method involves condensing a 5,6-diaminouracil derivative with various reagents:[4]
-
Carboxylic Acids: Direct melting or condensation with a coupling agent followed by cyclization with sodium hydroxide.[4]
-
Aldehydes: Condensation to form an imine (benzylidene derivative), followed by oxidative cyclization using reagents like thionyl chloride or diethyl azodicarboxylate.[3][4]
Modern Synthetic Approaches
To improve reaction times and yields, modern techniques have been applied to xanthine synthesis:
-
Microwave-Assisted Synthesis: This method significantly shortens reaction times for the imidazole ring closure step, particularly when using triethyl orthoformate. High yields can be achieved even on a gram scale with simplified purification.[5]
-
One-Pot Synthesis: Several procedures have been developed to combine multiple steps into a single reaction vessel, increasing overall efficiency.[6]
Experimental Protocols
Detailed methodologies are critical for reproducibility in chemical synthesis. Below are representative protocols for key steps in the synthesis of xanthine derivatives.
Protocol 1: Microwave-Assisted Synthesis of 1-Propargylxanthine[5]
-
Reactants: A mixture of 1 g (5.5 mmol) of 5,6-diamino-3-propargyluracil and 6 mL of triethyl orthoformate is prepared in a 10 mL pressure tube with a stirrer.
-
Microwave Irradiation: The mixture is subjected to microwave irradiation for 5 minutes, operating at 120 W and reaching a temperature of 160 °C.
-
Workup and Purification: Upon completion, the reaction mixture is cooled. The solid product is filtered off and washed with 10 mL of diethyl ether.
-
Recrystallization: The crude product is recrystallized from water to yield pure 1-propargylxanthine.
Protocol 2: Synthesis of 7-benzyl-2-chloro-hexahydropurin-6-one[7]
-
Step A (Benzylation): Xanthine (3.8 mmol) is mixed with anhydrous K2CO3 (4 mmol) in DMF. Benzyl chloride is added at room temperature to yield the 7-benzyl derivative.
-
Step B (Chlorination): The 2-keto group of the 7-benzyl compound is reacted with phosphorous oxychloride (POCl3) to obtain the 2-chloro derivative.
-
Purification: The resulting residue is purified through recrystallization using an appropriate solvent system like ethylacetate-methanol.
Protocol 3: Synthesis of 8-(2-nitroaryl) xanthines[3]
-
Starting Material: 5,6-diamino-1,3-dimethyluracil is synthesized from N,N-dimethyl urea and cyanoacetic acid via nitrosation and reduction.
-
Condensation: The diamino derivative is treated with a substituted 2-nitrobenzaldehyde to form the corresponding benzylidene intermediate.
-
Cyclization: The intermediate is cyclized by refluxing in thionyl chloride to afford the desired 8-(2-nitroaryl) xanthine derivative.
Biological Activity and Key Signaling Pathways
Xanthine derivatives exert their effects by interacting with several key biological targets. The two most prominent mechanisms are adenosine receptor antagonism and phosphodiesterase (PDE) inhibition.
Adenosine Receptor Antagonism
Adenosine is a central nervous system depressant.[2] Xanthine derivatives, structurally similar to adenosine, can bind to and block adenosine receptors (A1, A2A, A2B, A3), thereby inhibiting its effects.[2][5] This blockade leads to stimulant effects, such as increased wakefulness and bronchodilation.[2][7] The development of selective antagonists for specific receptor subtypes is a major goal in drug discovery, with implications for inflammatory disorders like asthma and COPD.[8]
Phosphodiesterase (PDE) Inhibition
PDEs are enzymes that break down cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[9] By inhibiting PDEs, xanthine derivatives increase intracellular levels of these second messengers.[9] In the airways, elevated cAMP leads to the relaxation of bronchial smooth muscle, resulting in bronchodilation.[7][9] This mechanism is central to the use of theophylline in managing asthma.[7]
Quantitative Data and Structure-Activity Relationships (SAR)
The systematic modification of the xanthine scaffold allows for the exploration of structure-activity relationships, guiding the design of more effective drugs.
Synthetic Yields
The efficiency of a synthetic route is a critical factor in drug development. The table below summarizes yields for selected xanthine derivatives synthesized via different methods.
| Compound No. | R1 Substituent | R2 Substituent | R3 Substituent | R4 Substituent | % Yield | Reference |
| 26 | H | H | H | H | 85 | [4] |
| 27 | H | H | Cl | H | 82 | [4] |
| 28 | H | H | NO2 | H | 75 | [4] |
| 29 | H | H | H | Cl | 80 | [4] |
| 30 | H | H | Cl | Cl | 78 | [4] |
| Table 1: Percentage yields of synthesized xanthin-8-yl-benzenesulfonamide derivatives.[4] |
Biological Activity Data
SAR optimization aims to improve biological potency and pharmacokinetic properties. Researchers identified two novel A2B adenosine receptor antagonists with high binding affinity and good oral bioavailability.
| Compound | A2B Ki (nM) | A2B Functional Potency (nM) | Oral Bioavailability (Mice) | Reference |
| 31 | 1 | 0.9 | 27% | [8] |
| 65 | 1.5 | 4 | 65% | [8] |
| Table 2: Pharmacological data for novel A2B adenosine receptor antagonists.[8] |
Further studies have shown that introducing certain pesticidal active moieties into the caffeine structure can result in compounds with moderate insecticidal activity.[10] For example, compound 2f showed a 53.3% lethality rate at 2 mg/L towards Culex pipiens pallens.[10]
Drug Discovery Workflow
The development of novel xanthine derivatives follows a structured workflow from initial design to in vivo evaluation. This process is iterative, with data from each stage informing the next round of molecular design.
Conclusion
The xanthine scaffold remains a highly valuable framework in modern drug discovery.[1][6] Established synthetic routes like the Traube synthesis, enhanced by modern techniques such as microwave assistance, provide robust platforms for generating diverse chemical libraries. Through systematic structural modifications, particularly at the C8 position, researchers continue to develop novel derivatives with high affinity and selectivity for targets like adenosine receptors. The integration of computational design, efficient synthesis, and rigorous biological evaluation will continue to unlock the full therapeutic potential of this versatile molecular class.
References
- 1. Xanthine scaffold: scope and potential in drug development. - ePrints@CFTRI [ir.cftri.res.in]
- 2. Caffeine - Wikipedia [en.wikipedia.org]
- 3. Recent Advances in the Synthesis of Xanthines: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. 5.14 Xanthine Derivatives – Fundamentals of Nursing Pharmacology – Mohawk College Edition [ecampusontario.pressbooks.pub]
- 8. go.drugbank.com [go.drugbank.com]
- 9. healthwire.pk [healthwire.pk]
- 10. Synthesis and biological activities of novel methyl xanthine derivatives [journal.hep.com.cn]
Pharmacological Profile of 8-(4-Carboxymethyloxy)phenyl-1,3-dipropylxanthine (CMPX/XCC): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-(4-Carboxymethyloxy)phenyl-1,3-dipropylxanthine, also known as CMPX or Xanthine Carboxylic Congener (XCC), is a synthetic derivative of xanthine that has been instrumental in the development of selective adenosine receptor antagonists. This technical guide provides a comprehensive overview of the pharmacological profile of CMPX, with a focus on its binding affinity at the four subtypes of adenosine receptors (A₁, A₂ₐ, A₂ₑ, and A₃). This document summarizes key quantitative data, outlines relevant experimental methodologies, and visualizes associated signaling pathways to serve as a valuable resource for researchers in pharmacology and drug discovery.
Introduction
Adenosine receptors, a family of G protein-coupled receptors (GPCRs), are crucial regulators of a wide array of physiological processes, making them attractive targets for therapeutic intervention. The four subtypes, A₁, A₂ₐ, A₂ₑ, and A₃, exhibit distinct tissue distribution and signaling properties. Xanthine derivatives, such as caffeine and theophylline, are well-known non-selective adenosine receptor antagonists. The quest for subtype-selective antagonists has led to the synthesis of numerous analogues, including 8-(4-Carboxymethyloxy)phenyl-1,3-dipropylxanthine (CMPX/XCC). This compound has served as a key pharmacological tool and a structural scaffold for the development of more potent and selective ligands, particularly for the A₂ₑ adenosine receptor.
Receptor Binding Profile
The affinity of CMPX for the four human adenosine receptor subtypes has been characterized through competitive radioligand binding assays. The equilibrium dissociation constant (Kᵢ) values quantify the affinity of the ligand for the receptor, with lower values indicating higher affinity.
| Receptor Subtype | Kᵢ (nM) |
| Human A₁ | 137 ± 22 |
| Human A₂ₐ | 430 ± 50 |
| Human A₂ₑ | 38.6 ± 4.5 |
| Human A₃ | 560 ± 110 |
| Table 1: Binding affinities (Kᵢ) of CMPX at human adenosine receptor subtypes expressed in HEK-293 cells. Data extracted from Jacobson et al., 1999. |
The data clearly indicates that CMPX exhibits the highest affinity for the human A₂ₑ adenosine receptor, with moderate affinity for the A₁ receptor and lower affinities for the A₂ₐ and A₃ subtypes.
Functional Activity
In vivo studies have demonstrated that CMPX acts as an adenosine receptor antagonist. It has been shown to antagonize the physiological effects mediated by both A₁ and A₂ adenosine receptors. For instance, CMPX was found to be more potent in antagonizing the effects of adenosine analogs on heart rate (an A₁-mediated response) than on blood pressure (an A₂-mediated response) in vivo[1]. This antagonistic activity is consistent with its structural classification as a xanthine derivative.
Signaling Pathways
Adenosine receptors modulate intracellular signaling cascades primarily through their interaction with heterotrimeric G proteins. The A₁ and A₃ receptors typically couple to Gᵢ/ₒ proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Conversely, A₂ₐ and A₂ₑ receptors predominantly couple to Gₛ proteins, activating adenylyl cyclase and increasing cAMP production. As an antagonist, CMPX blocks the binding of adenosine to these receptors, thereby preventing these downstream signaling events.
Experimental Protocols
The pharmacological characterization of CMPX involves standard in vitro assays to determine its binding affinity and functional activity at adenosine receptors.
Radioligand Binding Assays
These assays are performed to determine the binding affinity (Kᵢ) of CMPX for each adenosine receptor subtype.
References
The Affinity Landscape of 8-CMPX: A Technical Guide to Adenosine Receptor Binding
For Immediate Release
This technical guide provides a comprehensive overview of the binding affinity of 8-Cyclopentyl-1,3-dimethylxanthine (8-CMPX), a potent and selective antagonist of adenosine receptors. Designed for researchers, scientists, and professionals in drug development, this document delves into the quantitative binding data, detailed experimental methodologies, and the intricate signaling pathways associated with adenosine receptor subtypes.
Executive Summary
8-Cyclopentyl-1,3-dimethylxanthine (8-CMPX), also known as 8-Cyclopentyltheophylline (8-CPT), is a xanthine derivative that has been instrumental in the study of purinergic signaling. Its high affinity and selectivity, particularly for the A1 adenosine receptor subtype, have made it a valuable pharmacological tool. This guide synthesizes the available binding affinity data, outlines the common experimental protocols used to determine these values, and visualizes the downstream signaling cascades initiated by adenosine receptor activation.
Quantitative Binding Affinity of 8-CMPX
The binding affinity of 8-CMPX to the four human adenosine receptor subtypes (A1, A2A, A2B, and A3) is typically determined through competitive radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity. The data presented below is a summary from multiple sources to provide a comprehensive view.
| Receptor Subtype | Ligand | Kᵢ (nM) | Species | Reference |
| A1 | 8-CMPX (DPCPX) | 3.9 | Human | [1] |
| A2A | 8-CMPX (DPCPX) | 130 | Human | [1] |
| A2B | 8-CMPX (DPCPX) | 1000 | Human | [1] |
| A3 | 8-CMPX (DPCPX) | 4000 | Human | [1] |
| A1 | 8-CMPX (Compound 2a) | 10.9 | - | [2] |
| A2 | 8-CMPX (Compound 2a) | 1440 | - | [2] |
| A1 | 8-CMPX (DPCPX) | 0.45 | Rat | [3] |
| A2 | 8-CMPX (DPCPX) | 330 | Human (platelets) | [3] |
Note: 8-CMPX is often referred to as 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX) in the literature. Ki values can vary between studies due to differences in experimental conditions such as radioligand choice, cell line, and buffer composition.
Experimental Protocols: Radioligand Binding Assay
The determination of 8-CMPX binding affinity is predominantly achieved through in vitro radioligand binding assays. Below is a detailed methodology for a typical competition binding experiment.
Materials and Reagents
-
Cell Membranes: Membranes from cell lines stably expressing the human adenosine receptor subtype of interest (e.g., CHO or HEK293 cells).
-
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and selectivity for the target receptor (e.g., [³H]-DPCPX for A1, [³H]-CGS 21680 for A2A).
-
Competitor Ligand: Unlabeled 8-CMPX.
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, often supplemented with MgCl₂.
-
Non-specific Binding Determiner: A high concentration of a non-selective adenosine receptor agonist or antagonist (e.g., NECA).
-
Scintillation Cocktail and Vials.
-
Glass Fiber Filters.
-
Filtration Apparatus.
-
Scintillation Counter.
Experimental Workflow
A competition binding assay is performed to determine the IC₅₀ (the concentration of the unlabeled ligand that displaces 50% of the specific binding of the radioligand), which is then used to calculate the Ki value.
Figure 1: A representative workflow for a competitive radioligand binding assay.
Data Analysis: Cheng-Prusoff Equation
The Ki value is calculated from the IC₅₀ using the Cheng-Prusoff equation:
Kᵢ = IC₅₀ / (1 + [L]/Kₑ)
Where:
-
[L] is the concentration of the radioligand.
-
Kₑ is the equilibrium dissociation constant of the radioligand for the receptor.
Adenosine Receptor Signaling Pathways
Adenosine receptors are G protein-coupled receptors (GPCRs) that modulate the activity of adenylyl cyclase, thereby influencing intracellular cyclic AMP (cAMP) levels.
A1 and A3 Receptor Signaling
The A1 and A3 adenosine receptors couple to inhibitory G proteins (Gᵢ/Gₒ). Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.
Figure 2: A1 and A3 receptor signaling pathway.
A2A and A2B Receptor Signaling
Conversely, the A2A and A2B adenosine receptors couple to stimulatory G proteins (Gₛ). Activation of these receptors stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels.
Figure 3: A2A and A2B receptor signaling pathway.
Conclusion
8-CMPX is a cornerstone tool for adenosine receptor research, demonstrating high affinity and selectivity for the A1 receptor subtype. Understanding its binding characteristics is crucial for the accurate interpretation of experimental results and for the design of novel therapeutic agents targeting the purinergic system. The methodologies and signaling pathway diagrams presented in this guide offer a foundational resource for professionals in the field.
References
Preliminary Research on the Biological Activity of 8-(4-Carboxymethyloxy)phenyl-1,3-dipropylxanthine: A Technical Guide
Disclaimer: As of October 2025, publicly available scientific literature and databases do not contain specific biological activity data for 8-(4-Carboxymethyloxy)phenyl-1,3-dipropylxanthine. This document, therefore, provides a preliminary research overview based on the well-established biological activities of structurally related 8-phenylxanthine derivatives. The content herein is intended to guide researchers, scientists, and drug development professionals in hypothesizing the potential activity of the target compound and in designing future experimental investigations.
Introduction
Xanthine derivatives have long been a subject of medicinal chemistry research due to their diverse pharmacological effects. The substitution pattern on the xanthine core, particularly at the 8-position, plays a crucial role in determining their biological targets and activity. This guide focuses on the anticipated biological profile of 8-(4-Carboxymethyloxy)phenyl-1,3-dipropylxanthine, a member of the 8-phenylxanthine class. Based on extensive structure-activity relationship (SAR) studies of analogous compounds, it is strongly posited that this molecule will function as an antagonist of adenosine receptors.
Adenosine receptors, a class of G protein-coupled receptors (GPCRs), are categorized into four subtypes: A1, A2A, A2B, and A3. These receptors are ubiquitously expressed and modulate a wide array of physiological processes, including cardiovascular function, neurotransmission, inflammation, and respiration. Consequently, adenosine receptor antagonists are valuable tools for both basic research and therapeutic development.
Postulated Biological Activity: Adenosine Receptor Antagonism
The core structure of 8-(4-Carboxymethyloxy)phenyl-1,3-dipropylxanthine, featuring a dipropylxanthine scaffold with a substituted phenyl ring at the 8-position, is a hallmark of potent adenosine receptor antagonists. The nature of the substituents on the xanthine ring and at the 8-position dictates the affinity and selectivity for the different adenosine receptor subtypes.
For instance, the closely related compound, 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX) , is a highly potent and selective antagonist for the A1 adenosine receptor.[1][2] This suggests that the 1,3-dipropyl substitution pattern on the xanthine core is favorable for A1 receptor binding. The replacement of the cyclopentyl group in DPCPX with a 4-(carboxymethyloxy)phenyl group in the compound of interest is expected to modulate its affinity and selectivity profile. The presence of the carboxymethyloxy group introduces a polar, acidic moiety which could influence interactions with the receptor binding pocket and alter pharmacokinetic properties.
Quantitative Data for a Structurally Related Analog: 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX)
To provide a quantitative perspective, the following tables summarize the binding affinity (Ki) and inhibitory constants for DPCPX at various adenosine receptor subtypes. This data is presented as a surrogate to guide expectations for the biological activity of 8-(4-Carboxymethyloxy)phenyl-1,3-dipropylxanthine.
| Compound | Receptor Subtype | Tissue/Cell Line | Ki (nM) | Reference |
| DPCPX | A1 | Rat Fat Cells | 0.45 | [1] |
| DPCPX | A2 | Human Platelets | 330 | [1] |
| Compound | Receptor Subtype | Species | Ki (nM) |
| DPCPX | Human A1 | 3.9 | |
| DPCPX | Human A2A | 130 | |
| DPCPX | Human A2B | 50 | |
| DPCPX | Human A3 | 4000 |
Experimental Protocols
The following are detailed methodologies for key experiments typically employed to characterize the biological activity of xanthine-based adenosine receptor antagonists, using DPCPX as an example.
Radioligand Binding Assay for Adenosine A1 Receptor Affinity
This protocol is used to determine the binding affinity of a test compound for the A1 adenosine receptor.
-
Membrane Preparation: Membranes are prepared from a tissue or cell line known to express the A1 adenosine receptor (e.g., rat brain cortex). The tissue is homogenized in a buffered solution and centrifuged to pellet the membranes. The final pellet is resuspended in the assay buffer.
-
Binding Reaction: The membrane suspension is incubated with a radiolabeled A1 receptor antagonist (e.g., [3H]DPCPX) and varying concentrations of the unlabeled test compound.
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a set duration to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed to remove any unbound radioligand.
-
Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibitory constant) is then calculated using the Cheng-Prusoff equation.
Functional Assay: Inhibition of Adenylate Cyclase
This assay assesses the functional antagonism of the A1 adenosine receptor, which is a Gi-coupled receptor that inhibits adenylate cyclase.
-
Cell Culture: A cell line expressing the A1 adenosine receptor (e.g., rat fat cells) is cultured.
-
Adenylate Cyclase Stimulation: The cells are treated with an agent that stimulates adenylate cyclase (e.g., forskolin) in the presence of an A1 receptor agonist (e.g., N6-cyclopentyladenosine, CPA) and varying concentrations of the test compound.
-
cAMP Measurement: After incubation, the cells are lysed, and the intracellular concentration of cyclic AMP (cAMP) is measured using a commercially available cAMP assay kit (e.g., ELISA-based).
-
Data Analysis: The ability of the test compound to reverse the agonist-induced inhibition of cAMP production is quantified. The data is plotted to determine the IC50 of the antagonist.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway of the A1 adenosine receptor and a typical experimental workflow for screening adenosine receptor antagonists.
Caption: A1 Adenosine Receptor Signaling Pathway.
Caption: Experimental Workflow for Antagonist Screening.
Conclusion and Future Directions
While direct experimental data for 8-(4-Carboxymethyloxy)phenyl-1,3-dipropylxanthine is currently unavailable, the extensive body of research on 8-substituted xanthines provides a strong foundation for predicting its biological activity. It is highly probable that this compound will act as an adenosine receptor antagonist. The key questions for future research will be to determine its affinity and selectivity profile across the four adenosine receptor subtypes. The presence of the 4-(carboxymethyloxy)phenyl group may confer unique properties, potentially leading to a novel pharmacological tool or therapeutic lead.
Researchers interested in this compound should begin by synthesizing it and then proceed with a comprehensive screening against all four adenosine receptors using both radioligand binding and functional assays, as outlined in this guide. Subsequent studies could then explore its in vivo efficacy in relevant disease models.
References
Methodological & Application
Application Notes and Protocols: Synthesis of 8-(4-Carboxymethyloxy)phenyl-1,3-dipropylxanthine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 8-(4-Carboxymethyloxy)phenyl-1,3-dipropylxanthine, a xanthine derivative with potential applications in pharmacological research, particularly as an adenosine receptor antagonist. The synthesis is a two-step process commencing with the preparation of the precursor 8-(4-hydroxyphenyl)-1,3-dipropylxanthine, followed by a Williamson ether synthesis to introduce the carboxymethyloxy group.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the synthesis of 8-(4-Carboxymethyloxy)phenyl-1,3-dipropylxanthine. These values are representative for this type of synthesis and may vary based on experimental conditions and scale.
| Step | Compound Name | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (by HPLC) (%) |
| 1 | 8-(4-Hydroxyphenyl)-1,3-dipropylxanthine | 342.39 | 75-85 | >95 |
| 2 | 8-(4-Carboxymethyloxy)phenyl-1,3-dipropylxanthine | 400.41 | 80-90 | >98 |
Experimental Protocols
Step 1: Synthesis of 8-(4-Hydroxyphenyl)-1,3-dipropylxanthine
This procedure outlines the synthesis of the key intermediate, 8-(4-hydroxyphenyl)-1,3-dipropylxanthine, through the condensation of 5,6-diamino-1,3-dipropyluracil with 4-hydroxybenzoic acid.
Materials:
-
5,6-diamino-1,3-dipropyluracil
-
4-hydroxybenzoic acid
-
Hexamethyldisilazane (HMDS)
-
Anhydrous pyridine
-
Argon or Nitrogen gas
-
Methanol
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
Procedure:
-
In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet, combine 5,6-diamino-1,3-dipropyluracil (1 equivalent) and 4-hydroxybenzoic acid (1.1 equivalents).
-
Add anhydrous pyridine to the flask to create a stirrable suspension.
-
Under a gentle stream of argon or nitrogen, add hexamethyldisilazane (HMDS) (2.5 equivalents) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully add methanol to quench the reaction and precipitate the product.
-
Stir the resulting suspension for 1-2 hours in an ice bath to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash with cold methanol.
-
Dry the product under vacuum to obtain 8-(4-hydroxyphenyl)-1,3-dipropylxanthine.
Step 2: Synthesis of 8-(4-Carboxymethyloxy)phenyl-1,3-dipropylxanthine
This step involves the alkylation of the phenolic hydroxyl group of 8-(4-hydroxyphenyl)-1,3-dipropylxanthine with ethyl bromoacetate, followed by hydrolysis of the resulting ester to yield the final product. This is a classic example of the Williamson ether synthesis.
Materials:
-
8-(4-hydroxyphenyl)-1,3-dipropylxanthine
-
Ethyl bromoacetate
-
Potassium carbonate (anhydrous)
-
Acetone (anhydrous)
-
Lithium hydroxide or Sodium hydroxide
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (1M)
-
Standard glassware for organic synthesis
Procedure:
Part A: Ether Formation
-
To a solution of 8-(4-hydroxyphenyl)-1,3-dipropylxanthine (1 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (2-3 equivalents).
-
Stir the suspension vigorously at room temperature for 30 minutes.
-
Add ethyl bromoacetate (1.2 equivalents) dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ethyl ester intermediate.
Part B: Ester Hydrolysis
-
Dissolve the crude ethyl ester in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide or sodium hydroxide (2-3 equivalents) to the solution.
-
Stir the mixture at room temperature for 4-8 hours, or until the hydrolysis is complete (monitored by TLC).
-
Remove the THF by evaporation under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., ethyl acetate) to remove any unreacted starting material.
-
Acidify the aqueous layer to a pH of 2-3 with 1M hydrochloric acid to precipitate the carboxylic acid product.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 8-(4-Carboxymethyloxy)phenyl-1,3-dipropylxanthine.
Visualizations
Caption: Synthetic workflow for 8-(4-Carboxymethyloxy)phenyl-1,3-dipropylxanthine.
Caption: Logical relationship of the two-step synthesis process.
Application Notes and Protocols for 8-CPX in Competitive Radioligand Binding Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 8-Cyclopentyl-1,3-dipropylxanthine (8-CPX), also known as DPCPX, in competitive radioligand binding assays. 8-CPX is a potent and highly selective antagonist for the Adenosine A1 receptor, making it an invaluable tool for studying receptor pharmacology and for the discovery of new therapeutic agents targeting this receptor.
Introduction to 8-CPX
8-Cyclopentyl-1,3-dipropylxanthine (8-CPX) is a xanthine derivative that exhibits high affinity and selectivity for the Adenosine A1 receptor.[1][2] Its utility as a radioligand, typically tritiated ([³H]DPCPX), allows for the direct measurement of binding to the A1 receptor and for the characterization of other unlabeled compounds that compete for the same binding site.[2][3] These competitive binding assays are fundamental in determining the affinity (Ki) of test compounds for the A1 adenosine receptor.
Key Properties of 8-CPX
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₄N₄O₂ | [1] |
| Molar Mass | 304.4 g/mol | [1] |
| Primary Target | Adenosine A1 Receptor | [1][4] |
| Ki for human A1R | 3.9 nM | [1] |
| Selectivity | Over 700-fold for A1 vs A2A receptors | [2][5] |
| Radiolabeled Form | [³H]DPCPX | [2][3] |
Adenosine A1 Receptor Signaling Pathway
The Adenosine A1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Upon activation by an agonist, the receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. 8-CPX, as a competitive antagonist, blocks the binding of agonists to the receptor, thereby preventing this downstream signaling.
Experimental Protocols
I. Membrane Preparation
A crucial first step in a radioligand binding assay is the preparation of a membrane fraction containing the receptor of interest.
Materials:
-
Tissue or cells expressing the Adenosine A1 receptor (e.g., rat brain, CHO-hA1AR cells)[3][6]
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4
-
Assay Buffer: 25 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 100 mM NaCl, pH 7.4[6]
-
Adenosine Deaminase (ADA)
-
Ultracentrifuge
Protocol:
-
Homogenize the tissue or cells in ice-cold Homogenization Buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Collect the supernatant and centrifuge at 100,000 x g for 30-60 minutes at 4°C to pellet the membranes.[7]
-
Resuspend the membrane pellet in fresh Homogenization Buffer and repeat the centrifugation step.
-
Resuspend the final pellet in Assay Buffer.
-
Treat the membrane preparation with adenosine deaminase (ADA) (e.g., 2 IU/mL) to remove endogenous adenosine.[7]
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
-
Store the membrane aliquots at -80°C until use.
II. Competitive Radioligand Binding Assay
This protocol outlines the steps to determine the affinity (Ki) of a test compound for the Adenosine A1 receptor using [³H]DPCPX.
Materials:
-
Adenosine A1 receptor-containing membranes
-
[³H]DPCPX (Radioligand)
-
Unlabeled 8-CPX (for non-specific binding determination)
-
Test compound (unlabeled)
-
Assay Buffer
-
Wash Buffer: 25 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 100 mM NaCl, pH 7.4[6]
-
96-well filter plates (e.g., Unifilter GF/C)[6]
-
Scintillation cocktail
-
Liquid scintillation counter
Protocol:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: [³H]DPCPX and Assay Buffer.
-
Non-specific Binding (NSB): [³H]DPCPX and a saturating concentration of unlabeled 8-CPX (e.g., 10 µM).
-
Competition: [³H]DPCPX and a range of concentrations of the test compound.
-
-
Add the membrane preparation to each well. The final assay volume is typically 200-250 µL.[8]
-
Incubate the plate at room temperature (e.g., 25°C) for 60-120 minutes to reach equilibrium.[7]
-
Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters rapidly with ice-cold Wash Buffer to remove unbound radioligand.
-
Dry the filters and add scintillation cocktail.
-
Count the radioactivity in a liquid scintillation counter.
III. Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of the test compound.
-
Fit the data using a non-linear regression model (e.g., one-site fit) to determine the IC50 value of the test compound.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation:
Ki = IC50 / (1 + ([L]/Kd))
Where:
-
IC50 is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
[L] is the concentration of the radioligand ([³H]DPCPX) used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
-
Quantitative Data Summary
The following table summarizes the binding affinities of 8-CPX and other reference compounds for the Adenosine A1 receptor, as determined by competitive radioligand binding assays.
| Compound | Radioligand | Preparation | Ki (nM) | IC50 (nM) | Reference |
| 8-CPX (DPCPX) | [³H]DPCPX | human A1R | 3.9 | - | [1] |
| 8-CPX (DPCPX) | [³H]PIA | rat fat cells | 0.45 | - | [2][5] |
| 8-CPX (DPCPX) | [³H]DPCPX | Porcine coronary artery | - | 3.2 | [9] |
| Theophylline | [³H]DPCPX | Porcine coronary artery | - | 83,000 | [9] |
| Xanthine amine congener (XAC) | [³H]DPCPX | Porcine coronary artery | - | 2.4 | [9] |
Experimental Workflow Diagram
References
- 1. usbio.net [usbio.net]
- 2. 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX)--a selective high affinity antagonist radioligand for A1 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CPX, a selective A1-adenosine-receptor antagonist, regulates intracellular pH in cystic fibrosis cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. resources.revvity.com [resources.revvity.com]
- 7. Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ahajournals.org [ahajournals.org]
Application of 8-(4-Carboxymethyloxy)phenyl-1,3-dipropylxanthine in Neuroscience Research
A comprehensive guide for researchers, scientists, and drug development professionals on the application of 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX), a potent and selective A1 adenosine receptor antagonist.
Note to the Reader: Initial searches for "8-(4-Carboxymethyloxy)phenyl-1,3-dipropylxanthine" did not yield specific results for a compound with that exact name. However, the chemical structure and context strongly suggest a likely typographical error, and that the compound of interest is the well-researched and structurally similar molecule, 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX) . This document will focus on the applications and protocols for DPCPX.
Introduction
8-Cyclopentyl-1,3-dipropylxanthine (DPCPX) is a xanthine derivative that acts as a highly potent and selective antagonist for the A1 adenosine receptor.[1] Adenosine is a crucial neuromodulator in the central nervous system, and its actions are mediated by four receptor subtypes: A1, A2A, A2B, and A3. The A1 receptor, in particular, is coupled to inhibitory G-proteins (Gi/o) and is widely distributed throughout the brain, with high concentrations in the hippocampus, cerebellum, and cerebral cortex. Its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels, as well as modulation of various ion channels.
Due to its high affinity and selectivity for the A1 adenosine receptor, DPCPX has become an invaluable pharmacological tool in neuroscience research. It is extensively used to investigate the physiological and pathophysiological roles of the A1 receptor in a variety of neurological processes and disorders.
Mechanism of Action
DPCPX exerts its effects by competitively blocking the binding of endogenous adenosine to the A1 receptor. This antagonism prevents the downstream signaling cascade initiated by A1 receptor activation. The primary mechanism involves the inhibition of the Gi/o protein-mediated decrease in adenylyl cyclase activity, thereby preventing the reduction of intracellular cAMP levels.
Applications in Neuroscience Research
DPCPX is utilized in a wide array of neuroscience research areas, including:
-
Characterization of A1 Adenosine Receptor Function: As a selective antagonist, DPCPX is instrumental in elucidating the physiological roles of the A1 receptor in neurotransmission, synaptic plasticity, and neuronal excitability.
-
Investigation of Neurological Disorders:
-
Epilepsy: The A1 receptor is known to have anticonvulsant properties. DPCPX can be used to study the role of adenosine in seizure generation and propagation.
-
Ischemia and Stroke: Adenosine levels rise significantly during ischemic events, and the A1 receptor is implicated in neuroprotection. DPCPX is used to investigate the therapeutic potential of modulating A1 receptor activity in stroke models.
-
Pain: A1 receptor activation in the spinal cord and peripheral nerves has analgesic effects. DPCPX is employed to study the mechanisms of pain transmission and the development of novel analgesics.
-
Neurodegenerative Diseases: The role of the A1 receptor in conditions like Alzheimer's and Parkinson's disease is an active area of research. DPCPX can help to dissect the involvement of adenosinergic signaling in these complex disorders.[2]
-
Depression and Anxiety: Studies have shown that DPCPX can influence depressive-like behaviors in animal models and may enhance the effects of some antidepressants.[3][4] It has also been observed to have anxiolytic effects in some contexts.[5]
-
-
Pharmacological Tool for Drug Discovery: DPCPX serves as a reference compound in the development and screening of new ligands targeting the A1 adenosine receptor.
-
Radioligand for Receptor Binding Assays: Tritiated DPCPX ([³H]DPCPX) is a widely used radioligand for quantifying A1 adenosine receptors in brain tissue and cell cultures due to its high affinity and specificity.[6][7]
Quantitative Data
The following tables summarize the binding affinities and other pharmacological data for DPCPX.
Table 1: Binding Affinity (Ki) of DPCPX for Adenosine Receptor Subtypes
| Receptor Subtype | Species | Ki (nM) | Reference |
| A1 | Human | 3.9 | |
| A1 | Rat | 0.45 | [7][8] |
| A1 | Rat | 0.46 | [1] |
| A2A | Human | 130 | |
| A2A | Rat | 330 | [7][8] |
| A2B | Human | 50 | |
| A3 | Human | 4000 |
Table 2: In Vitro and In Vivo Pharmacological Data for DPCPX
| Assay | Tissue/Model | Parameter | Value | Reference |
| Adenylate Cyclase Inhibition | Rat Fat Cells | Ki | 0.45 nM | [7][8] |
| Adenylate Cyclase Stimulation | Human Platelets | Ki | 330 nM | [7][8] |
| [³H]DPCPX Radioligand Binding | Bovine Brain Membranes | KD | 50-190 pM | [7] |
| Antidepressant-like effects (FST & TST) | Mice | Effective Dose | 2 and 4 mg/kg | [3] |
| In vivo A1 receptor labeling | Rat Brain | Brain Penetration | 0.8% of injected dose/g | [6] |
Experimental Protocols
Radioligand Binding Assay for A1 Adenosine Receptor
This protocol describes a method for determining the binding of [³H]DPCPX to A1 adenosine receptors in brain tissue homogenates.
Materials:
-
[³H]DPCPX (specific activity ~100-120 Ci/mmol)
-
Unlabeled DPCPX (for determining non-specific binding)
-
Brain tissue (e.g., rat cerebral cortex)
-
Binding buffer: 50 mM Tris-HCl, pH 7.4
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation vials and scintillation cocktail
-
Homogenizer
-
Centrifuge
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize brain tissue in ice-cold binding buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in fresh binding buffer and repeat the centrifugation step.
-
Resuspend the final pellet in binding buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Binding Assay:
-
Set up assay tubes for total binding, non-specific binding, and displacement with test compounds.
-
For total binding, add [³H]DPCPX (e.g., 0.5 nM final concentration) and membrane homogenate (e.g., 50-100 µg protein) to the binding buffer.
-
For non-specific binding, add [³H]DPCPX, membrane homogenate, and a high concentration of unlabeled DPCPX (e.g., 1 µM).
-
For competition assays, add [³H]DPCPX, membrane homogenate, and varying concentrations of the test compound.
-
The final assay volume is typically 200-500 µL.
-
Incubate the tubes at 25°C for 60-120 minutes.
-
-
Filtration and Washing:
-
Terminate the incubation by rapid filtration through glass fiber filters under vacuum.
-
Wash the filters rapidly with several volumes of ice-cold wash buffer.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Specific binding is calculated as the difference between total and non-specific binding.
-
For saturation experiments, determine the KD and Bmax values by Scatchard analysis.
-
For competition experiments, determine the IC50 and calculate the Ki using the Cheng-Prusoff equation.
-
Adenylate Cyclase Activity Assay
This protocol provides a general method for assessing the effect of DPCPX on A1 receptor-mediated inhibition of adenylate cyclase.
Materials:
-
DPCPX
-
A1 adenosine receptor agonist (e.g., N⁶-Cyclopentyladenosine, CPA)
-
Forskolin (an activator of adenylate cyclase)
-
Cell membranes expressing A1 adenosine receptors
-
Assay buffer (containing ATP, Mg²⁺, and a phosphodiesterase inhibitor like IBMX)
-
cAMP assay kit (e.g., ELISA or radioimmunoassay)
Procedure:
-
Membrane Preparation: Prepare cell membranes as described in the radioligand binding assay protocol.
-
Assay Reaction:
-
In assay tubes, combine the cell membranes, the A1 receptor agonist (to inhibit adenylate cyclase), and varying concentrations of DPCPX.
-
Include control tubes with no agonist and no DPCPX.
-
Add forskolin to all tubes to stimulate adenylate cyclase activity.
-
Initiate the reaction by adding the assay buffer containing ATP.
-
Incubate at 37°C for a defined period (e.g., 10-15 minutes).
-
-
Termination and cAMP Measurement:
-
Stop the reaction by adding a stop solution (e.g., 0.2 N HCl or by boiling).
-
Centrifuge the tubes to pellet the membranes.
-
Measure the cAMP concentration in the supernatant using a commercial cAMP assay kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Determine the amount of cAMP produced in each condition.
-
Plot the cAMP concentration against the concentration of DPCPX to determine its potency in antagonizing the agonist-induced inhibition of adenylate cyclase. Calculate the IC50 and Ki values.
-
Conclusion
8-Cyclopentyl-1,3-dipropylxanthine (DPCPX) is a cornerstone pharmacological tool for the study of the A1 adenosine receptor in neuroscience. Its high potency and selectivity allow for precise investigation of the receptor's role in a multitude of physiological and pathological processes. The application notes and protocols provided here offer a foundation for researchers to effectively utilize DPCPX in their studies to further unravel the complexities of adenosinergic signaling in the nervous system.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Strategies for Drug Delivery into the Brain: A Review on Adenosine Receptors Modulation for Central Nervous System Diseases Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DPCPX, a selective adenosine A1 receptor antagonist, enhances the antidepressant-like effects of imipramine, escitalopram, and reboxetine in mice behavioral tests - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chronic Treatment with DCPCX, an Adenosine A1 Antagonist, Worsens Long-Term Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potential use of DPCPX as probe for in vivo localization of brain A1 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX)--a selective high affinity antagonist radioligand for A1 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
Application Notes and Protocols for In Vivo A1 Receptor Blockade Using 8-CMPX
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo applications of 8-Cyclopentyl-1,3-dimethylxanthine (8-CMPX), a potent and selective antagonist for the A1 adenosine receptor. This document includes summaries of quantitative data from published studies, detailed experimental protocols, and visualizations of relevant pathways and workflows to guide researchers in designing their own in vivo experiments.
Introduction to 8-CMPX
8-Cyclopentyl-1,3-dimethylxanthine (also known as 8-CPT) is a xanthine derivative that acts as a high-affinity antagonist of the A1 adenosine receptor. Its selectivity for the A1 subtype over other adenosine receptors makes it a valuable tool for investigating the physiological and pathophysiological roles of this receptor in various biological systems. In vivo studies have utilized 8-CMPX to explore its effects on the central nervous system, including its influence on behavior and neuronal excitability.
Quantitative Data Summary
The following tables summarize quantitative data from in vivo studies that have utilized 8-CMPX for A1 receptor blockade.
Table 1: In Vivo Dosage and Administration of 8-CMPX
| Animal Model | Dosage | Route of Administration | Vehicle | Reference |
| Albino Swiss Mice | 3 mg/kg | Intraperitoneal (i.p.) | Not specified | [1] |
| Rats | Not specified | Not specified | Not specified | [2] |
Table 2: Behavioral Effects of 8-CMPX in Mice
| Behavioral Test | 8-CMPX Treatment | Outcome | Reference |
| Forced Swim Test (FST) | 3 mg/kg (i.p.) + Imipramine (15 mg/kg) | Significant reduction in immobility time | [1] |
| Tail Suspension Test (TST) | 3 mg/kg (i.p.) + Imipramine (15 mg/kg) | Significant reduction in immobility time | [1] |
| Spontaneous Locomotor Activity | 3 mg/kg (i.p.) | No significant change | [1] |
Table 3: Neurological Effects of 8-CMPX in Rats
| Neurological Parameter | 8-CMPX Treatment | Outcome | Reference |
| Electrically Induced Seizures | Not specified | Prolonged secondary seizures, converted partial seizures to generalized motor seizures | [2] |
Signaling Pathways and Experimental Workflows
A1 Adenosine Receptor Signaling Pathway
Blockade of the A1 adenosine receptor by 8-CMPX prevents the binding of endogenous adenosine, thereby inhibiting the downstream signaling cascade. This primarily involves the modulation of adenylyl cyclase activity and ion channel function.
Experimental Workflow for Behavioral Studies
The following diagram outlines a typical workflow for investigating the behavioral effects of 8-CMPX in a rodent model.
Experimental Protocols
Protocol 1: Investigation of Antidepressant-like Effects in Mice
This protocol is adapted from the study by Herbet et al. (2018)[1].
Objective: To evaluate the effect of 8-CMPX on the efficacy of a standard antidepressant in behavioral models of depression.
Materials:
-
8-Cyclopentyl-1,3-dimethylxanthine (8-CMPX)
-
Imipramine hydrochloride
-
Vehicle (e.g., saline or 1% Tween 80 in saline)
-
Male Albino Swiss mice (20-25 g)
-
Forced Swim Test (FST) apparatus (glass cylinder, 25 cm high, 10 cm in diameter, filled with water at 23-25°C to a depth of 10 cm)
-
Tail Suspension Test (TST) apparatus (rod for suspending mice by their tails)
-
Locomotor activity cages
Procedure:
-
Animal Acclimation: House mice in standard laboratory conditions for at least one week before the experiment with ad libitum access to food and water.
-
Drug Preparation: Dissolve 8-CMPX and imipramine in the chosen vehicle to the desired concentrations. A common dosage for 8-CMPX is 3 mg/kg.
-
Drug Administration: Administer 8-CMPX (3 mg/kg) or vehicle intraperitoneally (i.p.) 60 minutes before the behavioral tests. In combination studies, administer imipramine (15 mg/kg, i.p.) at the same time.
-
Forced Swim Test (FST):
-
Place a mouse in the FST cylinder for a 6-minute session.
-
Record the total duration of immobility during the last 4 minutes of the session. Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.
-
-
Tail Suspension Test (TST):
-
Suspend a mouse by its tail from the rod using adhesive tape (approximately 1 cm from the tip of the tail).
-
Observe the mouse for a 6-minute period.
-
Record the total duration of immobility.
-
-
Spontaneous Locomotor Activity:
-
Place individual mice in locomotor activity cages.
-
Record the total distance traveled over a specified period (e.g., 10 minutes) to assess any stimulant or sedative effects of the treatment.
-
-
Data Analysis: Analyze the data using appropriate statistical methods, such as ANOVA followed by post-hoc tests, to compare the different treatment groups.
Protocol 2: General Protocol for Investigating Neurological Effects (Seizure Models)
This generalized protocol is based on the findings of a study that investigated the effects of 8-CMPX on electrically induced seizures in rats[2].
Objective: To assess the impact of A1 receptor blockade with 8-CMPX on seizure activity.
Materials:
-
8-Cyclopentyl-1,3-dimethylxanthine (8-CMPX)
-
Vehicle (e.g., DMSO followed by dilution in saline)
-
Adult male rats (e.g., Sprague-Dawley or Wistar)
-
Stereotaxic apparatus for electrode implantation
-
Stimulator for inducing seizures
-
EEG recording equipment
Procedure:
-
Animal Surgery (Electrode Implantation):
-
Anesthetize the rats and place them in a stereotaxic frame.
-
Implant stimulating and recording electrodes in specific brain regions (e.g., hippocampus, amygdala) according to established stereotaxic coordinates.
-
Allow for a post-surgical recovery period of at least one week.
-
-
Drug Preparation: Prepare a stock solution of 8-CMPX in a suitable solvent and dilute to the final concentration for administration.
-
Drug Administration: Administer 8-CMPX or vehicle via the desired route (e.g., i.p. or intracerebroventricular). The dose and timing of administration should be determined based on pilot studies.
-
Seizure Induction:
-
Connect the rat to the stimulating and recording equipment.
-
Deliver electrical stimulation to induce seizures according to a predetermined protocol (e.g., kindling).
-
-
Data Acquisition and Analysis:
-
Record EEG activity before, during, and after seizure induction.
-
Analyze seizure parameters such as seizure duration, latency to generalize, and afterdischarge duration.
-
Compare the seizure parameters between the 8-CMPX-treated and vehicle-treated groups using appropriate statistical tests.
-
Protocol 3: Generalized Protocol for Assessing Cardiovascular Effects
Objective: To evaluate the effect of A1 receptor blockade with 8-CMPX on cardiovascular parameters.
Materials:
-
8-Cyclopentyl-1,3-dimethylxanthine (8-CMPX)
-
Vehicle
-
Anesthetized rodents (e.g., rats or mice)
-
Catheters for drug administration and blood pressure monitoring
-
Blood pressure transducer and recording system
-
ECG electrodes and recording system
Procedure:
-
Animal Preparation:
-
Anesthetize the animal and maintain anesthesia throughout the experiment.
-
Insert a catheter into a major artery (e.g., carotid or femoral artery) for continuous blood pressure measurement.
-
Insert a catheter into a major vein (e.g., jugular or femoral vein) for drug administration.
-
Attach ECG electrodes to monitor heart rate and rhythm.
-
-
Baseline Measurements: Record baseline blood pressure and heart rate for a stable period before any drug administration.
-
Drug Administration: Administer 8-CMPX or vehicle intravenously as a bolus or infusion. A range of doses should be tested to establish a dose-response relationship.
-
Data Acquisition and Analysis:
-
Continuously record blood pressure and ECG throughout the experiment.
-
Analyze changes in mean arterial pressure, systolic and diastolic pressure, and heart rate in response to 8-CMPX administration.
-
To assess the blockade of A1 receptors, the effects of an A1 receptor agonist (e.g., adenosine or a selective agonist) can be evaluated before and after 8-CMPX administration.
-
Statistically compare the cardiovascular parameters before and after drug administration and between treatment groups.
-
Protocol 4: Generalized Protocol for Evaluating Renal Effects
Similar to the cardiovascular protocol, this generalized renal protocol is based on the known function of A1 adenosine receptors in the kidney and studies with other A1 antagonists.
Objective: To investigate the impact of A1 receptor blockade with 8-CMPX on renal function.
Materials:
-
8-Cyclopentyl-1,3-dimethylxanthine (8-CMPX)
-
Vehicle
-
Anesthetized rodents
-
Catheters for arterial and venous access
-
Bladder catheter for urine collection
-
Flow probe for measuring renal blood flow (optional)
-
Analytical equipment for measuring urine and plasma electrolytes and creatinine
Procedure:
-
Animal Preparation:
-
Anesthetize the animal and place it on a heated surgical table to maintain body temperature.
-
Catheterize an artery for blood pressure monitoring and blood sampling, and a vein for infusions.
-
Catheterize the bladder for timed urine collection.
-
Optionally, place a flow probe around the renal artery to measure renal blood flow.
-
-
Experimental Periods:
-
Control Period: After a stabilization period, collect urine and a blood sample to determine baseline glomerular filtration rate (GFR), urine flow rate, and electrolyte excretion.
-
Treatment Period: Administer 8-CMPX (intravenously or via another route) and repeat the urine and blood collections.
-
-
Sample Analysis:
-
Measure urine volume and collect blood samples at the midpoint of each collection period.
-
Analyze urine and plasma for concentrations of inulin (for GFR), sodium, potassium, and creatinine.
-
-
Data Analysis:
-
Calculate GFR, urine flow rate, fractional excretion of sodium and potassium, and renal blood flow (if measured).
-
Compare the renal parameters between the control and treatment periods using appropriate statistical methods.
-
Disclaimer: These protocols are intended as a guide. Researchers should optimize dosages, timing, and specific methodologies for their particular experimental setup and animal model. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.
References
Application Notes and Protocols for 8-(4-Carboxymethyloxy)phenyl-1,3-dipropylxanthine (XCC) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-(4-Carboxymethyloxy)phenyl-1,3-dipropylxanthine, also known as XCC, is a functionalized congener of 1,3-dipropyl-8-phenylxanthine.[1] It is a valuable tool in pharmacological research, particularly in studies involving adenosine receptors. The presence of a carboxylic acid moiety introduces specific solubility characteristics that must be addressed to ensure accurate and reproducible results in cell culture experiments. These application notes provide a detailed protocol for the proper dissolution and handling of this compound for use in a variety of cell-based assays.
Physicochemical Properties and Solubility
Understanding the physicochemical properties of this compound is crucial for its effective use. The molecule possesses a largely hydrophobic xanthine core and a hydrophilic carboxylic acid group. This amphipathic nature dictates its solubility.
| Property | Value/Description | Source/Note |
| Molecular Formula | C₁₉H₂₂N₄O₅ | PubChem CID: 126079[2] |
| Molecular Weight | 386.4 g/mol | PubChem CID: 126079[2] |
| Appearance | White to off-white solid | General knowledge for xanthine derivatives |
| Solubility in Water | Poorly soluble at neutral pH | Inferred from the hydrophobic core and presence of a carboxylic acid[3] |
| Solubility in Organic Solvents | Soluble in Dimethyl Sulfoxide (DMSO) and Ethanol | Based on protocols for similar xanthine derivatives and direct mention for this compound in specific assays[4] |
| pH-Dependent Solubility | Increased solubility at basic pH | The carboxylic acid group is deprotonated at pH values above its pKa, forming a more soluble carboxylate salt. |
Experimental Protocols
This section provides a detailed methodology for the preparation of a stock solution of this compound and its subsequent dilution for use in cell culture.
Materials
-
8-(4-Carboxymethyloxy)phenyl-1,3-dipropylxanthine (this compound) powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile 1 M Sodium Hydroxide (NaOH) solution (optional, for alternative protocol)
-
Sterile Phosphate-Buffered Saline (PBS) or cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile, filtered pipette tips
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This is the recommended protocol for most applications due to its simplicity and the high solubility of this compound in DMSO.
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination of the stock solution and cell cultures.
-
Weighing the Compound: Carefully weigh the desired amount of this compound powder. For example, to prepare a 10 mM stock solution, weigh 3.864 mg of this compound for every 1 mL of DMSO.
-
Dissolution in DMSO: Add the appropriate volume of sterile DMSO to the weighed this compound powder.
-
Vortexing and Sonication: Vortex the solution vigorously to aid dissolution. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.
-
Sterilization (Optional): If the initial components were not sterile, the final stock solution can be sterilized by passing it through a 0.22 µm syringe filter.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of a pH-Adjusted Aqueous Stock Solution
This protocol is an alternative for experiments where even trace amounts of DMSO must be avoided. It takes advantage of the increased solubility of the carboxylate salt at a basic pH.
-
Aseptic Technique: Work in a sterile environment.
-
Initial Suspension: Suspend the weighed this compound powder in a sterile aqueous solvent, such as PBS or serum-free cell culture medium.
-
pH Adjustment: Slowly add sterile 1 M NaOH dropwise to the suspension while vortexing. Monitor the pH and continue adding NaOH until the compound dissolves. The target pH should be above the pKa of the carboxylic acid (a pH of 7.4 to 8.0 is generally sufficient).
-
Neutralization (Optional but Recommended): Once the this compound is dissolved, the pH of the stock solution can be carefully adjusted back towards physiological pH (7.2-7.4) with sterile 1 M HCl if necessary for the downstream application. Be cautious, as lowering the pH may cause the compound to precipitate.
-
Final Volume Adjustment: Bring the solution to the final desired volume with the sterile aqueous solvent.
-
Storage: Store the aqueous stock solution at 4°C for short-term use (a few days) or aliquot and store at -20°C for longer periods.
Dilution of Stock Solution for Cell Culture
-
Thawing: Thaw a single aliquot of the stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final working concentration.
-
Final DMSO Concentration: When using a DMSO stock solution, ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5% and ideally below 0.1%. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Working Concentration: The optimal working concentration of this compound will vary depending on the cell type and the specific assay. Based on literature for related compounds and assays, a typical starting range for experimentation is 10 nM to 10 µM.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general workflow for preparing this compound for cell culture and a conceptual signaling pathway where a xanthine derivative might act as an antagonist.
Caption: Experimental workflow for preparing 8-(4-Carboxymethyloxy)phenyl-1,3-dipropylxanthine (this compound) for cell culture experiments.
Caption: Conceptual signaling pathway illustrating the antagonistic action of this compound at an adenosine receptor.
Conclusion
The successful use of 8-(4-Carboxymethyloxy)phenyl-1,3-dipropylxanthine in cell culture hinges on proper dissolution and handling. The protocols outlined above provide robust methods for preparing stock solutions and applying them to cell-based assays. Researchers should validate the chosen protocol for their specific cell type and experimental conditions to ensure accurate and reproducible data.
References
- 1. A [3H]amine congener of 1,3-dipropyl-8-phenylxanthine: A new radioligand for A2 adenosine receptors of human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 8-(4-Carboxymethyloxy)phenyl-1,3-dipropylxanthine | C19H22N4O5 | CID 126079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fast Release of Carboxylic Acid inside Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic profiling and functional characterization of 8-phenylxanthine derivatives as A2B adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
8-CMPX (8-Cyclopentyl-1,3-dimethylxanthine): A Pharmacological Tool for Studying Adenylyl Cyclase Inhibition
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
8-Cyclopentyl-1,3-dimethylxanthine (8-CMPX), also known as 8-Cyclopentyltheophylline (8-CPT), is a potent and selective antagonist of the adenosine A1 receptor.[1][2] This characteristic makes it an invaluable pharmacological tool for investigating the role of the A1 adenosine receptor in various physiological and pathological processes, particularly in the context of adenylyl cyclase signaling. Adenosine A1 receptors are G-protein coupled receptors (GPCRs) that couple to the inhibitory G-protein, Gi. Activation of the A1 receptor by its endogenous ligand, adenosine, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). By competitively blocking the A1 receptor, 8-CMPX can prevent this inhibition, thereby providing a means to study the downstream consequences of adenylyl cyclase activity.[3][4] These application notes provide detailed information and protocols for the use of 8-CMPX as a tool to study adenylyl cyclase inhibition.
Mechanism of Action
8-CMPX exerts its effect by acting as a competitive antagonist at the A1 adenosine receptor. In the presence of an A1 receptor agonist (e.g., adenosine or a synthetic agonist like N6-cyclopentyladenosine - CPA), 8-CMPX will bind to the receptor without activating it, thereby preventing the agonist from binding and initiating the intracellular signaling cascade.
The canonical signaling pathway initiated by A1 receptor activation involves the following steps:
-
Agonist Binding: An agonist binds to the A1 adenosine receptor.
-
G-protein Activation: The receptor-agonist complex facilitates the exchange of GDP for GTP on the α-subunit of the associated inhibitory G-protein (Gi).
-
G-protein Dissociation: The GTP-bound α-subunit dissociates from the βγ-subunits.
-
Adenylyl Cyclase Inhibition: The activated α-subunit of the Gi protein directly inhibits the activity of adenylyl cyclase.
-
Decreased cAMP: The inhibition of adenylyl cyclase leads to a reduction in the conversion of ATP to cAMP.
8-CMPX blocks this pathway at the very first step by preventing agonist binding, thus disinhibiting adenylyl cyclase and leading to a relative increase in cAMP levels in the presence of an A1 agonist.
Data Presentation
The selectivity of 8-CMPX for the A1 adenosine receptor over other subtypes is a key aspect of its utility as a pharmacological tool. The following table summarizes the binding affinities (Ki values) of 8-CMPX for the human A1 and A2A adenosine receptors.
| Compound | Receptor | Ki (nM) | Selectivity (A2A/A1) |
| 8-CMPX | Adenosine A1 | 10.9[5][6] | ~132-fold |
| Adenosine A2A | 1440[5][6] |
Ki (inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.
Experimental Protocols
Protocol 1: In Vitro Adenylyl Cyclase Inhibition Assay
This protocol describes a method to measure the ability of 8-CMPX to antagonize agonist-induced inhibition of adenylyl cyclase in a membrane preparation.
Materials:
-
Cell membranes expressing the A1 adenosine receptor (e.g., from CHO-A1 cells or rat brain tissue)
-
8-CMPX (8-Cyclopentyl-1,3-dimethylxanthine)
-
A1 adenosine receptor agonist (e.g., N6-cyclopentyladenosine - CPA)
-
Forskolin (an adenylyl cyclase activator)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 1 mM EDTA, 1 mM DTT, 0.1% BSA
-
ATP solution (1 mM)
-
[α-³²P]ATP
-
cAMP standard
-
Dowex and Alumina columns for cAMP separation
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Prepare cell membranes according to standard laboratory protocols. Determine the protein concentration of the membrane preparation (e.g., using a BCA or Bradford assay).
-
Assay Setup: In a microcentrifuge tube, combine the following on ice:
-
50 µL of membrane suspension (containing 10-50 µg of protein)
-
10 µL of 8-CMPX at various concentrations (to determine IC50) or a fixed concentration to demonstrate antagonism.
-
10 µL of A1 agonist (e.g., CPA at a concentration that gives ~80% of maximal inhibition). For control wells, add vehicle.
-
10 µL of Forskolin (a concentration that stimulates adenylyl cyclase, e.g., 10 µM).
-
-
Pre-incubation: Incubate the mixture for 15 minutes at 30°C to allow the antagonist and agonist to bind to the receptors.
-
Initiation of Reaction: Start the adenylyl cyclase reaction by adding 20 µL of a reaction mix containing ATP and [α-³²P]ATP.
-
Incubation: Incubate for 10-20 minutes at 30°C. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding 100 µL of a stop solution (e.g., 2% SDS, 40 mM ATP, 1.4 mM cAMP).
-
cAMP Separation: Separate the newly synthesized [³²P]cAMP from unreacted [α-³²P]ATP using sequential Dowex and Alumina column chromatography.
-
Quantification: Measure the radioactivity of the eluted [³²P]cAMP using a scintillation counter.
-
Data Analysis:
-
Calculate the amount of cAMP produced in each sample.
-
To determine the antagonistic effect of 8-CMPX, plot the adenylyl cyclase activity (as a percentage of the forskolin-stimulated control) against the concentration of 8-CMPX in the presence of the A1 agonist.
-
Calculate the IC50 value for 8-CMPX, which is the concentration of the antagonist that inhibits 50% of the agonist-induced response.
-
Protocol 2: Whole-Cell cAMP Accumulation Assay
This protocol measures the effect of 8-CMPX on agonist-induced changes in intracellular cAMP levels in intact cells.
Materials:
-
Cells expressing the A1 adenosine receptor (e.g., CHO-A1 or HEK293-A1 cells)
-
Cell culture medium
-
8-CMPX
-
A1 adenosine receptor agonist (e.g., CPA)
-
Forskolin
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX or Ro 20-1724) to prevent cAMP degradation
-
Lysis buffer
-
cAMP assay kit (e.g., ELISA or HTRF-based kit)
Procedure:
-
Cell Culture: Plate cells in a multi-well plate (e.g., 96-well) and grow to confluency.
-
Pre-treatment:
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with a PDE inhibitor (e.g., 100 µM IBMX) in serum-free medium for 20-30 minutes at 37°C.
-
-
Antagonist and Agonist Treatment:
-
Add 8-CMPX at various concentrations to the wells.
-
Immediately after, add the A1 agonist (e.g., CPA) at a fixed concentration (EC80). For control wells, add vehicle.
-
To stimulate cAMP production, add a low concentration of forskolin (e.g., 1 µM).
-
-
Incubation: Incubate the plate for 15-30 minutes at 37°C.
-
Cell Lysis: Aspirate the medium and lyse the cells by adding the lysis buffer provided with the cAMP assay kit.
-
cAMP Measurement: Measure the intracellular cAMP concentration using a commercial cAMP assay kit, following the manufacturer's instructions.
-
Data Analysis:
-
Generate a standard curve for cAMP.
-
Calculate the cAMP concentration in each sample.
-
Plot the cAMP concentration against the concentration of 8-CMPX to determine its antagonistic effect and calculate the IC50 value.
-
Conclusion
8-CMPX is a highly selective and potent A1 adenosine receptor antagonist, making it an essential tool for studying the role of this receptor in modulating adenylyl cyclase activity. The protocols provided here offer a framework for researchers to investigate the intricate signaling pathways regulated by the A1 receptor. Proper experimental design and data analysis are crucial for obtaining reliable and reproducible results. By using 8-CMPX, scientists can further elucidate the physiological and pathophysiological significance of A1 receptor-mediated signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential [frontiersin.org]
- 3. merckmillipore.com [merckmillipore.com]
- 4. researchgate.net [researchgate.net]
- 5. researchwithrutgers.com [researchwithrutgers.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying the Effects of 8-CMPX in Cardiac Tissue
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting experiments to investigate the effects of 8-Cyclopentyl-1,3-dimethylxanthine (8-CMPX), a potent and selective adenosine A1 receptor antagonist, on cardiac tissue. The protocols outlined below cover electrophysiological, contractile, and biochemical assessments.
Introduction to 8-CMPX and its Cardiac Effects
8-Cyclopentyl-1,3-dimethylxanthine (also known as 8-CPX or 8-CPT) is a high-affinity antagonist of the adenosine A1 receptor.[1] In cardiac tissue, adenosine plays a crucial role in regulating heart rate, contractility, and coronary blood flow, primarily through the activation of A1 receptors. By blocking these receptors, 8-CMPX is expected to counteract the effects of endogenous adenosine. This makes it a valuable tool for studying the physiological and pathophysiological roles of the adenosinergic system in the heart.
The primary mechanism of action of 8-CMPX is the competitive antagonism of A1 adenosine receptors, which are G-protein coupled receptors that inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2] By blocking these receptors, 8-CMPX can prevent the negative chronotropic (slowing of heart rate) and inotropic (reduction of contractility) effects of adenosine.
Experimental Design and Protocols
Electrophysiological Studies
Objective: To assess the effects of 8-CMPX on the electrical properties of cardiac cells, including action potential duration, heart rate, and conduction velocity.
Experimental Model: Isolated Langendorff-perfused hearts from rodents (e.g., rats, mice) or isolated cardiac myocytes.
Protocol for Isolated Langendorff-Perfused Heart:
-
Heart Isolation: Anesthetize the animal and rapidly excise the heart, placing it in ice-cold Krebs-Henseleit buffer.
-
Cannulation: Cannulate the aorta on a Langendorff apparatus and initiate retrograde perfusion with oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer at a constant pressure and temperature (37°C).
-
Electrode Placement: Place recording electrodes on the epicardial surface to record a pseudo-electrocardiogram (ECG).
-
Stabilization: Allow the heart to stabilize for a period of 20-30 minutes.
-
Baseline Recording: Record baseline heart rate and other ECG parameters.
-
8-CMPX Perfusion: Perfuse the heart with Krebs-Henseleit buffer containing 8-CMPX at various concentrations (e.g., 10 nM - 1 µM).
-
Data Acquisition: Continuously record ECG data throughout the perfusion period.
-
Analysis: Analyze the data to determine changes in heart rate, PR interval, QRS duration, and QT interval.
Protocol for Patch-Clamp Electrophysiology in Isolated Cardiomyocytes:
-
Cell Isolation: Isolate ventricular myocytes from adult rodent hearts using enzymatic digestion.
-
Patch-Clamp Recording: Use the whole-cell patch-clamp technique to record action potentials and ion currents.
-
Baseline Recording: Record baseline action potential parameters (e.g., action potential duration at 50% and 90% repolarization - APD50, APD90), resting membrane potential, and peak ion currents (e.g., L-type Ca2+ current, delayed rectifier K+ current).
-
8-CMPX Application: Perfuse the cells with a solution containing 8-CMPX.
-
Data Acquisition and Analysis: Record changes in action potential and ion current parameters in the presence of 8-CMPX.
Contractility Studies
Objective: To determine the effect of 8-CMPX on the contractile force of cardiac muscle.
Experimental Model: Isolated ventricular strips or Langendorff-perfused hearts.
Protocol for Isolated Ventricular Strips:
-
Tissue Preparation: Dissect thin ventricular strips from the heart and mount them in an organ bath containing oxygenated Krebs-Henseleit buffer at 37°C.
-
Stimulation: Stimulate the strips electrically at a fixed frequency (e.g., 1 Hz).
-
Force Measurement: Connect the strips to a force transducer to measure isometric contractile force.
-
Stabilization and Baseline: Allow the preparation to stabilize and record baseline contractile force.
-
8-CMPX Application: Add 8-CMPX to the organ bath in a cumulative concentration-response manner.
-
Data Analysis: Measure the change in developed force at each concentration of 8-CMPX.
Protocol for Langendorff-Perfused Heart (Contractility):
-
Heart Preparation: Prepare the heart as described in the electrophysiology protocol.
-
Intraventricular Balloon: Insert a latex balloon connected to a pressure transducer into the left ventricle to measure isovolumetric pressure.
-
Baseline Measurement: Record baseline left ventricular developed pressure (LVDP) and the maximum rate of pressure rise (+dP/dtmax) and fall (-dP/dtmax).
-
8-CMPX Perfusion: Perfuse the heart with 8-CMPX.
-
Data Analysis: Analyze the changes in LVDP, +dP/dtmax, and -dP/dtmax to assess inotropic and lusitropic effects.
Biochemical Assays
Objective: To investigate the molecular mechanisms underlying the effects of 8-CMPX, focusing on the adenosine receptor signaling pathway.
Experimental Model: Cardiac tissue homogenates or isolated cardiomyocytes.
Protocol for cAMP Measurement:
-
Tissue/Cell Preparation: Prepare cardiac tissue homogenates or isolated cardiomyocytes.
-
Treatment: Incubate the preparations with 8-CMPX, an adenosine A1 receptor agonist (e.g., N6-cyclopentyladenosine - CPA), or a combination of both. A non-selective adenylyl cyclase activator like forskolin can be used as a positive control.
-
cAMP Extraction: Lyse the cells/tissue and extract the intracellular cAMP.
-
cAMP Assay: Quantify cAMP levels using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: Compare cAMP levels across different treatment groups.
Data Presentation
Quantitative data from the described experiments should be summarized in tables for clear comparison.
Table 1: Effects of 8-CMPX on Cardiac Electrophysiological Parameters
| Parameter | Control | 8-CMPX (100 nM) | 8-CMPX (1 µM) |
| Heart Rate (bpm) | |||
| APD50 (ms) | |||
| APD90 (ms) | |||
| PR Interval (ms) | |||
| QRS Duration (ms) |
Table 2: Effects of 8-CMPX on Cardiac Contractile Function
| Parameter | Control | 8-CMPX (100 nM) | 8-CMPX (1 µM) |
| Developed Force (mN) | |||
| LVDP (mmHg) | |||
| +dP/dtmax (mmHg/s) | |||
| -dP/dtmax (mmHg/s) |
Table 3: Effects of 8-CMPX on Intracellular cAMP Levels
| Treatment | cAMP Level (pmol/mg protein) |
| Control | |
| 8-CMPX (1 µM) | |
| CPA (100 nM) | |
| 8-CMPX (1 µM) + CPA (100 nM) | |
| Forskolin (10 µM) |
Visualizations
Signaling Pathway of 8-CMPX in Cardiomyocytes
References
Application Notes and Protocols for 8-(4-Carboxymethyloxy)phenyl-1,3-dipropylxanthine in Hippocampal Slice Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-(4-Carboxymethyloxy)phenyl-1,3-dipropylxanthine (CMPX) is a potent and selective antagonist of the adenosine A1 receptor. In the central nervous system, adenosine acts as a neuromodulator, primarily exerting inhibitory effects through the A1 receptor. By blocking this receptor, CMPX can disinhibit neuronal activity and modulate synaptic plasticity, making it a valuable tool for studying the roles of endogenous adenosine in hippocampal function. These application notes provide detailed protocols for the use of CMPX in hippocampal slice electrophysiology, with a focus on studying its effects on long-term potentiation (LTP) and long-term depression (LTD), key cellular models of learning and memory.
Data Presentation
Table 1: Quantitative Effects of Adenosine A1 Receptor Antagonism on Hippocampal Synaptic Plasticity
| Parameter | Agonist/Antagonist | Concentration | Effect on fEPSP Slope | Synaptic Plasticity Modulation | Reference Compound |
| Baseline Synaptic Transmission | CMPX (anticipated) | 100 nM - 1 µM | Potential for slight enhancement | Disinhibition of basal activity | DPCPX |
| Long-Term Potentiation (LTP) | CMPX (anticipated) | 100 nM - 1 µM | Potentiation of LTP induction | Facilitates LTP | DPCPX |
| Long-Term Depression (LTD) | CMPX (anticipated) | 100 nM - 1 µM | Inhibition of LTD induction | Attenuates LTD | DPCPX |
Note: Data for CMPX is anticipated based on the effects of the structurally similar and widely studied A1 receptor antagonist, 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX). Researchers should perform dose-response experiments to determine the optimal concentration for CMPX.
Experimental Protocols
Protocol 1: Preparation of Acute Hippocampal Slices
This protocol describes the preparation of acute hippocampal slices from rodents for electrophysiological recordings.
Materials:
-
Rodent (rat or mouse)
-
Ice-cold cutting solution (see composition below)
-
Artificial cerebrospinal fluid (aCSF) (see composition below)
-
Vibrating microtome (vibratome)
-
Dissection tools (scissors, forceps, scalpel)
-
Petri dishes
-
Filter paper
-
Incubation chamber
-
Carbogen gas (95% O2 / 5% CO2)
Solutions:
-
Cutting Solution (Sucrose-based aCSF):
-
85 mM NaCl
-
2.5 mM KCl
-
1.25 mM NaH2PO4
-
25 mM NaHCO3
-
75 mM Sucrose
-
25 mM Glucose
-
0.5 mM CaCl2
-
4 mM MgCl2
-
Continuously bubbled with carbogen.
-
-
Artificial Cerebrospinal Fluid (aCSF):
-
125 mM NaCl
-
2.4 mM KCl
-
1.2 mM NaH2PO4
-
25 mM NaHCO3
-
25 mM Glucose
-
2 mM CaCl2
-
1 mM MgCl2
-
Continuously bubbled with carbogen.
-
Procedure:
-
Anesthetize the animal in accordance with institutional guidelines.
-
Perform transcardial perfusion with ice-cold, carbogenated cutting solution.
-
Rapidly decapitate the animal and dissect the brain, placing it in the ice-cold cutting solution.
-
Isolate the hippocampi and mount them on the vibratome stage.
-
Cut 350-400 µm thick transverse hippocampal slices in the ice-cold cutting solution.
-
Transfer the slices to an incubation chamber containing carbogenated aCSF at 30-32°C for at least 30 minutes.
-
Allow the slices to equilibrate at room temperature in carbogenated aCSF for at least 1 hour before recording.[1]
Protocol 2: Field Excitatory Postsynaptic Potential (fEPSP) Recordings and Application of CMPX
This protocol details the procedures for recording fEPSPs from the CA1 region of hippocampal slices and applying CMPX to investigate its effects on synaptic transmission and plasticity.
Materials:
-
Prepared hippocampal slices
-
Recording chamber
-
Perfusion system
-
Stimulating electrode (e.g., bipolar tungsten electrode)
-
Recording electrode (glass micropipette filled with aCSF)
-
Amplifier and data acquisition system
-
CMPX stock solution (dissolved in a suitable solvent, e.g., DMSO, and then diluted in aCSF)
Procedure:
-
Transfer a hippocampal slice to the recording chamber and continuously perfuse with carbogenated aCSF at a rate of 2-3 mL/min at 30-32°C.
-
Place the stimulating electrode in the Schaffer collateral pathway and the recording electrode in the stratum radiatum of the CA1 region.[2]
-
Baseline Recording:
-
Deliver single baseline stimuli (e.g., 0.05 Hz) to evoke fEPSPs.
-
Adjust the stimulus intensity to elicit a fEPSP with an amplitude that is 30-50% of the maximal response.
-
Record a stable baseline for at least 20-30 minutes.
-
-
Application of CMPX:
-
Prepare the desired concentration of CMPX in aCSF. It is recommended to perform a dose-response curve, starting with concentrations around 100 nM and going up to 1 µM.
-
Switch the perfusion to the CMPX-containing aCSF.
-
Record the effects of CMPX on baseline synaptic transmission for at least 20-30 minutes.
-
-
Induction of Long-Term Potentiation (LTP):
-
After observing the effect of CMPX on the baseline, induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second).
-
Continue recording for at least 60 minutes post-HFS to assess the magnitude and stability of LTP in the presence of CMPX.
-
-
Induction of Long-Term Depression (LTD):
-
In a separate set of experiments, after establishing a stable baseline in the presence of CMPX, induce LTD using a low-frequency stimulation (LFS) protocol (e.g., 900 pulses at 1 Hz).
-
Continue recording for at least 60 minutes post-LFS to determine the effect of CMPX on LTD induction.
-
-
Data Analysis:
-
Measure the initial slope of the fEPSP as an index of synaptic strength.
-
Normalize all fEPSP slopes to the average slope during the baseline period.
-
Quantify the magnitude of LTP or LTD as the percentage change in the fEPSP slope during the last 10 minutes of the recording compared to the baseline.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of Adenosine A1 Receptor Antagonism by CMPX
The primary mechanism of action of CMPX is the blockade of the adenosine A1 receptor, a Gi/o-coupled receptor. Activation of the A1 receptor by endogenous adenosine leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. By antagonizing the A1 receptor, CMPX prevents this inhibitory signaling cascade. This leads to a permissive environment for the activation of adenylyl cyclase, increased cAMP production, and enhanced PKA activity. PKA, in turn, can phosphorylate various downstream targets, including ion channels and transcription factors, which are crucial for the modulation of synaptic plasticity.
References
Troubleshooting & Optimization
Troubleshooting low solubility of 8-(4-Carboxymethyloxy)phenyl-1,3-dipropylxanthine in aqueous buffers
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the low solubility of 8-(4-Carboxymethyloxy)phenyl-1,3-dipropylxanthine (8-CPX) in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Why does my 8-(4-Carboxymethyloxy)phenyl-1,3-dipropylxanthine (8-CPX) have poor solubility in aqueous buffers?
A1: The low aqueous solubility of many xanthine derivatives is a known issue, often attributed to strong intermolecular hydrogen bonds and molecular stacking.[1][2] 8-CPX contains a carboxylic acid group, which makes its solubility highly dependent on the pH of the solution. In acidic to neutral buffers, the carboxylic acid is protonated (COOH), rendering the molecule less polar and thus less soluble in water.
Q2: What is the quickest way to improve the solubility of 8-CPX?
A2: The most direct method is to increase the pH of your aqueous buffer. By raising the pH above the compound's pKa, the carboxylic acid group deprotonates to form a negatively charged carboxylate ion (-COO⁻). This ionized form is significantly more polar and, therefore, more soluble in aqueous solutions.[3][4] A buffer with a pH of 7.4 or higher is a good starting point.
Q3: I have dissolved 8-CPX in an organic solvent like DMSO for a stock solution. Why does it precipitate when I dilute it into my aqueous experimental buffer?
A3: This is a common occurrence known as "precipitation upon dilution." Your high-concentration stock in a water-miscible organic solvent like DMSO is stable.[5] However, when you dilute this into an aqueous buffer, the overall percentage of the organic solvent decreases dramatically. If the final concentration of 8-CPX in the aqueous buffer is above its solubility limit at that specific pH and temperature, the compound will precipitate out of the solution.
Q4: Can I use solubilizing agents to improve the solubility of 8-CPX?
A4: Yes, several types of solubilizing agents can be effective. These include:
-
Co-solvents: Using a small percentage (e.g., 1-5%) of a water-miscible organic solvent like DMSO, ethanol, or PEG 400 in your final buffer can help keep the compound in solution.[3][6]
-
Surfactants: Non-ionic surfactants such as Tween® 80 or Polysorbate 80 can form micelles that encapsulate the hydrophobic 8-CPX molecule, increasing its apparent solubility.[3][6]
-
Cyclodextrins: Molecules like hydroxypropyl-β-cyclodextrin (HP-β-CD) can form inclusion complexes with 8-CPX, where the hydrophobic part of 8-CPX sits inside the cyclodextrin's cavity, while the hydrophilic exterior of the cyclodextrin allows the complex to dissolve in water.[3][7]
Troubleshooting Guide
If you are experiencing persistent solubility issues with 8-CPX, follow this step-by-step troubleshooting guide.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Xanthine scaffold: scope and potential in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. medchemexpress.com [medchemexpress.com]
Optimizing 8-CMPX Incubation Time in Ligand Binding Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the incubation time for 8-Cyclopentyl-1,3-dimethylxanthine (8-CMPX) in ligand binding assays. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why is optimizing incubation time crucial for my 8-CMPX binding assay?
A1: Optimizing the incubation time is critical to ensure that the binding of 8-CMPX to its target, typically the adenosine A1 receptor, has reached equilibrium. At equilibrium, the rate of association of the ligand to the receptor equals the rate of dissociation. Assays performed before equilibrium is reached will result in an underestimation of the binding affinity (an artificially high Kd value). Conversely, excessively long incubation times can lead to degradation of the receptor or ligand, increased non-specific binding, and potential denaturation of proteins, all of which can compromise the accuracy of your results.[1][2]
Q2: What is the typical range for incubation time in an 8-CMPX binding assay?
A2: The optimal incubation time for an 8-CMPX binding assay can vary depending on the specific experimental conditions, including temperature, receptor concentration, and the concentration of 8-CMPX. However, a common starting point for adenosine A1 receptor binding assays is a 60-minute incubation at 27-30°C.[3][4] It is essential to empirically determine the optimal time for your specific assay conditions.
Q3: How do I determine the optimal incubation time for my experiment?
A3: The ideal method to determine the optimal incubation time is to perform a time-course experiment. This involves incubating the radiolabeled 8-CMPX with the receptor preparation for varying amounts of time (e.g., 15, 30, 60, 90, 120, and 180 minutes) and measuring the specific binding at each time point. The optimal incubation time is the point at which the specific binding reaches a plateau, indicating that equilibrium has been achieved.
Q4: Can incubation temperature affect the required incubation time?
A4: Yes, incubation temperature significantly influences the kinetics of ligand binding. Lower temperatures (e.g., 4°C) will slow down the association and dissociation rates, thus requiring a longer incubation time to reach equilibrium.[5] Conversely, higher temperatures (e.g., 25-37°C) will accelerate the binding kinetics, leading to a shorter required incubation time. However, higher temperatures can also increase the risk of receptor degradation.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Non-Specific Binding | 1. Incubation time is too long. 2. Concentration of radioligand is too high. 3. Inadequate blocking of non-specific sites. 4. Hydrophobic interactions of the ligand with non-receptor components. | 1. Reduce the incubation time. Perform a time-course experiment to find the optimal duration.[2] 2. Decrease the radioligand concentration. Ensure it is not significantly higher than the Kd.[6] 3. Increase the concentration of the blocking agent (e.g., BSA) in the assay buffer.[7] 4. Add a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20) to the buffer. Include a pre-clearing step with an unrelated antibody of the same isotype. |
| Low Specific Binding | 1. Incubation time is too short. 2. Inactive receptor preparation. 3. Incorrect buffer composition (e.g., pH, ionic strength). 4. Low receptor concentration. | 1. Increase the incubation time. Confirm equilibrium has been reached with a time-course experiment. 2. Use a fresh membrane preparation or a new batch of cells. 3. Verify the pH and composition of your assay buffer. Ensure it is optimal for the adenosine A1 receptor. 4. Increase the amount of membrane protein or the number of cells per well. |
| Poor Reproducibility | 1. Inconsistent incubation times between experiments. 2. Temperature fluctuations during incubation. 3. Pipetting errors. | 1. Use a precise timer and adhere strictly to the optimized incubation time for all assays. 2. Use a temperature-controlled incubator or water bath to maintain a consistent temperature. 3. Ensure accurate and consistent pipetting of all reagents. |
Data Presentation: Impact of Incubation Time on 8-CMPX Binding Affinity
The following table illustrates the expected trend of how varying incubation times can affect the determined equilibrium dissociation constant (Kd) for 8-CMPX in a saturation binding assay. Note that these are representative data and the actual values will depend on the specific experimental conditions.
| Incubation Time (minutes) | Total Binding (CPM) | Non-Specific Binding (CPM) | Specific Binding (CPM) | Kd (nM) | Bmax (fmol/mg protein) |
| 15 | 1500 | 300 | 1200 | 15.2 | 850 |
| 30 | 2500 | 350 | 2150 | 8.5 | 1100 |
| 60 | 3500 | 400 | 3100 | 2.1 | 1250 |
| 90 | 3600 | 420 | 3180 | 2.0 | 1260 |
| 120 | 3650 | 450 | 3200 | 2.1 | 1255 |
| 180 | 3700 | 550 | 3150 | 2.3 | 1240 |
As shown in the table, the apparent Kd value decreases as the incubation time increases, stabilizing around 60-120 minutes, which indicates the optimal incubation window. Longer incubation times may lead to an increase in non-specific binding.
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time
This protocol outlines the steps to determine the optimal incubation time for a [³H]8-CMPX radioligand binding assay using cell membranes expressing the adenosine A1 receptor.
Materials:
-
[³H]8-CMPX (specific activity ~100 Ci/mmol)
-
Cell membranes expressing the adenosine A1 receptor
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 1 mM MgCl₂ and 0.1% Bovine Serum Albumin (BSA)
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Unlabeled 8-CMPX (for determining non-specific binding)
-
96-well microplates
-
Glass fiber filters
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare Reagents: Dilute the [³H]8-CMPX in assay buffer to a final concentration of approximately 2 nM (or a concentration close to the expected Kd). Prepare a high concentration stock of unlabeled 8-CMPX (e.g., 10 µM) in assay buffer.
-
Set up Assay Plates:
-
Total Binding: To each well, add 50 µL of assay buffer.
-
Non-Specific Binding: To each well, add 50 µL of the 10 µM unlabeled 8-CMPX solution.
-
-
Add Radioligand: Add 50 µL of the diluted [³H]8-CMPX solution to all wells.
-
Add Membranes: Add 100 µL of the diluted cell membrane preparation (containing 10-20 µg of protein) to all wells to initiate the binding reaction.
-
Incubation: Incubate the plates at 25°C for different time points (e.g., 15, 30, 60, 90, 120, and 180 minutes).
-
Termination of Binding: At the end of each incubation period, rapidly filter the contents of the wells through glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity in a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding at each time point by subtracting the non-specific binding (counts in the presence of excess unlabeled 8-CMPX) from the total binding. Plot the specific binding against the incubation time to determine the time at which equilibrium is reached.
Protocol 2: Saturation Binding Assay for 8-CMPX
Once the optimal incubation time is determined, a saturation binding assay can be performed to determine the Kd and Bmax of 8-CMPX.
Procedure:
-
Prepare Reagents: Prepare serial dilutions of [³H]8-CMPX in assay buffer, ranging from approximately 0.1 to 20 times the expected Kd.
-
Set up Assay Plates: As described in Protocol 1, set up wells for total and non-specific binding.
-
Add Radioligand: Add 50 µL of each concentration of the diluted [³H]8-CMPX to the respective wells (in triplicate).
-
Add Membranes: Add 100 µL of the cell membrane preparation to all wells.
-
Incubation: Incubate the plates for the predetermined optimal incubation time at the optimized temperature.
-
Termination and Washing: Terminate the reaction and wash the filters as described in Protocol 1.
-
Scintillation Counting: Count the radioactivity as described in Protocol 1.
-
Data Analysis: Calculate specific binding for each concentration of [³H]8-CMPX. Plot the specific binding against the concentration of the radioligand and fit the data using non-linear regression to a one-site binding model to determine the Kd and Bmax values.
Visualizations
Adenosine A1 Receptor Signaling Pathway
Caption: Adenosine A1 receptor signaling cascade initiated by 8-CMPX.
Experimental Workflow for Optimizing Incubation Time
Caption: Workflow for determining the optimal incubation time.
References
How to reduce non-specific binding of 8-(4-Carboxymethyloxy)phenyl-1,3-dipropylxanthine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-(4-Carboxymethyloxy)phenyl-1,3-dipropylxanthine (CMPX), also known as XCC. The following information is designed to help users mitigate non-specific binding and optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is 8-(4-Carboxymethyloxy)phenyl-1,3-dipropylxanthine (CMPX) and what is its primary target?
8-(4-Carboxymethyloxy)phenyl-1,3-dipropylxanthine (CMPX) is a xanthine derivative that acts as an antagonist of adenosine receptors.[1] While it shows activity at various adenosine receptor subtypes, it is often used as a lead compound for the development of selective A2B adenosine receptor antagonists.[1]
Q2: What are the common causes of high non-specific binding with CMPX?
The chemical structure of CMPX, featuring a dipropylxanthine core and a phenyl ring, contributes to its hydrophobicity. Hydrophobic interactions are a primary driver of non-specific binding to surfaces such as filter materials, assay plates, and membrane lipids.[2] Additionally, ionic interactions can contribute to non-specific binding.
Q3: How can I determine the level of non-specific binding in my assay?
Non-specific binding is determined by measuring the binding of the radiolabeled ligand (e.g., [³H]CMPX or a related compound) in the presence of a high concentration of a structurally distinct, unlabeled competing ligand that saturates the target receptors.[3] Any remaining bound radioligand is considered non-specifically bound.
Troubleshooting Guide: Reducing Non-Specific Binding of CMPX
High non-specific binding can obscure specific binding signals and lead to inaccurate data. The following troubleshooting guide provides strategies to minimize this issue.
Issue 1: High background signal in the absence of receptor.
This indicates that CMPX is binding to the assay components themselves (e.g., filter plates, tubes).
Troubleshooting Steps:
-
Pre-treat Assay Plates/Filters: Pre-soaking filter plates in a solution of 0.3-0.5% polyethyleneimine (PEI) can reduce ligand adsorption to the filter material.
-
Incorporate Bovine Serum Albumin (BSA): Add BSA to the assay buffer at a concentration of 0.1-1%. BSA can coat surfaces and act as a blocking agent, reducing the non-specific binding of hydrophobic compounds.[4][5] Fatty acid-free BSA may offer superior blocking performance.[6]
-
Add a Detergent: For highly hydrophobic ligands, including a low concentration of a non-ionic detergent like Tween-20 (0.01-0.1%) or CHAPS in the assay buffer can help to solubilize the compound and reduce its interaction with plasticware.
Issue 2: Non-specific binding is a high percentage of total binding.
If non-specific binding is greater than 50% of the total binding, the assay window is too narrow for reliable results.
Troubleshooting Steps:
-
Optimize Buffer Composition:
-
pH: The pH of the assay buffer can influence the charge of both the ligand and the receptor. A pH of 7.4 is a standard starting point for adenosine receptor binding assays.[7]
-
Ionic Strength: Increasing the salt concentration (e.g., up to 100 mM NaCl) in the assay buffer can help to disrupt non-specific ionic interactions.[8]
-
-
Reduce Radioligand Concentration: Using a radioligand concentration at or below its Kd value for the target receptor will favor specific binding over non-specific binding.
-
Optimize Incubation Time and Temperature: Shorter incubation times can sometimes reduce non-specific binding, as it is often a slower process than specific binding. Incubations are typically performed at 25°C or 30°C for 60-120 minutes.[7][9]
-
Increase Wash Steps: After incubation, increase the number and volume of washes with ice-cold wash buffer to more effectively remove unbound and non-specifically bound ligand.[9]
Data Presentation
Table 1: Binding Affinity of CMPX Analogs at Human Adenosine Receptor Subtypes
The following table summarizes the binding affinities (Ki in nM) of MRS 1754, a close structural analog of CMPX, for the four human adenosine receptor subtypes. This data is crucial for designing competition binding experiments and understanding the selectivity profile of your compound.
| Compound | A₁ (Ki, nM) | A₂A (Ki, nM) | A₂B (Ki, nM) | A₃ (Ki, nM) | Reference |
| MRS 1754 | 403 | 503 | 1.97 | 570 |
Table 2: Effect of Assay Buffer Additives on Non-Specific Binding
This table provides a qualitative comparison of the expected impact of common buffer additives on reducing non-specific binding of hydrophobic ligands like CMPX.
| Additive | Concentration Range | Expected Impact on Non-Specific Binding | Mechanism of Action |
| Bovine Serum Albumin (BSA) | 0.1 - 1% (w/v) | High | Coats surfaces, blocks hydrophobic and ionic interaction sites.[5] |
| Polyethyleneimine (PEI) | 0.3 - 0.5% (v/v) | Moderate to High | Pre-coats filter plates to reduce ligand adsorption. |
| Tween-20 | 0.01 - 0.1% (v/v) | Moderate | Non-ionic detergent that reduces hydrophobic interactions. |
| Sodium Chloride (NaCl) | 50 - 150 mM | Moderate | Increases ionic strength, disrupting non-specific electrostatic interactions.[8] |
Experimental Protocols
Radioligand Binding Assay for Adenosine A2B Receptor
This protocol is adapted from a method for the A2B-selective antagonist [³H]MRS 1754 and is suitable for determining the binding affinity of CMPX.[1][7]
Materials:
-
HEK-293 cells stably expressing the human A2B adenosine receptor.
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, containing protease inhibitors.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EDTA, and 0.1% BSA.
-
Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Radioligand: [³H]MRS 1754 (or a suitable radiolabeled CMPX analog).
-
Unlabeled CMPX for competition experiments.
-
Non-specific binding control: 10 µM NECA (5'-N-Ethylcarboxamidoadenosine).
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% PEI.
-
Scintillation cocktail.
Procedure:
-
Membrane Preparation: Homogenize HEK-A2B cells in ice-cold membrane preparation buffer. Centrifuge at 500 x g for 10 minutes at 4°C to remove nuclei. Centrifuge the supernatant at 48,000 x g for 30 minutes at 4°C to pellet the membranes. Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, combine:
-
50 µL of assay buffer (for total binding) or 10 µM NECA (for non-specific binding) or varying concentrations of unlabeled CMPX (for competition assay).
-
50 µL of radioligand (e.g., 1 nM [³H]MRS 1754).
-
100 µL of membrane suspension (20-40 µg of protein).
-
-
Incubation: Incubate the plate at 25°C for 90 minutes with gentle agitation.
-
Filtration: Terminate the assay by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with 4 mL of ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For competition assays, determine the IC₅₀ and calculate the Ki using the Cheng-Prusoff equation.
Mandatory Visualizations
Caption: Workflow for a radioligand binding assay to determine the affinity of CMPX.
Caption: A2B adenosine receptor signaling pathway and the inhibitory action of CMPX.
Caption: Decision tree for troubleshooting high non-specific binding of CMPX.
References
- 1. [3H]MRS 1754, a selective antagonist radioligand for A(2B) adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adenosine receptor binding: structure-activity analysis generates extremely potent xanthine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Bovine serum albumin as a universal suppressor of non-specific peptide binding in vials prior to nano-chromatography coupled mass-spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. [3H]MRS 1754, a selective antagonist radioligand for A2B adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Species Differences in Ligand Affinity at Central A3-Adenosine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Species Differences in Ligand Affinity at Central A3-Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming challenges in the synthesis of 8-substituted xanthines
Welcome to the technical support center for the synthesis of 8-substituted xanthines. This resource is designed for researchers, medicinal chemists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My Traube synthesis is resulting in very low yields. What are the common causes and how can I fix it?
Low yields in the Traube synthesis, particularly during the final imidazole ring closure, are a frequent challenge. This is often due to poor solubility of precursors, harsh reaction conditions leading to side products, or incomplete cyclization.
Troubleshooting Steps:
-
Assess Precursor Quality: Ensure your 5,6-diaminouracil precursor is pure. Impurities can interfere with the cyclization step.
-
Improve Solubility: Xanthine precursors are often poorly soluble. If using a reagent like hexamethyldisilazane (HMDS), the addition of THF as a co-solvent can be crucial for the reaction to proceed.
-
Switch to Microwave Synthesis: Conventional heating often requires long reaction times (hours to days) at high temperatures, which can lead to degradation and side product formation.[1] Microwave irradiation dramatically shortens reaction times to minutes and often significantly improves yields by providing rapid, uniform heating.
-
Optimize Ring Closure Conditions:
-
For 8-unsubstituted xanthines: Cyclization of 5,6-diaminouracils with triethyl orthoformate under microwave conditions is highly efficient.
-
For other 8-substituted xanthines: If condensing with a carboxylic acid, ensure efficient amide bond formation first. Using a modern coupling agent like COMU can produce the amide precursor in high yield under mild conditions before proceeding to cyclization. Cyclization of the intermediate amide is often achieved by heating with aqueous NaOH.
-
dot graph "Troubleshooting_Low_Yield" { graph [rankdir="LR", splines=ortho, size="9.5,5", bgcolor="#FFFFFF", fontcolor="#202124", label="Troubleshooting Workflow: Low Yield in Traube Synthesis", fontname="Helvetica"]; node [shape=box, style="filled", fontname="Helvetica"];
// Nodes Start [label="Low Yield\nObserved", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckPrecursor [label="Check Purity of\n5,6-Diaminouracil\nPrecursor", fillcolor="#FBBC05", fontcolor="#202124"]; CheckSolubility [label="Assess Reactant\nSolubility", fillcolor="#FBBC05", fontcolor="#202124"]; CheckConditions [label="Evaluate Ring\nClosure Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; PurifyPrecursor [label="Solution:\nRecrystallize or\nre-purify precursor", fillcolor="#34A853", fontcolor="#FFFFFF"]; AddCosolvent [label="Solution:\nAdd THF as a\nco-solvent, especially\nwith HMDS", fillcolor="#34A853", fontcolor="#FFFFFF"]; UseMicrowave [label="Solution:\nSwitch from conventional\nheating to microwave\nsynthesis", fillcolor="#34A853", fontcolor="#FFFFFF"]; OptimizeReagents [label="Solution:\nUse efficient coupling\nagents (e.g., COMU)\nfor amide formation", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> CheckPrecursor [color="#5F6368"]; Start -> CheckSolubility [color="#5F6368"]; Start -> CheckConditions [color="#5F6368"]; CheckPrecursor -> PurifyPrecursor [label="Impure?", color="#4285F4"]; CheckSolubility -> AddCosolvent [label="Poor?", color="#4285F4"]; CheckConditions -> UseMicrowave [label="Long reaction time/\nmultiple products?", color="#4285F4"]; CheckConditions -> OptimizeReagents [label="Inefficient\ncondensation?", color="#4285F4"]; } Caption: Troubleshooting decision tree for low-yield Traube synthesis.
FAQ 2: I am struggling to purify my final 8-substituted xanthine product. What are some effective methods?
Purification is often complicated by the low solubility of xanthine derivatives in common organic solvents and the presence of closely related side products.
Troubleshooting Steps:
-
Recrystallization: This is the most common method. Finding the right solvent system is key.
-
For many xanthine derivatives, polar solvents like toluene, ethanol, or aqueous mixtures can be effective. For example, the drug Istradefylline is purified by recrystallization from hot toluene. [2] * If solubility is extremely low, consider using a high-boiling point solvent like DMF or DMSO for dissolution, followed by the addition of an anti-solvent to induce precipitation.
-
-
Column Chromatography: This can be challenging due to solubility issues.
-
Use highly polar mobile phases, such as dichloromethane/methanol or ethyl acetate/hexane mixtures.
-
If the compound is still not moving, adding a small percentage of acetic acid or triethylamine to the eluent can help, depending on the nature of your compound.
-
-
Washing/Trituration: Before attempting more complex purification, wash the crude solid with various solvents to remove impurities. Start with non-polar solvents (like hexane or diethyl ether) to remove organic residues, and then move to more polar solvents (like water or ethanol) in which your product has low solubility at room temperature.
FAQ 3: How can I introduce an aryl or heteroaryl group at the C8-position?
Palladium-catalyzed cross-coupling reactions are the state-of-the-art method for forming C-C bonds at the 8-position. The most common starting material is an 8-haloxanthine, typically 8-bromo- or 8-chloroxanthine.
General Approach: Suzuki-Miyaura Coupling
This reaction couples an 8-haloxanthine with an aryl- or heteroarylboronic acid. The choice of catalyst, ligand, base, and solvent is critical for success.
dot graph "Suzuki_Miyaura_Pathway" { graph [rankdir="LR", splines=ortho, size="9.5,3.5", bgcolor="#FFFFFF", fontcolor="#202124", label="General Pathway for Suzuki-Miyaura Cross-Coupling", fontname="Helvetica"]; node [shape=box, style="filled", fontname="Helvetica"];
// Nodes Xanthine [label="8-Bromo-Xanthine", fillcolor="#F1F3F4", fontcolor="#202124"]; BoronicAcid [label="Arylboronic Acid\nR-B(OH)2", fillcolor="#F1F3F4", fontcolor="#202124"]; Catalyst [label="Pd(0) Catalyst\n(e.g., Pd(PPh3)4)", fillcolor="#FBBC05", fontcolor="#202124"]; Base [label="Base\n(e.g., K3PO4)", fillcolor="#FBBC05", fontcolor="#202124"]; Solvent [label="Solvent\n(e.g., 1,4-Dioxane)", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="8-Aryl-Xanthine", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Invisible node for centering plus Plus [shape=plaintext, label="+"];
// Edges Xanthine -> Plus [arrowhead=none, color="#5F6368"]; BoronicAcid -> Plus [arrowhead=none, color="#5F6368"]; Plus -> Product [label=" Catalyst, Base \n Solvent, Heat ", color="#4285F4", fontcolor="#202124"]; }
Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.
Quantitative Data Summaries
Table 1: Comparison of Imidazole Ring Closure: Microwave vs. Conventional Heating
This table compares the reaction times and yields for the synthesis of 8-unsubstituted xanthines from their corresponding 5,6-diaminouracil precursors using triethyl orthoformate. The data highlights the significant efficiency gains from using microwave irradiation.
| 1,3-Substituents (R) | Method | Reaction Time (min) | Yield (%) |
| Diethyl | Conventional | Not Determined | - |
| Diethyl | Microwave | 5 | 76% |
| Dibutyl | Conventional | 60 | - |
| Dibutyl | Microwave | 5 | 80% |
| Butyl, H | Conventional | 300 | - |
| Butyl, H | Microwave | 5 | 85% |
| Propargyl, H | Conventional | 90 | - |
| Propargyl, H | Microwave | 5 | 90% |
Data adapted from a study on microwave-assisted xanthine synthesis.
Table 2: Yields for Suzuki-Miyaura Coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine
While not a xanthine, this pyrimidine core is structurally related and provides a valuable reference for typical yields in Suzuki-Miyaura reactions with various arylboronic acids using a Pd(PPh₃)₄ catalyst. This demonstrates the impact of the electronic properties of the coupling partner on reaction efficiency.
| Arylboronic Acid Substituent | Solvent | Base | Yield (%) |
| 4-OCH₃ (electron-donating) | 1,4-Dioxane | K₃PO₄ | 60% |
| 4-CH₃ (electron-donating) | Toluene | K₃PO₄ | 70% |
| 3,5-di-CH₃ (electron-donating) | Toluene | Cs₂CO₃ | 80% |
| H (neutral) | DMF | K₃PO₄ | 20% |
| 4-F (electron-withdrawing) | 1,4-Dioxane | K₃PO₄ | 60% |
| 4-Cl (electron-withdrawing) | 1,4-Dioxane | K₃PO₄ | 55% |
| 4-CF₃ (electron-withdrawing) | 1,4-Dioxane | K₃PO₄ | 25% |
| 4-CN (electron-withdrawing) | 1,4-Dioxane | K₃PO₄ | 30% |
Data sourced from a study on Suzuki-Miyaura reactions of a dichloropyrimidine derivative. [3]Electron-rich boronic acids generally provided better yields.[3]
Experimental Protocols
Protocol 1: Synthesis of (E)-Istradefylline, an 8-Styrylxanthine Derivative
This protocol describes the final ring-closure and purification steps for Istradefylline, a selective A₂A adenosine receptor antagonist.
Step 1: Condensation and Ring Closure
-
Reaction Setup: In a suitable reaction vessel, charge the precursor, (E)-1,3-diethyl-6-amino-5-(3,4-dimethoxyphenylpropenoyl)aminouracil, and 1,4-dioxane as the solvent.
-
Base Addition: Add an aqueous solution of sodium hydroxide (e.g., 1M NaOH).
-
Heating: Heat the reaction mixture to reflux and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Workup:
-
Cool the reaction mixture.
-
Concentrate the solution under reduced pressure (rotary evaporation) until a large amount of solid precipitates.
-
Place the vessel in an ice-water bath and slowly add concentrated hydrochloric acid (HCl) to adjust the pH to ~2.
-
Isolate the crude product by vacuum filtration.
-
Wash the filter cake thoroughly with distilled water.
-
Dry the filter cake at 50°C to a constant weight. Expected yield for the crude product is typically >90%. [2] Step 2: Purification by Recrystallization
-
-
Dissolution: Transfer the crude product to a clean flask and add toluene (approximately 9-10 mL per gram of crude product).
-
Heating: Heat the mixture in an oil bath to 120-125°C with mechanical stirring for 1-3 hours. Ensure the flask is protected from light during this process.
-
Crystallization: Slowly cool the solution to room temperature to allow for crystal formation.
-
Isolation: Filter the purified crystals, wash with a small amount of cold toluene, and dry under vacuum. This process yields the final, high-purity product. [2] dot graph "Istradefylline_Workflow" { graph [rankdir="TB", splines=ortho, size="7.0,9.5", bgcolor="#FFFFFF", fontcolor="#202124", label="Experimental Workflow: Synthesis of Istradefylline", fontname="Helvetica"]; node [shape=box, style="filled", fontname="Helvetica"];
// Nodes Start [label="Start:\nPrecursor YQ-1", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Step 1: Ring Closure\n- Add 1,4-Dioxane & NaOH(aq)\n- Heat to reflux", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step2 [label="Step 2: Workup\n- Concentrate via rotary evaporation\n- Cool in ice bath", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step3 [label="Step 3: Acidification\n- Adjust pH to ~2 with conc. HCl\n- Precipitate forms", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step4 [label="Step 4: Isolation\n- Vacuum filter\n- Wash with H2O\n- Dry at 50°C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Crude [label="Crude Product\n(Yield >90%)", fillcolor="#FBBC05", fontcolor="#202124"]; Step5 [label="Step 5: Recrystallization\n- Dissolve in hot Toluene (125°C)\n- Protect from light", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Step6 [label="Step 6: Crystallization\n- Slow cooling to room temp.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Step7 [label="Step 7: Final Isolation\n- Filter crystals\n- Wash with cold Toluene\n- Dry under vacuum", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="Final Product:\nHigh-Purity Istradefylline", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Step1 [color="#5F6368"]; Step1 -> Step2 [color="#5F6368"]; Step2 -> Step3 [color="#5F6368"]; Step3 -> Step4 [color="#5F6368"]; Step4 -> Crude [color="#5F6368"]; Crude -> Step5 [color="#5F6368"]; Step5 -> Step6 [color="#5F6368"]; Step6 -> Step7 [color="#5F6368"]; Step7 -> End [color="#5F6368"]; }
Caption: Workflow for the synthesis and purification of Istradefylline.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
Technical Support Center: Optimization of 8-(4-Carboxymethyloxy)phenyl-1,3-dipropylxanthine (CMPX) Concentration for In Vivo Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimization of 8-(4-Carboxymethyloxy)phenyl-1,3-dipropylxanthine (CMPX) concentration for in vivo experiments. Given that CMPX is a novel compound with limited published in vivo data, this guide offers a comprehensive framework based on the properties of structurally similar A1 adenosine receptor antagonists, such as 8-phenylxanthine derivatives.
Frequently Asked Questions (FAQs)
Q1: What is 8-(4-Carboxymethyloxy)phenyl-1,3-dipropylxanthine (CMPX) and what is its mechanism of action?
A1: CMPX is a xanthine derivative that is predicted to act as an antagonist for the A1 adenosine receptor. Adenosine is a ubiquitous signaling molecule with various physiological roles, and its A1 receptor subtype is associated with anti-inflammatory and analgesic properties.[1] By blocking the A1 receptor, CMPX can be used to investigate the physiological and pathological roles of this receptor in various models. The major pharmacological action of xanthine derivatives involves the inhibition of tissue phosphodiesterases and antagonism of adenosine receptors.[1]
Q2: What are the expected physicochemical properties of CMPX and how might they impact in vivo studies?
A2: While specific data for CMPX is limited, 8-phenylxanthine derivatives are generally characterized by low water solubility. For instance, 1,3-dipropyl-8-(p-hydroxyphenyl)xanthine has a maximum solubility of 3.2 μM in a buffer solution. However, the addition of a carboxymethyloxy group, as in the similar compound 8-(4'-carboxymethyloxyphenyl)-1,3-dipropylxanthine (XCC), can increase water solubility. This compound has a maximum solubility of 1,200 μM.[2] Therefore, CMPX is expected to have low to moderate water solubility, which is a critical consideration for vehicle selection and route of administration to ensure adequate bioavailability.
Q3: What is a recommended starting dose for an in vivo study with CMPX?
A3: For a structurally similar compound, 8-(4'-carboxymethyloxyphenyl)-1,3-dipropylxanthine (this compound), intraperitoneal administration of 3 mg/kg in rodents resulted in plasma concentrations between 10 and 20 μM after 30 minutes.[2] This can serve as a reasonable starting point for dose-finding studies with CMPX. However, it is crucial to perform a dose-response study to determine the optimal concentration for your specific experimental model and desired biological effect.
Q4: Does CMPX cross the blood-brain barrier?
A4: Based on studies with the closely related analog this compound, it is probable that CMPX penetrates the central nervous system (CNS) poorly. Following a 3 mg/kg intraperitoneal dose of XAC, a related compound, brain tissue levels were at most 1/20th of those in the liver and 1/5th of those in the plasma.[2] This suggests that CMPX may be more suitable for investigating peripheral A1 adenosine receptor-mediated effects.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound Precipitation in Vehicle | Poor solubility of CMPX. | - Prepare a stock solution in a suitable organic solvent like DMSO or ethanol. - For the final formulation, use a co-solvent system (e.g., DMSO, Cremophor EL, polyethylene glycol). - Prepare fresh solutions before each experiment. - Sonication may aid in dissolving the compound. |
| Low Bioavailability/Efficacy | - Inadequate absorption due to poor solubility. - Rapid metabolism or clearance. - Suboptimal route of administration. | - Optimize the vehicle to improve solubility. - Consider alternative routes of administration (e.g., intravenous for direct systemic exposure, intraperitoneal for slower absorption). - Conduct a pilot pharmacokinetic study to determine the plasma concentration and half-life of CMPX. |
| High Variability in Animal Response | - Inconsistent dosing technique. - Differences in animal metabolism. - Instability of the compound in the formulation. | - Ensure accurate and consistent administration volumes and techniques. - Use a sufficient number of animals per group to account for biological variability. - Assess the stability of your CMPX formulation over the duration of the experiment. |
| Off-Target Effects | - The concentration used may be too high, leading to non-specific binding. - Interaction with other adenosine receptor subtypes or other molecular targets. | - Perform a thorough dose-response study to identify the lowest effective concentration. - Include control groups treated with vehicle only. - If possible, test the selectivity of CMPX against other adenosine receptor subtypes (in vitro). |
Experimental Protocols
Protocol 1: Preparation of CMPX for In Vivo Administration
This protocol provides a general method for preparing a formulation of CMPX, assuming it has low water solubility.
Materials:
-
8-(4-Carboxymethyloxy)phenyl-1,3-dipropylxanthine (CMPX)
-
Dimethyl sulfoxide (DMSO)
-
Cremophor EL or Tween 80
-
Sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a Stock Solution: Weigh the desired amount of CMPX and dissolve it in a minimal amount of DMSO to create a concentrated stock solution (e.g., 10-50 mg/mL). Ensure the compound is fully dissolved. Gentle warming or sonication may be necessary.
-
Prepare the Vehicle: In a separate sterile tube, prepare the vehicle solution. A common vehicle for poorly soluble compounds is a mixture of DMSO, Cremophor EL (or Tween 80), and saline/PBS. A typical ratio is 1:1:8 (DMSO:Cremophor EL:Saline) or 5-10% DMSO, 5-10% Tween 80, and 80-90% saline.
-
Formulate the Final Solution: Slowly add the CMPX stock solution to the vehicle while vortexing to prevent precipitation. The final concentration of DMSO should be kept as low as possible (ideally below 10%) to minimize potential toxicity.
-
Final Volume Adjustment: Add sterile saline or PBS to reach the final desired concentration of CMPX for injection.
-
Ensure Sterility: All preparation steps should be conducted under sterile conditions if the formulation is for parenteral administration. The final solution can be filtered through a 0.22 µm syringe filter if necessary, although this may lead to some loss of the compound if it is not fully dissolved.
-
Stability Check: Visually inspect the final formulation for any signs of precipitation before each use. It is recommended to prepare the formulation fresh for each experiment.
Protocol 2: Dose-Response Study to Determine Optimal CMPX Concentration
This protocol outlines a typical dose-finding study in a rodent model.
Objective: To determine the effective dose range of CMPX that elicits a desired pharmacological response with minimal adverse effects.
Experimental Design:
-
Animal Model: Select an appropriate animal model relevant to the therapeutic area of interest (e.g., a model of inflammation or neuropathic pain).
-
Group Allocation: Randomly assign animals to several groups (n=6-10 per group):
-
Group 1: Vehicle control
-
Group 2: CMPX - Dose 1 (e.g., 1 mg/kg)
-
Group 3: CMPX - Dose 2 (e.g., 3 mg/kg - based on data from similar compounds)
-
Group 4: CMPX - Dose 3 (e.g., 10 mg/kg)
-
Group 5: CMPX - Dose 4 (e.g., 30 mg/kg)
-
(Optional) Group 6: Positive control (a known A1 adenosine receptor antagonist)
-
-
Administration: Administer the vehicle or CMPX solution via the chosen route (e.g., intraperitoneal, intravenous, or oral).
-
Pharmacodynamic Assessment: At predetermined time points after administration, assess the relevant biological endpoint. This could be a behavioral response (e.g., thermal hyperalgesia), a physiological measurement (e.g., heart rate, blood pressure), or a biochemical marker from tissue or blood samples.
-
Data Analysis: Plot the dose-response curve (Dose vs. % Effect). Calculate the ED50 (the dose that produces 50% of the maximal effect).
-
Observation for Adverse Effects: Throughout the study, monitor the animals for any signs of toxicity or adverse effects (e.g., changes in weight, activity, or grooming).
Data Presentation
Table 1: Physicochemical and Pharmacokinetic Properties of a Structurally Similar Compound (this compound)
| Property | Value | Reference |
| Maximum Solubility (in 0.1 M sodium phosphate buffer, pH 7.2) | 1,200 µM | [2] |
| Plasma Concentration (30 min post 3 mg/kg IP injection) | 10-20 µM | [2] |
| CNS Penetration | Poor | [2] |
Table 2: Example of a Dose-Response Study Design
| Group | Treatment | Dose (mg/kg) | Route of Administration | Number of Animals |
| 1 | Vehicle | - | Intraperitoneal | 8 |
| 2 | CMPX | 1 | Intraperitoneal | 8 |
| 3 | CMPX | 3 | Intraperitoneal | 8 |
| 4 | CMPX | 10 | Intraperitoneal | 8 |
| 5 | CMPX | 30 | Intraperitoneal | 8 |
Visualizations
Caption: A1 Adenosine Receptor Signaling Pathway and the Antagonistic Action of CMPX.
Caption: Experimental Workflow for a Dose-Response Study of CMPX.
References
Refinement of protocols for studying 8-CMPX in primary neuronal cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining protocols for studying 8-Cyclopentyl-1,3-dimethylxanthine (8-CMPX) in primary neuronal cultures.
Frequently Asked Questions (FAQs)
1. What is 8-CMPX and what is its primary mechanism of action in neurons?
8-Cyclopentyl-1,3-dimethylxanthine (8-CMPX), also known as 8-Cyclopentyltheophylline (CPT), is a potent and selective antagonist of the adenosine A1 receptor.[1][2] In the central nervous system, adenosine A1 receptors are primarily inhibitory. By blocking these receptors, 8-CMPX can disinhibit neuronal activity, effectively increasing neuronal excitability.
2. What is the recommended solvent and storage condition for 8-CMPX?
8-CMPX is soluble in Dimethyl Sulfoxide (DMSO) up to 100 mM and in ethanol up to 10 mM.[3] It is sparingly soluble in water. For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO. The stock solution should be stored at -20°C for long-term use and can be stored at room temperature for short-term use.[1]
3. What is a typical working concentration for 8-CMPX in primary neuronal cultures?
A working concentration of 1 µM has been effectively used in studies on hippocampal slices to antagonize adenosine A1 receptors.[4] However, the optimal concentration can vary depending on the specific neuronal culture type and the experimental endpoint. It is recommended to perform a dose-response curve to determine the most effective and non-toxic concentration for your specific experimental setup.
4. How should I prepare the working solution of 8-CMPX for my experiments?
To prepare a working solution, the concentrated DMSO stock of 8-CMPX should be diluted in pre-warmed culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[5] A step-wise dilution is recommended to prevent precipitation of the compound.[5]
Troubleshooting Guides
Issue 1: Poor Solubility or Precipitation of 8-CMPX in Culture Medium
-
Possible Cause: The aqueous solubility of 8-CMPX is low.[1] Direct dilution of a highly concentrated stock solution into the aqueous culture medium can cause the compound to precipitate.
-
Solution:
-
Step-wise Dilution: Instead of a single large dilution, perform a series of smaller, sequential dilutions in pre-warmed culture medium.[5]
-
Vortexing: Gently vortex the solution after each dilution step to ensure it is fully dissolved.
-
Solvent Concentration: Ensure the final concentration of the vehicle solvent (e.g., DMSO) is at a non-toxic level (ideally ≤ 0.1%, but not exceeding 0.5%).[5]
-
Warming: For some compounds, gentle warming to 37°C can aid in solubilization.[6]
-
Issue 2: Neuronal Cell Death or Poor Viability After 8-CMPX Treatment
-
Possible Cause: The concentration of 8-CMPX or the vehicle solvent (DMSO) may be too high, leading to cytotoxicity.[7]
-
Solution:
-
Dose-Response Curve: Perform a toxicity assay (e.g., using Trypan Blue, Calcein-AM, or Ethidium Homodimer-1) to determine the maximum non-toxic concentration of 8-CMPX and DMSO in your specific primary neuronal culture.
-
Reduce Incubation Time: If long-term treatment is not necessary, consider reducing the duration of exposure to 8-CMPX.
-
Control for Solvent Effects: Always include a vehicle control (culture medium with the same final concentration of DMSO as the 8-CMPX treated cultures) to differentiate between compound-specific and solvent-induced effects.[5]
-
Issue 3: Inconsistent or No Effect of 8-CMPX on Neuronal Activity
-
Possible Cause: The concentration of 8-CMPX may be too low to effectively antagonize the adenosine A1 receptors, or the neuronal culture may not be mature enough to exhibit a robust response.
-
Solution:
-
Optimize Concentration: As mentioned, perform a dose-response experiment to find the optimal concentration.
-
Culture Maturity: Ensure that the primary neuronal cultures are sufficiently mature, with well-developed synaptic connections, before applying 8-CMPX. This can be assessed by observing neuronal morphology and, if possible, by measuring spontaneous electrical activity.
-
Fresh Preparation: Prepare fresh dilutions of 8-CMPX from the stock solution for each experiment to ensure its potency.
-
Experimental Protocols
Protocol 1: Preparation of Primary Rat Cortical Neurons
This protocol is adapted from established methods for isolating and culturing primary neurons.[3][8]
Materials:
-
Timed-pregnant Sprague-Dawley rat (E18)
-
Hibernate-E medium
-
Papain solution
-
Complete culture medium (Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin)
-
Poly-D-lysine coated culture dishes or coverslips
Procedure:
-
Euthanize the pregnant rat according to approved animal care protocols.
-
Dissect the embryos and place them in ice-cold Hibernate-E medium.
-
Under a dissecting microscope, remove the cortices from the embryonic brains.
-
Mince the cortical tissue and incubate in a papain solution at 37°C for 15-20 minutes.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Determine cell viability and density using a hemocytometer and Trypan Blue staining.
-
Plate the dissociated neurons onto Poly-D-lysine coated surfaces at a desired density (e.g., 2.5 x 10^5 cells/cm²).
-
Incubate the cultures at 37°C in a humidified 5% CO2 incubator.
-
After 24 hours, replace half of the medium with fresh, pre-warmed complete culture medium. Continue with half-medium changes every 3-4 days.
Protocol 2: Immunocytochemistry for Neuronal Markers after 8-CMPX Treatment
Materials:
-
Primary neuronal cultures on coverslips
-
8-CMPX working solution
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibodies (e.g., anti-MAP2 for dendrites, anti-NeuN for neuronal nuclei)
-
Fluorophore-conjugated secondary antibodies
-
DAPI for nuclear counterstaining
-
Mounting medium
Procedure:
-
Treat mature primary neuronal cultures (e.g., DIV 10-14) with the desired concentration of 8-CMPX or vehicle control for the specified duration.
-
Gently aspirate the culture medium and wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating in blocking buffer for 1 hour at room temperature.
-
Incubate the cells with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with fluorophore-conjugated secondary antibodies diluted in blocking buffer for 1-2 hours at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Visualize the staining using a fluorescence microscope.
Protocol 3: Measurement of cAMP Levels
Materials:
-
Primary neuronal cultures in multi-well plates
-
8-CMPX working solution
-
Adenosine A1 receptor agonist (e.g., N6-Cyclopentyladenosine, CPA)
-
Forskolin (optional, as a positive control for adenylyl cyclase activation)
-
cAMP ELISA kit
-
Cell lysis buffer (provided with the ELISA kit)
Procedure:
-
Treat mature primary neuronal cultures with 8-CMPX or vehicle for the desired pre-incubation time.
-
Stimulate the cells with an adenosine A1 receptor agonist (e.g., CPA) to induce a decrease in cAMP levels. The effect of 8-CMPX will be to antagonize this decrease.
-
(Optional) Use Forskolin to directly stimulate adenylyl cyclase and increase cAMP levels as a positive control.
-
After the stimulation period, lyse the cells using the lysis buffer provided in the cAMP ELISA kit.
-
Perform the cAMP ELISA according to the manufacturer's instructions.
-
Measure the absorbance using a plate reader and calculate the cAMP concentration based on the standard curve.
Data Presentation
Table 1: Solubility of 8-CMPX
| Solvent | Solubility | Reference |
| DMSO | Up to 100 mM | [3] |
| Ethanol | Up to 10 mM | [3] |
| Water | Sparingly soluble | [1] |
Table 2: Recommended Working Concentrations of Reagents
| Reagent | Typical Working Concentration | Notes | Reference |
| 8-CMPX | 1 µM | Optimal concentration should be determined empirically. | [4] |
| DMSO (vehicle) | ≤ 0.5% | Higher concentrations can be cytotoxic. | [5] |
| Poly-D-lysine | 50 µg/mL | For coating culture surfaces. | [7] |
| Papain | Varies | For tissue dissociation. | [8] |
Visualizations
Caption: Signaling pathway of the Adenosine A1 receptor and the antagonistic action of 8-CMPX.
Caption: General experimental workflow for studying 8-CMPX in primary neuronal cultures.
Caption: A logical troubleshooting guide for common issues encountered during 8-CMPX experiments.
References
- 1. Isolation and Culture of Rat Embryonic Neural Cells: A Quick Protocol [jove.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Evaluation of neuronal protective effects of xanthine oxidoreductase inhibitors on severe whole-brain ischemia in mouse model and analysis of xanthine oxidoreductase activity in the mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Immunocytochemistry with Primary Cultured Hippocampal Neurons [protocols.io]
- 7. Immunocytochemistry | Thermo Fisher Scientific - IT [thermofisher.com]
- 8. google.com [google.com]
Addressing variability in experimental results with 8-CMPX
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in experimental results when working with 8-cyclopentyl-1,3-dimethylxanthine (8-CMPX).
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with 8-CMPX.
Issue 1: Inconsistent IC50 or Ki values for 8-CMPX.
Possible Causes:
-
Compound Stability and Storage: 8-CMPX, especially when dissolved in DMSO, can degrade over time, leading to a decrease in its effective concentration.[1] Stock solutions stored improperly (e.g., at room temperature or subject to frequent freeze-thaw cycles) are particularly susceptible to degradation.
-
Solubility and Aggregation: Poor solubility of 8-CMPX in aqueous buffers can lead to the formation of aggregates, which can affect its interaction with the target receptor and result in variable biological activity.
-
Batch-to-Batch Variability: Inconsistencies between different manufacturing batches of 8-CMPX can contribute to variable experimental outcomes.
-
Cell Culture Conditions: The expression levels of the adenosine A1 receptor can vary with cell line, passage number, and culture conditions, impacting the apparent potency of 8-CMPX.
-
Assay-Specific Parameters: Variations in incubation time, temperature, and buffer composition in binding or functional assays can significantly alter the measured IC50 or Ki values.[2][3][4][5][6]
Solutions:
-
Proper Handling of 8-CMPX:
-
Prepare fresh stock solutions in a high-quality, anhydrous solvent like DMSO.[7][8]
-
Aliquot stock solutions into single-use vials to minimize freeze-thaw cycles.
-
Store stock solutions at -20°C or -80°C, protected from light.
-
Before use, allow the stock solution to come to room temperature and vortex gently to ensure homogeneity.
-
-
Ensure Complete Solubilization:
-
When diluting the DMSO stock in aqueous buffer, add the stock solution to the buffer with vigorous vortexing to prevent precipitation.
-
Visually inspect the final solution for any signs of precipitation or cloudiness.
-
-
Characterize Each New Batch:
-
It is advisable to perform a quality control check on each new batch of 8-CMPX, for example, by measuring its melting point or running a simple binding assay with a known standard.
-
-
Standardize Cell Culture and Assay Protocols:
-
Use cells within a defined passage number range.
-
Ensure consistent cell seeding densities and growth conditions.
-
Strictly adhere to a validated and standardized assay protocol, including incubation times, temperatures, and buffer components.
-
Issue 2: Unexpected or Off-Target Effects.
Possible Causes:
-
Phosphodiesterase (PDE) Inhibition: 8-CMPX is known to be a non-selective phosphodiesterase inhibitor, which can lead to effects independent of adenosine A1 receptor antagonism.[9][10][11][12][13] This can be a significant confounding factor in cellular assays.
-
Interaction with Serum Proteins: 8-CMPX can bind to serum albumin and other proteins in the culture medium, reducing its free concentration and thus its availability to bind to the target receptor.[14][15][16][17] The extent of this binding can vary depending on the serum concentration and the specific proteins present.
Solutions:
-
Control for PDE Inhibition:
-
Use a more selective adenosine A1 receptor antagonist as a control, if available.
-
Measure changes in intracellular cyclic AMP (cAMP) or cyclic GMP (cGMP) levels to assess the extent of PDE inhibition.
-
Consider using PDE inhibitors as controls to dissect the contribution of PDE inhibition to the observed effects.
-
-
Account for Serum Protein Binding:
-
When possible, perform experiments in serum-free media.
-
If serum is required, maintain a consistent serum concentration across all experiments.
-
Be aware that the free concentration of 8-CMPX may be significantly lower than the total concentration added. Consider measuring the free fraction if precise concentration-response relationships are critical.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for 8-CMPX?
A1: 8-CMPX is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.[7][8] For long-term storage, it is recommended to store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles and protect it from light.[1]
Q2: What are the known off-target activities of 8-CMPX?
A2: Besides being a potent adenosine A1 receptor antagonist, 8-CMPX is also a non-selective phosphodiesterase (PDE) inhibitor.[9][10][11][12][13] This can lead to an increase in intracellular levels of cAMP and cGMP, which may produce biological effects independent of A1 receptor blockade.
Q3: How does serum in the cell culture medium affect the activity of 8-CMPX?
A3: 8-CMPX can bind to proteins in the serum, primarily albumin, which reduces the free concentration of the compound available to interact with the adenosine A1 receptor.[14][15][16][17] This can lead to an underestimation of its potency (a higher apparent IC50 value). The extent of protein binding can vary depending on the serum concentration and source.
Q4: What factors in my cell-based assay could be causing variability in my results?
A4: Several factors can contribute to variability:
-
Cell Passage Number: The expression level of the adenosine A1 receptor can change as cells are passaged. It is crucial to use cells within a consistent and defined passage number range.
-
Cell Health and Confluency: Ensure cells are healthy and at a consistent confluency at the time of the experiment.
-
Inconsistent Incubation Times and Temperatures: Adhere strictly to the optimized incubation times and temperatures for your specific assay.
-
Buffer Composition and pH: The pH and ionic strength of the buffer can influence ligand binding.[18]
Quantitative Data
Table 1: Reported Affinity and Potency of 8-CMPX
| Parameter | Value | Receptor/Enzyme | Species | Assay Type | Reference |
| Ki | ~2.5 nM | Adenosine A1 Receptor | Rat Brain | Radioligand Binding | [19] |
| IC50 | ~700 µM | Phosphodiesterase 8A1 | Human | Enzyme Inhibition | [9] |
Note: IC50 and Ki values can vary significantly depending on the experimental conditions.
Table 2: Solubility of 8-CMPX
| Solvent | Solubility |
| DMSO | ≥ 10 mg/mL |
| Ethanol | Sparingly soluble |
| Water | Insoluble |
Experimental Protocols
Protocol 1: Preparation of 8-CMPX Stock Solution
-
Weigh the desired amount of 8-CMPX powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-quality, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the 8-CMPX is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Radioligand Displacement Assay for Adenosine A1 Receptor
-
Membrane Preparation: Prepare cell membranes from a cell line or tissue known to express the adenosine A1 receptor.
-
Assay Buffer: Use a suitable buffer, for example, 50 mM Tris-HCl, pH 7.4.
-
Incubation: In a 96-well plate, add the following in order:
-
Assay buffer
-
A fixed concentration of a suitable radioligand for the adenosine A1 receptor (e.g., [3H]DPCPX).
-
Increasing concentrations of unlabeled 8-CMPX or a control compound.
-
Cell membrane preparation.
-
-
Incubate the plate at a defined temperature (e.g., room temperature) for a specific duration (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value of 8-CMPX by fitting the data to a sigmoidal dose-response curve. The Ki value can then be calculated using the Cheng-Prusoff equation.
Mandatory Visualizations
Caption: Adenosine A1 receptor signaling pathway and the antagonistic action of 8-CMPX.
Caption: Troubleshooting workflow for addressing variability in 8-CMPX experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimization of radioligand binding and radioimmuno assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Recent developments of phosphodiesterase inhibitors: Clinical trials, emerging indications and novel molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]
- 12. Inhibition of phosphodiesterase type 9 reduces obesity and cardiometabolic syndrome in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. bioinformaticsreview.com [bioinformaticsreview.com]
- 15. Impact of Changes in Free Concentrations and Drug-Protein Binding on Drug Dosing Regimens in Special Populations and Disease States - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Effect of hypoalbuminemia on drug pharmacokinetics [frontiersin.org]
- 17. [Effect of serum albumin concentration on percentage of free theophylline fraction] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. go.drugbank.com [go.drugbank.com]
Technical Support Center: 8-CMPX (8-Cyclopentyl-1,3-dimethylxanthine)
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing 8-CMPX, along with troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimentation.
I. Handling and Storage
Proper handling and storage of 8-CMPX are critical for maintaining its stability, ensuring experimental reproducibility, and guaranteeing personnel safety.
Safety Precautions
8-CMPX should be handled by qualified personnel trained in laboratory safety procedures.[1] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of the powder and contact with skin and eyes.[2] In case of contact, rinse the affected area thoroughly with water.[2] It is recommended to work in a well-ventilated area.
Storage Conditions
The stability of 8-CMPX is dependent on the storage conditions. For optimal shelf life, adhere to the following guidelines:
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | Room Temperature or 4°C | Long-term | Store in a dry, well-ventilated place. |
| Stock Solution | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
| Stock Solution | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles.[3] |
II. Experimental Protocols
Detailed methodologies are crucial for the successful application of 8-CMPX in research. Below are guidelines for preparing stock solutions and a general in vivo experimental protocol.
Preparation of Stock Solutions
Due to its low aqueous solubility, 8-CMPX is typically dissolved in organic solvents to prepare a stock solution.[4]
Recommended Solvents:
Protocol for Reconstituting a 10 mM Stock Solution in DMSO:
-
Calculate the required amount: Based on the molecular weight of 8-CMPX (248.28 g/mol ), calculate the mass needed for your desired volume and concentration.
-
Weigh the compound: Accurately weigh the 8-CMPX powder in a sterile microcentrifuge tube.
-
Add solvent: Add the calculated volume of DMSO to the tube.
-
Dissolve: Gently vortex or sonicate the solution until the compound is completely dissolved.
-
Store: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C.
General In Vivo Experimental Workflow
This workflow outlines a typical experiment to investigate the effects of 8-CMPX in an animal model.
In vivo experimental workflow for 8-CMPX studies.
III. Troubleshooting Guide
This section addresses common issues that may arise during experiments with 8-CMPX.
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent or no effect of 8-CMPX | Improper Storage: Compound may have degraded due to incorrect storage. | Verify storage conditions (temperature, light exposure). Use a fresh aliquot or a newly purchased batch of 8-CMPX. |
| Incorrect Concentration: Calculation or dilution errors. | Double-check all calculations for stock and working solutions. Prepare a fresh dilution series. | |
| Solubility Issues: Compound may not be fully dissolved. | Ensure the stock solution is clear with no visible precipitate. If necessary, gently warm or sonicate to aid dissolution. | |
| Inactive Receptor: The target adenosine A1 receptors may not be present or functional in the experimental model. | Confirm the expression and functionality of adenosine A1 receptors in your cell line or animal model using techniques like Western blot, qPCR, or agonist/antagonist binding assays. | |
| Precipitation in Aqueous Solution | Low Aqueous Solubility: 8-CMPX has poor solubility in water.[4] | Prepare the final working solution in a buffer that is compatible with your experiment and helps maintain solubility. Avoid high concentrations in aqueous media. Consider using a carrier solvent like DMSO at a final concentration that does not affect the experiment. |
| Unexpected Off-Target Effects | High Concentration: Using excessively high concentrations may lead to non-specific binding. | Perform a dose-response curve to determine the optimal concentration with maximal specific effects and minimal off-target effects. |
| Compound Purity: Impurities in the 8-CMPX sample. | Check the certificate of analysis for the purity of the compound. If in doubt, use a new batch from a reputable supplier. |
IV. Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of 8-CMPX?
A1: 8-CMPX is a high-affinity and selective antagonist of the adenosine A1 receptor.[3][5][6][7] By blocking this receptor, it inhibits the signaling pathways normally activated by adenosine.
Q2: What is the adenosine A1 receptor signaling pathway?
A2: The adenosine A1 receptor is a G-protein coupled receptor (GPCR). Upon activation by adenosine, it couples to inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent downstream effects. The pathway is illustrated below.
Adenosine A1 receptor signaling pathway and the antagonistic action of 8-CMPX.
Q3: What are the key physicochemical properties of 8-CMPX?
A3: The key properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₂H₁₆N₄O₂ |
| Molecular Weight | 248.28 g/mol [5][6] |
| Appearance | White solid |
| Purity | ≥98% (HPLC)[6] |
| Solubility | Soluble in DMSO (up to 100 mM) and ethanol (up to 10 mM)[5] |
| Aqueous Solubility | Poor[4] |
Q4: Can 8-CMPX be used in cell culture experiments?
A4: Yes, 8-CMPX can be used in cell culture. However, due to its low aqueous solubility, it is important to first dissolve it in a suitable solvent like DMSO and then dilute it to the final working concentration in the cell culture medium. Ensure the final concentration of the solvent is low enough to not affect the cells (typically <0.1% DMSO).
Q5: Are there any known off-target effects of 8-CMPX?
A5: 8-CMPX is highly selective for the adenosine A1 receptor over other adenosine receptor subtypes.[3][7][8] However, at very high concentrations, the possibility of off-target effects cannot be entirely ruled out. It is always recommended to perform dose-response experiments to use the lowest effective concentration.
References
- 1. A1 Adenosine Receptor Activation Modulates Central Nervous System Development and Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Parkinson's disease - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]
- 3. ahajournals.org [ahajournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Bot Verification [worthe-it.co.za]
- 6. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Create a Flowchart using Graphviz Dot - Prashant Mhatre - Medium [medium.com]
Validation & Comparative
Validating the Antagonist Activity of 8-(4-Carboxymethyloxy)phenyl-1,3-dipropylxanthine (XCC) In Vitro: A Comparative Guide
This guide provides a comprehensive comparison of the in vitro antagonist activity of 8-(4-Carboxymethyloxy)phenyl-1,3-dipropylxanthine (XCC), a xanthine derivative, against other well-characterized adenosine receptor antagonists. The data presented herein is intended for researchers, scientists, and drug development professionals working on the pharmacology of adenosine receptors.
Comparative Analysis of Adenosine Receptor Antagonists
The antagonist activity of this compound and other selected compounds was evaluated at the four human adenosine receptor subtypes: A1, A2A, A2B, and A3. The binding affinities (Ki) and/or functional inhibitory concentrations (IC50) are summarized in the tables below.
Table 1: Binding Affinity (Ki in nM) of Selected Antagonists at Human Adenosine Receptors
| Compound | A1 Ki (nM) | A2A Ki (nM) | A2B Ki (nM) | A3 Ki (nM) |
| This compound (8-(4-Carboxymethyloxy)phenyl-1,3-dipropylxanthine) | Data not available | Data not available | Data not available | Data not available |
| DPCPX (8-Cyclopentyl-1,3-dipropylxanthine) | 0.45 | 330 | 1000 | 4000 |
| ZM241385 | 2500 | 0.5 | 100 | >10000 |
| MRS 1220 | >10000 | >10000 | >10000 | 1.3 |
| SCH 58261 | 1200 | 1.1 | 540 | >10000 |
| KW-6002 | 330 | 2.2 | 1600 | 1100 |
Table 2: Functional Antagonist Potency (IC50 in nM) in cAMP Assays
| Compound | A1 IC50 (nM) | A2A IC50 (nM) | A2B IC50 (nM) | A3 IC50 (nM) |
| This compound (8-(4-Carboxymethyloxy)phenyl-1,3-dipropylxanthine) | Data not available | Data not available | Data not available | Data not available |
| DPCPX | 1.2 | 500 | - | - |
| ZM241385 | - | 1.5 | - | - |
| MRS 1220 | - | - | - | 2.1 |
Note: Functional data for all compounds across all receptor subtypes is not consistently available in a single source.
Experimental Protocols
Radioligand Binding Assays
This protocol is a generalized procedure for determining the binding affinity of a test compound to adenosine receptors.
Objective: To determine the equilibrium dissociation constant (Ki) of the test antagonist.
Materials:
-
Membrane preparations from cells stably expressing the human adenosine receptor subtype of interest (A1, A2A, A2B, or A3).
-
Radioligand specific for the receptor subtype:
-
A1: [³H]-DPCPX
-
A2A: [³H]-ZM241385
-
A2B: [³H]-PSB-603
-
A3: [¹²⁵I]-AB-MECA
-
-
Test compound (e.g., this compound) at various concentrations.
-
Non-specific binding control (e.g., a high concentration of a known non-radioactive antagonist).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Workflow:
Procedure:
-
Incubation: In a 96-well plate, combine the receptor membrane preparation, radioligand, and varying concentrations of the test compound. For total binding, no test compound is added. For non-specific binding, a saturating concentration of a non-radioactive ligand is added.
-
Equilibration: Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
cAMP Functional Assay
This protocol outlines a general method to assess the functional antagonist activity of a compound by measuring its effect on agonist-induced changes in intracellular cyclic AMP (cAMP) levels.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test antagonist.
Materials:
-
Whole cells expressing the human adenosine receptor subtype of interest.
-
Adenosine receptor agonist (e.g., NECA).
-
Test compound (e.g., this compound) at various concentrations.
-
Forskolin (to stimulate adenylyl cyclase for A1 and A3 assays).
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Cell culture medium.
Workflow:
Procedure:
-
Cell Seeding: Seed cells expressing the receptor of interest into a 96-well plate and allow them to attach overnight.
-
Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of the test antagonist for a defined period.
-
Agonist Stimulation:
-
For A2A and A2B receptors (Gs-coupled): Add a fixed concentration of an agonist (e.g., NECA) to stimulate adenylyl cyclase and increase cAMP production.
-
For A1 and A3 receptors (Gi-coupled): Add a fixed concentration of forskolin to stimulate adenylyl cyclase, followed by the addition of an agonist to inhibit this stimulation.
-
-
Incubation: Incubate the plate at 37°C for a specified time to allow for changes in intracellular cAMP levels.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit according to the manufacturer's instructions.
-
Data Analysis: Plot the measured cAMP levels against the concentration of the test antagonist and fit the data to a dose-response curve to determine the IC50 value.
Adenosine Receptor Signaling Pathways
Adenosine receptors are G protein-coupled receptors (GPCRs) that modulate the activity of adenylyl cyclase, the enzyme responsible for the synthesis of cyclic AMP (cAMP).
As depicted, A2A and A2B receptors couple to the stimulatory G protein (Gs), leading to the activation of adenylyl cyclase and an increase in intracellular cAMP. Conversely, A1 and A3 receptors couple to the inhibitory G protein (Gi), which inhibits adenylyl cyclase and decreases cAMP levels. An antagonist like this compound competitively binds to these receptors, preventing the endogenous ligand adenosine from binding and thereby blocking the downstream signaling cascade.
References
A Comparative Analysis of 8-CMPX and DPCPX Potency at the Adenosine A1 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the potency and selectivity of two commonly used xanthine-based antagonists, 8-Cyclopentyl-1,3-dimethylxanthine (8-CMPX) and 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX), for the adenosine A1 receptor (A1R). The information presented herein is supported by experimental data from peer-reviewed scientific literature.
Chemical and Physical Properties
A fundamental understanding of the chemical properties of these compounds is crucial for their application in experimental settings. Both 8-CMPX and DPCPX belong to the xanthine class of compounds, which are known for their antagonism at adenosine receptors.
| Property | 8-CMPX | DPCPX |
| IUPAC Name | 8-Cyclopentyl-1,3-dimethyl-7H-purine-2,6-dione | 8-cyclopentyl-1,3-dipropyl-7H-purine-2,6-dione |
| Synonyms | 8-Cyclopentyltheophylline, 8-CPT, CPX | PD-116,948 |
| Molecular Formula | C12H16N4O2 | C16H24N4O2 |
| Molecular Weight | 248.29 g/mol | 304.39 g/mol |
| Chemical Structure |
|
|
Potency and Selectivity at the Adenosine A1 Receptor
The potency of a receptor antagonist is typically determined by its binding affinity (Ki) and its functional inhibition (IC50 or EC50). The data presented below is derived from radioligand binding assays, a standard method for characterizing ligand-receptor interactions.
Binding Affinity (Ki)
The inhibition constant (Ki) represents the concentration of a competing ligand that will occupy 50% of the receptors if no radioligand is present. A lower Ki value indicates a higher binding affinity.
| Compound | A1 Receptor Ki (nM) | A2A Receptor Ki (nM) | Selectivity (A2A Ki / A1 Ki) |
| 8-CMPX | 10.9[1] | 1440[1] | ~132-fold |
| DPCPX | 0.46[2] | 340[2] | ~739-fold |
Based on the binding affinity data, DPCPX demonstrates a significantly higher affinity for the adenosine A1 receptor than 8-CMPX , with a Ki value that is approximately 24-fold lower. Furthermore, DPCPX exhibits greater selectivity for the A1 receptor over the A2A receptor.
Experimental Protocols
The following are generalized protocols for the key experiments used to determine the binding affinity of 8-CMPX and DPCPX at the adenosine A1 receptor.
Radioligand Displacement Assay
This assay measures the ability of a test compound (e.g., 8-CMPX or DPCPX) to displace a radiolabeled ligand that is known to bind to the target receptor.
Materials:
-
Cell membranes expressing the adenosine A1 receptor
-
Radiolabeled A1 receptor antagonist (e.g., [3H]DPCPX)
-
Unlabeled test compounds (8-CMPX and DPCPX)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.
-
Allow the binding reaction to reach equilibrium.
-
Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Cyclic AMP (cAMP) Functional Assay
This assay measures the ability of an antagonist to block the agonist-induced inhibition of adenylyl cyclase, a key enzyme in the A1 receptor signaling pathway.
Materials:
-
Intact cells expressing the adenosine A1 receptor
-
A1 receptor agonist (e.g., N6-cyclopentyladenosine, CPA)
-
Test compounds (8-CMPX and DPCPX)
-
Forskolin (to stimulate adenylyl cyclase)
-
cAMP assay kit (e.g., ELISA, HTRF)
Procedure:
-
Pre-incubate the cells with varying concentrations of the antagonist (8-CMPX or DPCPX).
-
Stimulate the cells with a fixed concentration of an A1 receptor agonist in the presence of forskolin.
-
After a defined incubation period, lyse the cells and measure the intracellular cAMP levels using a commercial assay kit.
-
The concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production is determined as the IC50 value.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the A1 receptor signaling pathway and the workflow of a competitive binding assay.
Caption: Adenosine A1 Receptor Signaling Pathway.
Caption: Experimental Workflow for a Competitive Binding Assay.
Conclusion
The experimental data clearly indicates that DPCPX is a more potent and selective antagonist for the adenosine A1 receptor compared to 8-CMPX . Its higher binding affinity, reflected by a significantly lower Ki value, suggests that it can be used at lower concentrations to achieve effective A1 receptor blockade. The greater selectivity of DPCPX for the A1 receptor over the A2A receptor also makes it a more precise tool for studying A1 receptor-mediated effects in systems where both receptor subtypes are present. Researchers should consider these differences in potency and selectivity when choosing an antagonist for their specific experimental needs.
References
Selectivity Profiling of 8-(4-Carboxymethyloxy)phenyl-1,3-dipropylxanthine Derivatives Against A2A, A2B, and A3 Adenosine Receptors
A comprehensive analysis of the binding affinities of 8-(4-Carboxymethyloxy)phenyl-1,3-dipropylxanthine and its amide derivatives reveals a promising scaffold for the development of selective A2B adenosine receptor antagonists. This guide provides a comparative overview of the selectivity profile of this xanthine series, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Comparative Analysis of Binding Affinity
The binding affinities of 8-(4-Carboxymethyloxy)phenyl-1,3-dipropylxanthine (referred to in some literature as XCC) and its synthesized amide derivatives were evaluated at human A1, A2A, A2B, and A3 adenosine receptors. The data, presented in Table 1, showcases the inhibitory constant (Ki) for each compound, providing a quantitative measure of its binding affinity. A lower Ki value indicates a higher binding affinity.
| Compound | A1 Ki (nM) | A2A Ki (nM) | A2B Ki (nM) | A3 Ki (nM) |
| 8-(4-Carboxymethyloxy)phenyl-1,3-dipropylxanthine (this compound) | - | - | - | - |
| p-aminoacetophenone derivative (20) | >1000 | >1000 | 1.39 | >1000 |
| p-cyanoanilide derivative (27) | 788 | 483 | 1.97 | 242 |
| Reference Compound: DPCPX | 0.45 | 330 | - | - |
Note: Data for 8-(4-Carboxymethyloxy)phenyl-1,3-dipropylxanthine (this compound) itself as a direct antagonist was not available in the reviewed literature; it was primarily used as a precursor for the synthesis of amide derivatives. Data for DPCPX is provided as a well-characterized selective A1 antagonist for comparative context.[1]
The results highlight that specific amide derivatives of 8-(4-Carboxymethyloxy)phenyl-1,3-dipropylxanthine exhibit high potency and remarkable selectivity for the A2B adenosine receptor. For instance, the p-aminoacetophenone derivative (compound 20) demonstrates a Ki value of 1.39 nM for the A2B receptor, with affinities for A1, A2A, and A3 receptors being greater than 1000 nM, indicating a high degree of selectivity.[1] Similarly, the p-cyanoanilide derivative (compound 27) shows a Ki of 1.97 nM at the A2B receptor and is significantly less potent at the other subtypes, with selectivity ratios of 400-fold, 245-fold, and 123-fold for A1, A2A, and A3 receptors, respectively.[1]
Experimental Protocols
The determination of the binding affinities of these compounds was conducted using radioligand binding assays. The following is a generalized protocol based on standard methodologies for adenosine receptor binding assays.
Radioligand Binding Assay Protocol
1. Membrane Preparation:
-
Membranes from cells stably expressing the human adenosine receptor subtypes (A1, A2A, A2B, or A3) are used. Typically, Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK-293) cells are employed for this purpose.
-
Cells are harvested and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The resulting supernatant is then centrifuged at high speed to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer.
2. Competitive Binding Assay:
-
The assay is performed in a final volume typically ranging from 100 to 200 µL.
-
The reaction mixture contains:
-
Cell membranes (a specific amount of protein, e.g., 10-50 µg).
-
A specific radioligand for each receptor subtype at a concentration near its Kd value. Common radioligands include:
-
A1: [³H]DPCPX (8-Cyclopentyl-1,3-dipropylxanthine)
-
A2A: [³H]ZM241385 or [³H]CGS21680
-
A2B: [³H]PSB-603
-
A3: [¹²⁵I]AB-MECA
-
-
The test compound (e.g., derivatives of 8-(4-Carboxymethyloxy)phenyl-1,3-dipropylxanthine) at varying concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂ and adenosine deaminase).
-
3. Incubation:
-
The reaction mixtures are incubated at a specific temperature (e.g., room temperature or 25°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
4. Separation of Bound and Free Radioligand:
-
Following incubation, the reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B or GF/C).
-
The filters are washed quickly with ice-cold buffer to remove unbound radioligand.
5. Measurement of Radioactivity:
-
The radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.
6. Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled standard antagonist (e.g., 10 µM theophylline or a subtype-selective antagonist).
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curves.
-
The inhibitory constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing Experimental Workflow and Signaling Pathways
To further elucidate the experimental process and the biological context, the following diagrams are provided.
References
A Comparative Guide to Cross-Validating 8-CMPX Binding Affinity Across Diverse Assay Formats
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three common assay formats for determining the binding affinity of 8-Cyclopentyl-1,3-dimethylxanthine (8-CMPX) to its target, the adenosine A1 receptor (A1AR). We will delve into the principles, experimental protocols, and data interpretation for radioligand binding assays, fluorescence polarization (FP), and surface plasmon resonance (SPR).
Introduction to 8-CMPX and the Adenosine A1 Receptor
8-Cyclopentyl-1,3-dimethylxanthine, a xanthine derivative, is a potent and selective antagonist of the adenosine A1 receptor (A1AR).[1] The A1AR is a G protein-coupled receptor (GPCR) that plays a crucial role in regulating cardiac function, neurotransmission, and renal physiology. Its activation by endogenous adenosine leads to the inhibition of adenylyl cyclase through the coupling of Gαi/o proteins, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2][3][4][5] This signaling cascade ultimately modulates ion channel activity and cellular function. Due to its significant physiological roles, the A1AR is a key target for drug discovery, and accurate determination of ligand binding affinity is paramount.
Comparison of Binding Affinity Data for 8-CMPX
| Assay Format | Reported Affinity (Ki) | Source |
| Radioligand Binding Assay | 0.45 nM | [6] |
| Radioligand Binding Assay | ~1 nM | [7] |
| Not Available | Not Available | |
| Not Available | Not Available |
Note: The table will be populated with data as it is found in scientific literature. Currently, directly comparable data for 8-CMPX across all three platforms from a single source is limited.
Experimental Methodologies
Radioligand Binding Assay
Radioligand binding assays are a traditional and robust method for quantifying receptor-ligand interactions. These assays typically involve the use of a radiolabeled ligand that binds to the receptor of interest. The binding of an unlabeled test compound, such as 8-CMPX, is measured by its ability to compete with and displace the radioligand.
Caption: Workflow for a radioligand competition binding assay.
This protocol is adapted from studies using [3H]8-Cyclopentyl-1,3-dipropylxanthine ([3H]DPCPX), a commonly used radioligand for the A1AR.[6][7][8][9][10][11]
-
Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human adenosine A1 receptor.
-
Harvest the cells and homogenize them in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, add the following components in order:
-
For determining non-specific binding, a separate set of wells should contain the radioligand and membranes in the presence of a saturating concentration of a known A1AR ligand (e.g., 10 µM NECA).[10]
-
The total assay volume is typically 100-250 µL.
-
-
Incubation:
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioactivity.
-
-
Quantification:
-
Dry the filter mats and place them in scintillation vials with a scintillation cocktail.
-
Quantify the amount of radioactivity on each filter using a liquid scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of 8-CMPX.
-
Plot the specific binding as a function of the 8-CMPX concentration and fit the data to a one-site competition model to determine the IC50 value (the concentration of 8-CMPX that inhibits 50% of the specific radioligand binding).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Fluorescence Polarization (FP) Assay
Fluorescence polarization is a homogeneous assay technique that measures the change in the polarization of fluorescent light emitted from a labeled molecule. A small, fluorescently labeled ligand (tracer) tumbles rapidly in solution, resulting in low polarization. When the tracer binds to a larger molecule, such as a receptor, its rotation slows down, leading to an increase in polarization. A competition FP assay measures the ability of an unlabeled compound to displace the fluorescent tracer from the receptor, causing a decrease in polarization.
Caption: Workflow for a fluorescence polarization competition assay.
This protocol is a generalized procedure for a competition FP assay with a GPCR.[3][12][13]
-
Reagent Preparation:
-
Prepare a solution of purified, solubilized human adenosine A1 receptor in an appropriate assay buffer.
-
Prepare a solution of a fluorescently labeled A1AR antagonist (the "tracer"). The tracer concentration should ideally be at or below its Kd for the receptor.
-
Prepare serial dilutions of the unlabeled competitor, 8-CMPX.
-
-
Assay Setup:
-
In a low-binding, black, 384-well plate, add the following components:
-
Assay buffer.
-
A fixed concentration of the fluorescent tracer.
-
Increasing concentrations of 8-CMPX.
-
A fixed concentration of the purified A1AR.
-
-
Include control wells for:
-
Tracer only (for minimum polarization).
-
Tracer and receptor (for maximum polarization).
-
-
-
Incubation:
-
Incubate the plate at room temperature, protected from light, for a sufficient time to allow the binding reaction to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization using a plate reader equipped with the appropriate excitation and emission filters and polarizers. The instrument measures the intensity of the emitted light parallel and perpendicular to the plane of the polarized excitation light.
-
-
Data Analysis:
-
The instrument software calculates the fluorescence polarization (in milli-polarization units, mP).
-
Plot the mP values as a function of the 8-CMPX concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using a similar principle to the radioligand assay, taking into account the concentrations and affinities of the tracer and receptor.
-
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance is a label-free technology that measures the binding of an analyte to a ligand immobilized on a sensor chip in real-time. The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle of reflected light. This allows for the determination of association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated (Kd = koff/kon).
Caption: Workflow for a surface plasmon resonance assay.
This protocol is a general guide for analyzing small molecule-GPCR interactions using SPR.[14][15]
-
Sensor Chip Preparation and Ligand Immobilization:
-
Select an appropriate sensor chip (e.g., a CM5 chip for amine coupling).
-
Activate the carboxymethylated dextran surface of the sensor chip.
-
Immobilize the purified, solubilized adenosine A1 receptor to the sensor surface via covalent linkage (e.g., amine coupling). The receptor should be in a buffer that maintains its stability and activity.
-
Deactivate any remaining active esters on the sensor surface.
-
A reference flow cell should be prepared in parallel, either with no protein or with an irrelevant protein, to subtract non-specific binding and bulk refractive index changes.
-
-
Analyte Injection and Binding Analysis:
-
Prepare a series of dilutions of 8-CMPX (the analyte) in a suitable running buffer. The buffer should contain a low percentage of DMSO if the compound is dissolved in it.
-
Inject the different concentrations of 8-CMPX over the sensor and reference surfaces at a constant flow rate. This is the association phase , during which the binding of 8-CMPX to the immobilized A1AR is monitored.
-
After the association phase, switch back to flowing only the running buffer over the sensor surface. This is the dissociation phase , where the dissociation of 8-CMPX from the receptor is observed.
-
-
Surface Regeneration:
-
If necessary, inject a regeneration solution to remove any remaining bound analyte from the receptor surface, preparing it for the next injection cycle. The regeneration solution should be harsh enough to remove the analyte but not so harsh as to denature the immobilized receptor.
-
-
Data Analysis:
-
The SPR instrument software generates sensorgrams, which are plots of the response units (RU) versus time.
-
Subtract the reference flow cell data from the active flow cell data to obtain the specific binding signal.
-
Fit the association and dissociation curves for each analyte concentration to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (kon) and the dissociation rate constant (koff).
-
Calculate the equilibrium dissociation constant (Kd) from the ratio of the rate constants (Kd = koff / kon).
-
Adenosine A1 Receptor Signaling Pathway
The binding of an antagonist like 8-CMPX to the adenosine A1 receptor blocks the downstream signaling cascade initiated by the endogenous agonist, adenosine. The following diagram illustrates the canonical A1AR signaling pathway.
References
- 1. 8-Cyclopentyl-1,3-dimethylxanthine | Adenosine A1 Receptor Antagonists: R&D Systems [rndsystems.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]
- 5. Structure and function of A1 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX)--a selective high affinity antagonist radioligand for A1 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. researchgate.net [researchgate.net]
- 10. dspace.ewha.ac.kr [dspace.ewha.ac.kr]
- 11. resources.revvity.com [resources.revvity.com]
- 12. Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 14. path.ox.ac.uk [path.ox.ac.uk]
- 15. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
A Comparative Analysis of 8-CMPX and Other Xanthine-Based A1 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of 8-Cyclopentyl-1,3-dipropylxanthine (8-CMPX), a widely used adenosine A1 receptor antagonist, with other xanthine-based and notable non-xanthine alternatives. The following analysis is supported by experimental data from peer-reviewed literature to aid in the selection of the most appropriate antagonist for your research needs.
Introduction to A1 Adenosine Receptor Antagonists
Adenosine A1 receptors, a class of G-protein coupled receptors (GPCRs), are integral in regulating a multitude of physiological processes, including cardiovascular function, neurotransmission, and inflammation. Their inhibition through the use of selective antagonists has become a critical area of research for the development of novel therapeutics. Xanthine derivatives, such as caffeine and theophylline, are the most well-known class of adenosine receptor antagonists. This guide focuses on the comparative pharmacology of 8-CMPX, a highly potent and selective A1 antagonist, alongside other relevant compounds.
Quantitative Comparison of A1 Antagonist Affinity and Selectivity
The efficacy and utility of an A1 antagonist are largely determined by its binding affinity (Ki) and its selectivity for the A1 receptor over other adenosine receptor subtypes (A2A, A2B, and A3). The inhibitory constant (Ki) represents the concentration of a ligand that will bind to 50% of the receptors in the absence of the endogenous ligand. A lower Ki value indicates a higher binding affinity.
The table below summarizes the Ki values for 8-CMPX and other selected xanthine and non-xanthine antagonists at human adenosine receptor subtypes. This data allows for a direct comparison of their potency and selectivity.
| Compound | Class | A1 Ki (nM) | A2A Ki (nM) | A2B Ki (nM) | A3 Ki (nM) | A2A/A1 Selectivity Ratio |
| 8-CMPX (DPCPX) | Xanthine | 0.46 - 3.9 [1][2][3] | 130 [1] | 50 [1] | 4000 [1] | ~33 - 282 |
| Theophylline | Xanthine | ~7,000[4] | ~50,000[5] | - | - | ~7 |
| Caffeine | Xanthine | ~40,000 - 50,000[5] | ~40,000 - 50,000[5] | - | - | ~1 |
| PSB-36 | Xanthine | 0.124 (rat)[6] | - | - | - | - |
| CGS 15943 | Non-xanthine | 3.5[7] | 4.2[7] | 16[7] | 50[7] | 1.2 |
Note: Ki values can vary between studies and experimental conditions (e.g., radioligand used, tissue/cell type).
Key Observations:
-
8-CMPX demonstrates exceptionally high affinity and selectivity for the A1 adenosine receptor. Its Ki value for the A1 receptor is in the low nanomolar to sub-nanomolar range, and it exhibits a significantly higher selectivity for A1 over A2A receptors compared to caffeine and theophylline.[1][8]
-
Theophylline and Caffeine are non-selective adenosine receptor antagonists with much lower affinity for the A1 receptor compared to 8-CMPX.[4][5]
-
PSB-36 is another xanthine derivative that shows very high potency for the rat A1 receptor.[6]
-
CGS 15943 is a non-xanthine antagonist that shows high affinity for both A1 and A2A receptors, making it non-selective between these two subtypes.[7]
Signaling Pathways and Experimental Workflows
A1 Adenosine Receptor Signaling Pathway
The adenosine A1 receptor is a Gi/o-protein coupled receptor. Upon agonist binding, the receptor activates the inhibitory G-protein, which in turn inhibits adenylyl cyclase. This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP). A1 receptor antagonists, such as 8-CMPX, block this pathway by preventing the agonist from binding to the receptor.
Experimental Workflow for A1 Antagonist Characterization
The characterization of a novel A1 antagonist typically involves a series of in vitro assays to determine its binding affinity and functional potency. A standard workflow includes radioligand binding assays and cAMP functional assays.
Experimental Protocols
Radioligand Binding Assay (Competitive)
This assay determines the affinity (Ki) of a test compound for the A1 receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes expressing the human A1 adenosine receptor.
-
Radioligand: [³H]-8-CMPX or another suitable A1-selective radioligand.
-
Test compounds (e.g., 8-CMPX, other xanthines).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters.
-
Scintillation counter.
Protocol:
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.
-
Equilibrium: Incubate the plate at room temperature for a sufficient time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Calculate the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) and then use the Cheng-Prusoff equation to determine the Ki value.[9]
cAMP Functional Assay
This assay measures the functional potency of an antagonist by quantifying its ability to block agonist-induced inhibition of cAMP production.
Materials:
-
Cells expressing the human A1 adenosine receptor (e.g., CHO or HEK cells).
-
A1 receptor agonist (e.g., N⁶-Cyclopentyladenosine, CPA).
-
Test antagonist (e.g., 8-CMPX).
-
Forskolin (an adenylyl cyclase activator).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Protocol:
-
Cell Plating: Plate the cells in a 96-well plate and incubate overnight.
-
Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of the test antagonist for a specific period (e.g., 15-30 minutes).
-
Agonist Stimulation: Add a fixed concentration of the A1 agonist (typically the EC80 concentration) and forskolin to all wells. Forskolin is used to stimulate cAMP production, which is then inhibited by the A1 agonist.
-
Incubation: Incubate for a defined time (e.g., 30 minutes) at room temperature.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the specific cAMP assay kit being used.
-
Data Analysis: Plot the cAMP concentration against the log concentration of the antagonist to generate a dose-response curve. Calculate the IC50 value, which represents the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production.
Conclusion
8-CMPX stands out as a superior tool for researchers requiring a highly potent and selective A1 adenosine receptor antagonist. Its pharmacological profile makes it an excellent choice for in vitro and in vivo studies aimed at elucidating the role of the A1 receptor in various physiological and pathological conditions. While other xanthines like theophylline and caffeine are readily available, their lower affinity and lack of selectivity limit their utility in specific A1 receptor research. The choice of antagonist should always be guided by the specific requirements of the experiment, with careful consideration of the compound's affinity, selectivity, and mechanism of action.
References
- 1. DPCPX | Adenosine A1 Receptors | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. The role of adenosine receptors in the action of theophylline on human peripheral blood mononuclear cells from healthy and asthmatic subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of adenosine receptors in the central action of caffeine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX)--a selective high affinity antagonist radioligand for A1 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 8-SUBSTITUTED XANTHINES AS ANTAGONISTS AT A1- AND A2-ADENOSINE RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of 8-(4-Carboxymethyloxy)phenyl-1,3-dipropylxanthine versus theophylline as an A1 antagonist
A Comparative Guide to the A1 Adenosine Receptor Antagonists: 8-(4-Carboxymethyloxy)phenyl-1,3-dipropylxanthine (XAC) versus Theophylline
This guide provides a detailed comparison of the efficacy of two xanthine derivatives, 8-(4-Carboxymethyloxy)phenyl-1,3-dipropylxanthine (XAC) and theophylline, as antagonists for the A1 adenosine receptor. The information is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
The A1 adenosine receptor, a G protein-coupled receptor, plays a crucial role in various physiological processes, including cardiovascular function, neurotransmission, and inflammation. Its modulation by antagonists has significant therapeutic potential. Theophylline, a long-established methylxanthine, is known for its non-selective antagonist activity at adenosine receptors. In contrast, 8-(4-Carboxymethyloxy)phenyl-1,3-dipropylxanthine (XAC) and its analogs have been developed as more potent and selective antagonists. This guide presents a comparative analysis of their binding affinities and the experimental methodologies used to determine them.
Quantitative Data Comparison
The antagonist potency of XAC and theophylline at the A1 adenosine receptor is typically quantified by their inhibition constant (Ki), which represents the concentration of the antagonist required to occupy 50% of the receptors in the absence of the agonist. A lower Ki value indicates a higher binding affinity.
| Compound | A1 Adenosine Receptor Ki Value | Reference Compound for Comparison |
| 1,3-Dipropyl-8-[2-hydroxy-4-[(carboxymethyl)oxy]phenyl]xanthine (a close analog of XAC) | 37 nM | [3H]N6-cyclohexyladenosine ([3H]CHA) |
| Theophylline | ~14 µM (14,000 nM) | [3H]N6-cyclohexyladenosine ([3H]CHA) |
Note: The Ki value for the XAC analog provides a strong indication of the high-affinity binding of this class of compounds to the A1 receptor.
Experimental Protocols
The determination of the binding affinity of these antagonists to the A1 adenosine receptor is primarily achieved through radioligand binding assays and functional assays such as the adenylyl cyclase inhibition assay.
Radioligand Competition Binding Assay
This assay measures the ability of an unlabeled antagonist (like XAC or theophylline) to displace a radiolabeled ligand that is specifically bound to the A1 adenosine receptor.
Objective: To determine the inhibition constant (Ki) of the test compounds.
Materials:
-
Membrane Preparation: Membranes from cells or tissues expressing the A1 adenosine receptor (e.g., rat cerebral cortex).
-
Radioligand: A high-affinity radiolabeled antagonist for the A1 receptor, such as [3H]8-cyclopentyl-1,3-dipropylxanthine ([3H]DPCPX) or a radiolabeled agonist like [3H]N6-cyclohexyladenosine ([3H]CHA).
-
Test Compounds: 8-(4-Carboxymethyloxy)phenyl-1,3-dipropylxanthine (XAC) and Theophylline.
-
Incubation Buffer: Typically Tris-HCl buffer with MgCl2.
-
Wash Buffer: Cold incubation buffer.
-
Filtration Apparatus: A cell harvester to separate bound from free radioligand.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Incubation: Membrane preparations are incubated in the presence of a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
Equilibrium: The incubation is carried out for a specific time (e.g., 60-120 minutes) at a controlled temperature (e.g., 25°C) to allow the binding to reach equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Washing: The filters are washed with cold wash buffer to remove any non-specifically bound radioligand.
-
Radioactivity Measurement: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Adenylyl Cyclase Inhibition Assay
This functional assay assesses the ability of an antagonist to block the agonist-induced inhibition of adenylyl cyclase activity, a key downstream signaling event of A1 receptor activation.
Objective: To determine the functional antagonism of the test compounds.
Procedure:
-
Membrane Preparation: Prepare membranes from cells expressing A1 adenosine receptors.
-
Assay Mixture: The assay mixture typically contains ATP (the substrate for adenylyl cyclase), an adenylyl cyclase activator (e.g., forskolin), an A1 receptor agonist (e.g., N6-cyclopentyladenosine, CPA), and varying concentrations of the antagonist (XAC or theophylline).
-
Incubation: The reaction is initiated by the addition of the membrane preparation and incubated for a set time at a specific temperature (e.g., 30°C).
-
Termination: The reaction is stopped, and the amount of cyclic AMP (cAMP) produced is measured, often using radioimmunoassay or other sensitive detection methods.
-
Data Analysis: The ability of the antagonist to reverse the agonist-induced inhibition of adenylyl cyclase is quantified, and the antagonist's potency (often expressed as an IC50 or Ki value) is determined.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the A1 adenosine receptor signaling pathway and a typical experimental workflow for comparing antagonists.
Conclusion
The available data strongly indicates that 8-(4-Carboxymethyloxy)phenyl-1,3-dipropylxanthine (XAC) and its close analogs are significantly more potent antagonists of the A1 adenosine receptor than theophylline. The Ki value for a structurally similar compound to XAC is in the nanomolar range, while theophylline's affinity is in the micromolar range, indicating a difference in potency of several orders of magnitude. This enhanced potency, coupled with potentially greater selectivity, makes XAC and related compounds valuable tools for research and promising candidates for therapeutic development targeting the A1 adenosine receptor. The experimental protocols outlined provide a standardized framework for the continued evaluation and comparison of such compounds.
Unveiling the Functional Antagonism of 8-CPX in Cell-Based Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 8-Cyclopentyl-1,3-dimethylxanthine (8-CPX) with other adenosine receptor antagonists. It delves into supporting experimental data from cell-based assays to confirm its functional antagonism, offering detailed methodologies and visual representations of key biological pathways and workflows.
8-Cyclopentyl-1,3-dimethylxanthine, commonly known as 8-CPX, is a xanthine derivative widely recognized for its potent and selective antagonist activity at the adenosine A1 receptor. This receptor, a member of the G protein-coupled receptor (GPCR) family, plays a crucial role in various physiological processes, including cardiovascular function, neurotransmission, and inflammation. The functional antagonism of 8-CPX and its analogs makes them valuable tools in pharmacological research and potential therapeutic agents. This guide will explore the experimental evidence supporting the functional antagonism of 8-CPX in key cell-based assays.
Performance Comparison of Adenosine Receptor Antagonists
To objectively assess the efficacy of 8-CPX, its performance is compared with other well-characterized adenosine receptor antagonists. The following table summarizes the binding affinities (Ki values) of these compounds at the four human adenosine receptor subtypes (A1, A2A, A2B, and A3). The data for 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX), a close structural and functional analog of 8-CPX, is presented to provide a strong indication of the expected selectivity profile of 8-CPX.
| Compound | A1 Ki (nM) | A2A Ki (nM) | A2B Ki (nM) | A3 Ki (nM) | Cell Line | Reference |
| DPCPX (8-Cyclopentyl-1,3-dipropylxanthine) | 0.45 | 330 | - | - | Rat Fat Cells / Human Platelets | [1] |
| ZM241385 | 255 | <1 | 50 | >10,000 | CHO / HEK-293 | |
| SCH58261 | 287 | <1 | 5,000 | >10,000 | CHO / HEK-293 |
Note: Lower Ki values indicate higher binding affinity. The data for DPCPX, a close analog of 8-CPX, demonstrates high affinity and over 700-fold selectivity for the A1 receptor over the A2A receptor[1]. This strong preference for the A1 subtype is a key characteristic of this class of compounds.
Experimental Protocols
The confirmation of functional antagonism relies on robust and reproducible cell-based assays. Below are detailed methodologies for two key experiments used to characterize adenosine receptor antagonists.
Radioligand Binding Assay
This assay directly measures the ability of a compound to displace a radiolabeled ligand from its receptor, providing a quantitative measure of binding affinity (Ki).
Objective: To determine the binding affinity of 8-CPX for the human adenosine A1 receptor.
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human adenosine A1 receptor (CHO-A1).
Materials:
-
CHO-A1 cell membranes
-
[³H]DPCPX (radioligand)
-
8-CPX (test compound)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation fluid
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: CHO-A1 cells are harvested and homogenized to isolate the cell membranes containing the A1 receptors.
-
Assay Setup: In a 96-well plate, incubate a fixed concentration of [³H]DPCPX with varying concentrations of the unlabeled test compound (8-CPX) and a constant amount of CHO-A1 cell membranes.
-
Incubation: Incubate the mixture at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay
This functional assay measures the ability of an antagonist to block the agonist-induced inhibition of cyclic AMP (cAMP) production, a key second messenger in the adenosine A1 receptor signaling pathway.
Objective: To confirm the functional antagonism of 8-CPX by measuring its ability to reverse the agonist-induced decrease in cAMP levels.
Cell Line: CHO-A1 cells.
Materials:
-
CHO-A1 cells
-
Adenosine A1 receptor agonist (e.g., N⁶-Cyclopentyladenosine, CPA)
-
8-CPX (test compound)
-
Forskolin (an adenylyl cyclase activator)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX or Rolipram)
-
Cell culture medium
-
cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based)
Procedure:
-
Cell Seeding: Seed CHO-A1 cells in a 96-well plate and allow them to attach overnight.
-
Pre-treatment with Antagonist: Pre-incubate the cells with varying concentrations of 8-CPX for a defined period (e.g., 15-30 minutes).
-
Stimulation: Add a fixed concentration of the A1 receptor agonist (CPA) in the presence of forskolin and a PDE inhibitor. Forskolin is used to stimulate cAMP production, creating a measurable baseline that can be inhibited by the A1 agonist. The PDE inhibitor prevents the degradation of cAMP.
-
Incubation: Incubate the cells for a specified time (e.g., 30 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: The ability of 8-CPX to reverse the CPA-induced inhibition of forskolin-stimulated cAMP accumulation is quantified. The IC50 value, representing the concentration of 8-CPX that restores 50% of the maximal agonist effect, is determined.
Visualization of Pathways and Workflows
To further clarify the mechanisms and procedures involved, the following diagrams have been generated using Graphviz.
Caption: Adenosine A1 Receptor Signaling Pathway.
References
Head-to-Head Comparison: 8-CMPX and CGS 15943 Adenosine Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the adenosine receptor selectivity of two prominent antagonists: 8-(3-chlorostyryl)caffeine (CSC), a representative compound of the 8-substituted xanthine class often referred to generally, and CGS 15943, a non-xanthine antagonist. The following sections present a summary of their binding affinities, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.
Data Presentation: Comparative Binding Affinities
The selectivity of 8-CMPX (represented by 8-(3-chlorostyryl)caffeine) and CGS 15943 for the four adenosine receptor subtypes (A1, A2A, A2B, and A3) is summarized below. It is crucial to note that the available data for these two compounds come from different experimental systems, which may impact direct comparability. The data for 8-CMPX (CSC) was obtained from rat brain tissue, while the data for CGS 15943 was determined using cloned human receptors expressed in Chinese Hamster Ovary (CHO) cells.
| Compound | Receptor Subtype | Species | Kᵢ (nM) | Reference |
| 8-CMPX (8-(3-chlorostyryl)caffeine) | A1 | Rat | 28200 | [1][2] |
| A2A | Rat | 54 | [1][2] | |
| A2B | Rat | No data available | ||
| A3 | Rat | No data available | ||
| CGS 15943 | A1 | Human | 3.5 | [3] |
| A2A | Human | 4.2 | [3] | |
| A2B | Human | 16 | [3] | |
| A3 | Human | 51 | [3] | |
| A1 | Rat | ~4 (Kᵈ) | [1] | |
| A3 | Rat | Inactive | [2] |
Key Observations:
-
8-CMPX (CSC) demonstrates high selectivity for the A2A receptor over the A1 receptor in rats, with an approximate 520-fold difference in affinity.[4][5]
-
CGS 15943 is a potent antagonist at all four human adenosine receptor subtypes, exhibiting the highest affinity for the A1 and A2A receptors.[3]
-
In rat tissues, CGS 15943 shows high affinity for the A1 receptor but is reported to be inactive at the A3 receptor, highlighting species-dependent differences in binding.[1][2]
Experimental Protocols
The binding affinity data presented above is typically determined through radioligand binding assays. While specific laboratory protocols may vary, the general methodology is outlined below.
Radioligand Binding Assay (General Protocol)
This assay measures the affinity of a compound for a receptor by assessing its ability to displace a known radiolabeled ligand.
-
Membrane Preparation:
-
Tissues (e.g., rat brain cortex for native receptors) or cells expressing the specific human adenosine receptor subtype (e.g., transfected CHO cells) are homogenized in a buffered solution.
-
The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in an appropriate assay buffer.
-
-
Binding Incubation:
-
A constant concentration of a radioligand with high affinity and selectivity for the target receptor subtype is incubated with the prepared cell membranes.
-
Increasing concentrations of the unlabeled test compound (e.g., 8-CMPX or CGS 15943) are added to compete with the radioligand for binding to the receptor.
-
The incubation is carried out for a specific time at a controlled temperature to reach equilibrium.
-
-
Separation of Bound and Free Radioligand:
-
The incubation mixture is rapidly filtered through a glass fiber filter, trapping the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
-
Quantification:
-
The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.
-
The inhibition constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
-
References
- 1. Characterization of the binding of a novel nonxanthine adenosine antagonist radioligand, [3H]CGS 15943, to multiple affinity states of the adenosine A1 receptor in the rat cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Derivatives of the Triazoloquinazoline Adenosine Antagonist (CGS15943) Are Selective for the Human A3 Receptor Subtype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. giffordbioscience.com [giffordbioscience.com]
Validating the Downstream Signaling Effects of 8-(4-Carboxymethyloxy)phenyl-1,3-dipropylxanthine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 8-(4-Carboxymethyloxy)phenyl-1,3-dipropylxanthine, a xanthine derivative with anticipated effects on downstream signaling pathways. Due to the limited publicly available quantitative data on this specific compound, this guide will focus on its structural relationship to other well-characterized xanthine and non-xanthine compounds that target similar pathways. The primary mechanisms of action for xanthine derivatives include antagonism of adenosine receptors and inhibition of phosphodiesterases (PDEs), both of which modulate intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).
Introduction to Downstream Signaling Validation
Validating the effect of a compound on downstream signaling pathways is crucial in drug discovery and development. It confirms the mechanism of action, identifies potential off-target effects, and helps in understanding the physiological consequences of target engagement. For a compound like 8-(4-Carboxymethyloxy)phenyl-1,3-dipropylxanthine, which is structurally similar to known adenosine receptor antagonists, key downstream signaling events to validate include the modulation of adenylyl cyclase activity, subsequent changes in cAMP levels, and the activation of protein kinase A (PKA).
Comparative Analysis of Adenosine Receptor Antagonists
8-(4-Carboxymethyloxy)phenyl-1,3-dipropylxanthine, also known as a xanthine carboxylic congener (XCC), has been utilized as a precursor in the synthesis of selective A2B adenosine receptor antagonists.[1][2] This suggests that the parent compound likely possesses affinity for adenosine receptors. For a comprehensive comparison, we will evaluate its inferred profile against a panel of known adenosine receptor antagonists with varying selectivity.
Data Presentation: Comparative Binding Affinities (Ki in nM) of Adenosine Receptor Antagonists
| Compound | A1 Receptor | A2A Receptor | A2B Receptor | A3 Receptor | Selectivity |
| 8-(4-Carboxymethyloxy)phenyl-1,3-dipropylxanthine (this compound) | Data not available | Data not available | Data not available | Data not available | Inferred A2B antagonist precursor |
| Caffeine | 12,000 | 2,400 | 13,000 | 80,000 | Non-selective |
| Theophylline | Data not available | Data not available | Data not available | Data not available | Non-selective |
| DPCPX | 3.9 | 130 | 50 | 4,000 | A1 selective[3] |
| SCH 58261 | >1000 | 1.2 | >1000 | >1000 | A2A selective |
| MRS 1754 | 403 (human) | 503 (human) | 1.97 (human) | 570 (human) | A2B selective[4] |
| XAC (Xanthine Amine Congener) | Data not available | Data not available | 16 | Data not available | A2B antagonist[5] |
Data Presentation: Phosphodiesterase (PDE) Inhibition Profile
| Compound | PDE Inhibition | IC50 (µM) |
| 8-(4-Carboxymethyloxy)phenyl-1,3-dipropylxanthine (this compound) | Data not available | Data not available |
| Caffeine | Non-selective | ~50-400 (depending on PDE subtype) |
| Theophylline | Non-selective | ~100-1000 (depending on PDE subtype) |
| DPCPX | Minor inhibition at high concentrations | >100[4][6] |
Experimental Protocols
To validate the effects of 8-(4-Carboxymethyloxy)phenyl-1,3-dipropylxanthine on downstream signaling, a series of in vitro assays can be employed.
Radioligand Binding Assay for Adenosine Receptors
Objective: To determine the binding affinity (Ki) of the test compound for the four adenosine receptor subtypes (A1, A2A, A2B, A3).
Methodology:
-
Membrane Preparation: Prepare cell membranes from stable cell lines overexpressing a single human adenosine receptor subtype.
-
Assay Buffer: Use a standard binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate salt concentrations).
-
Radioligand: Utilize a subtype-selective radioligand (e.g., [3H]DPCPX for A1, [3H]SCH 58261 for A2A, [3H]MRS 1754 for A2B).
-
Competition Binding: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
Separation and Detection: Separate bound and free radioligand by rapid filtration through glass fiber filters. Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
Objective: To measure the functional effect of the test compound on adenylyl cyclase activity, which is modulated by adenosine receptors.
Methodology:
-
Cell Culture: Use a cell line endogenously or recombinantly expressing the adenosine receptor subtype of interest.
-
Cell Treatment: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Treat the cells with an adenosine receptor agonist (e.g., NECA) in the presence and absence of varying concentrations of the test compound.
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Detection: Quantify cAMP levels using a commercially available kit, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis: Plot the cAMP concentration against the test compound concentration to determine its effect on agonist-stimulated cAMP production.
Protein Kinase A (PKA) Activity Assay
Objective: To assess the activity of PKA, a key downstream effector of cAMP.
Methodology:
-
Cell Treatment and Lysis: Treat cells as described in the cAMP accumulation assay and prepare cell lysates.
-
Kinase Reaction: Incubate the cell lysates with a specific PKA substrate (e.g., a fluorescently labeled peptide) and ATP.
-
Detection: Measure the phosphorylation of the substrate. This can be done using various methods, including radiometric assays with [γ-32P]ATP, ELISAs with phospho-specific antibodies, or fluorescence-based assays.
-
Data Analysis: Compare PKA activity in cells treated with the test compound to control cells.
Phosphodiesterase (PDE) Inhibition Assay
Objective: To determine if the test compound directly inhibits PDE enzymes.
Methodology:
-
Enzyme Source: Use purified recombinant PDE enzymes of different families.
-
Assay Principle: The assay measures the conversion of a fluorescently labeled cAMP or cGMP substrate to its corresponding monophosphate by the PDE enzyme.
-
Inhibition Measurement: Perform the enzymatic reaction in the presence of varying concentrations of the test compound.
-
Detection: Measure the decrease in the fluorescent substrate or the increase in the fluorescent product.
-
Data Analysis: Calculate the IC50 value for the inhibition of each PDE subtype.
Visualizing Signaling Pathways and Workflows
To further clarify the mechanisms and experimental procedures, the following diagrams are provided.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Kinetic profiling and functional characterization of 8-phenylxanthine derivatives as A2B adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DPCPX | Adenosine A1 Receptor Antagonists: R&D Systems [rndsystems.com]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX)--a selective high affinity antagonist radioligand for A1 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking 8-CMPX: A Comparative Analysis Against Novel A1 Adenosine Receptor Antagonists
For Immediate Release
This guide provides a comprehensive performance benchmark of the established A1 adenosine receptor (A1R) antagonist, 8-Cyclopentyl-1,3-dipropylxanthine (8-CMPX), against a selection of recently synthesized A1R antagonists. Designed for researchers, scientists, and drug development professionals, this document offers a comparative analysis of binding affinity and selectivity, supported by detailed experimental protocols and visual representations of key biological and experimental frameworks.
Performance Comparison of A1 Receptor Antagonists
The following table summarizes the binding affinity (Ki) of 8-CMPX and newly synthesized A1R antagonists for the human A1 adenosine receptor, as well as their selectivity over the A2A adenosine receptor. Lower Ki values indicate higher binding affinity.
| Compound | A1 Receptor Ki (nM) | A2A/A1 Selectivity Ratio | Reference |
| 8-CMPX (DPCPX) | 0.45 | >700 | [1] |
| FR194921 | 6.6 | 820 | [2] |
| Compound 7 | 0.026 | 5400 | [2] |
| BG-9928 | <10 | >200 | [3][4] |
A1 Receptor Signaling Pathway
The A1 adenosine receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gi/o pathway. Upon activation by an agonist, the associated Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP modulates the activity of protein kinase A (PKA) and downstream effectors. A1R activation also leads to the modulation of various ion channels, including the inhibition of calcium channels and the activation of potassium channels, which generally results in a hyperpolarization of the cell membrane and an overall inhibitory effect on neuronal activity.
Caption: A1 Adenosine Receptor Signaling Pathway.
Experimental Workflow for A1 Receptor Antagonist Characterization
The discovery and characterization of novel A1 receptor antagonists typically follow a multi-step screening cascade. This process begins with a high-throughput primary screen to identify initial "hits" from a large compound library. These hits are then subjected to a series of secondary and tertiary assays to confirm their activity, determine their potency and selectivity, and evaluate their functional effects.
Caption: Experimental Workflow for A1 Antagonist Discovery.
Experimental Protocols
Radioligand Binding Assay
This assay is employed to determine the binding affinity of a test compound for the A1 adenosine receptor.
-
Cell Lines: CHO-K1 or HEK-293 cells stably expressing the human A1 adenosine receptor are commonly used.
-
Radioligand: [3H]DPCPX (a high-affinity A1 antagonist, also known as 8-CMPX) is utilized as the radiolabeled ligand.
-
Membrane Preparation:
-
Cells are harvested and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged, and the resulting pellet containing the cell membranes is resuspended in the assay buffer.
-
Protein concentration is determined using a standard method (e.g., Bradford assay).
-
-
Assay Procedure:
-
Cell membranes (typically 10-20 µg of protein per well) are incubated with a fixed concentration of [3H]DPCPX (e.g., 1-2 nM) and varying concentrations of the unlabeled test compound.
-
The incubation is carried out in a buffer containing 50 mM Tris-HCl (pH 7.4) and 5 mM MgCl2 for 60-120 minutes at room temperature.
-
Non-specific binding is determined in the presence of a high concentration of a known A1 antagonist (e.g., 10 µM unlabeled DPCPX).
-
The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
-
Data Analysis: The IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are calculated by non-linear regression analysis. The Ki (inhibition constant) is then determined using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of an antagonist to block the agonist-induced inhibition of cAMP production, providing a measure of its functional potency.
-
Cell Lines: CHO-K1 or HEK-293 cells co-expressing the human A1 adenosine receptor.
-
Assay Principle: In these cells, activation of the A1 receptor by an agonist (e.g., adenosine or a stable analog like NECA) inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. An antagonist will block this effect.
-
Assay Procedure:
-
Cells are seeded in 96- or 384-well plates and grown to confluency.
-
The growth medium is removed, and cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX or Ro 20-1724) for a short period to prevent cAMP degradation.
-
Cells are then incubated with varying concentrations of the antagonist compound.
-
Subsequently, a fixed concentration of an A1 receptor agonist (typically the EC80 concentration) is added to stimulate the receptor, in the presence of forskolin (an adenylyl cyclase activator) to amplify the cAMP signal.
-
After incubation (e.g., 30 minutes at room temperature), the reaction is stopped, and the cells are lysed.
-
-
cAMP Detection: Intracellular cAMP levels are quantified using a variety of commercially available kits, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence), AlphaScreen, or ELISA.
-
Data Analysis: The ability of the antagonist to reverse the agonist-induced decrease in cAMP is measured. The IC50 value, representing the concentration of the antagonist that produces 50% of the maximal reversal, is determined by non-linear regression.
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Hit to Lead - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
Safety Operating Guide
Proper Disposal of 8-(4-Carboxymethyloxy)phenyl-1,3-dipropylxanthine: A Guide for Laboratory Professionals
I. Hazard Assessment and Personal Protective Equipment (PPE)
Based on data from similar xanthine compounds, such as 8-Phenyltheophylline, 8-(4-Carboxymethyloxy)phenyl-1,3-dipropylxanthine should be handled as a potentially hazardous substance.[1] It is presumed to be a solid that can cause skin, eye, and respiratory irritation.[1] Therefore, appropriate personal protective equipment is mandatory during handling and disposal procedures.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or other chemically resistant gloves. |
| Body Protection | A lab coat or chemical-resistant apron. |
| Respiratory | A NIOSH-approved respirator may be necessary if handling fine powders or if there is a risk of aerosolization. |
II. Step-by-Step Disposal Protocol
The primary principle for the disposal of 8-(4-Carboxymethyloxy)phenyl-1,3-dipropylxanthine is to treat it as hazardous chemical waste. It should not be disposed of in regular trash or flushed down the drain.
-
Segregation: Keep 8-(4-Carboxymethyloxy)phenyl-1,3-dipropylxanthine waste separate from other waste streams to avoid unintended chemical reactions. Store it in a designated, well-ventilated, and secure area.
-
Containerization:
-
Use a dedicated, leak-proof, and clearly labeled waste container. The container should be made of a material compatible with the chemical.
-
The label should prominently display "Hazardous Waste" and the full chemical name: "8-(4-Carboxymethyloxy)phenyl-1,3-dipropylxanthine."
-
-
Waste Collection:
-
For small quantities, carefully transfer the solid waste into the designated container using a chemically resistant spatula or scoop.
-
Avoid generating dust. If the material is a fine powder, consider working in a fume hood.
-
For solutions containing the compound, collect them in a separate, labeled liquid waste container. Do not mix with other solvent wastes unless compatibility has been confirmed.
-
-
Professional Disposal:
-
Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company.
-
Provide the disposal company with all available information about the chemical, including its name, quantity, and any known hazards.
-
III. Emergency Procedures
In the event of a spill or exposure, immediate action is critical.
-
Spill:
-
Evacuate the immediate area.
-
Wear the appropriate PPE as outlined in Table 1.
-
Cover the spill with an inert absorbent material, such as sand or vermiculite.
-
Carefully sweep or scoop the absorbed material into the designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
IV. Experimental Workflow for Disposal
The logical flow for the proper disposal of 8-(4-Carboxymethyloxy)phenyl-1,3-dipropylxanthine is outlined in the following diagram.
Figure 1. Logical workflow for the proper disposal of chemical waste.
References
Safeguarding Your Research: A Guide to Handling 8-(4-Carboxymethyloxy)phenyl-1,3-dipropylxanthine
Essential safety protocols and logistical plans are critical for the secure and effective handling of potent pharmaceutical compounds. This guide provides comprehensive, step-by-step procedures for researchers, scientists, and drug development professionals working with 8-(4-Carboxymethyloxy)phenyl-1,3-dipropylxanthine, a xanthine derivative. Adherence to these guidelines is paramount for ensuring personal safety and maintaining a secure laboratory environment.
Pharmaceutical compounds, particularly those designed to be pharmacologically active, present occupational health risks.[1] Even small quantities of such substances can have significant health effects.[1] Therefore, treating every chemical as potentially hazardous is a foundational principle of laboratory safety.[2]
Personal Protective Equipment (PPE): Your First Line of Defense
A thorough hazard assessment should be conducted before handling any chemical to determine the necessary personal protective equipment.[3] For 8-(4-Carboxymethyloxy)phenyl-1,3-dipropylxanthine, a multi-layered approach to PPE is recommended to minimize exposure through inhalation, skin contact, or eye contact.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene gloves | Provides resistance against a wide range of chemicals, including oils, acids, and solvents.[4] |
| Eye and Face Protection | Chemical safety goggles and a face shield | Protects against splashes, sprays, and potential explosions.[5] |
| Body Protection | Laboratory coat, apron, or chemical-resistant suit | Prevents skin contact with the compound. The level of protection should be based on the scale of the operation.[5][6] |
| Respiratory Protection | Dust mask (N95 or higher) or a respirator | Essential when handling the compound as a powder to prevent inhalation.[7] Use in a fume hood for volatile solutions.[8] |
| Foot Protection | Closed-toe, chemical-resistant shoes | Protects feet from spills.[5] |
Operational Plan: A Step-by-Step Handling Protocol
A structured workflow is essential to minimize the risk of exposure and contamination. The following protocol outlines the key steps for safely handling 8-(4-Carboxymethyloxy)phenyl-1,3-dipropylxanthine.
-
Preparation :
-
Handling :
-
Wear the appropriate PPE before handling the compound.
-
When weighing the solid compound, use a dust mask or work in a ventilated enclosure to avoid inhaling airborne particles.[7]
-
For solutions, handle within a fume hood to mitigate exposure to vapors.[8]
-
Use appropriate tools (e.g., spatulas, pipettes with bulbs) to transfer the chemical, avoiding direct contact.[9]
-
-
Post-Handling :
-
Securely seal the container immediately after use.
-
Clean the work area and any equipment used with an appropriate solvent.
-
Remove PPE in the correct order to prevent cross-contamination.
-
-
Emergency Preparedness :
-
Be familiar with the location and use of spill kits.
-
In case of skin or eye contact, flush the affected area with water for at least 15 minutes and seek medical attention.
-
In case of inhalation, move to fresh air and seek medical attention.
-
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.[2]
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a clearly labeled, sealed container designated for chemical waste. |
| Liquid Waste | Collect in a labeled, sealed, and appropriate solvent waste container. Do not pour down the drain.[6] |
| Contaminated PPE | Dispose of as hazardous waste in a designated container. |
All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) office for specific guidelines.
By implementing these safety and logistical measures, researchers can mitigate the risks associated with handling potent compounds like 8-(4-Carboxymethyloxy)phenyl-1,3-dipropylxanthine, fostering a secure and productive research environment.
References
- 1. tks | publisher, event organiser, media agency | Potent compound safety in the laboratory - tks | publisher, event organiser, media agency [teknoscienze.com]
- 2. microbiozindia.com [microbiozindia.com]
- 3. Personal Protective Equipment: Gloves - American Chemistry Council [americanchemistry.com]
- 4. digitaldealer.com [digitaldealer.com]
- 5. google.com [google.com]
- 6. download.basf.com [download.basf.com]
- 7. 8-Cyclopentyl-1,3-dipropylxanthine solid 102146-07-6 [sigmaaldrich.com]
- 8. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 9. SOP for Safety in Laboratory | Pharmaguideline [pharmaguideline.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
